molecular formula C7H4F4O B092364 3-(Trifluoromethoxy)fluorobenzene CAS No. 1077-01-6

3-(Trifluoromethoxy)fluorobenzene

Cat. No.: B092364
CAS No.: 1077-01-6
M. Wt: 180.1 g/mol
InChI Key: AUKDFDQPJWJEDH-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)fluorobenzene is a useful research compound. Its molecular formula is C7H4F4O and its molecular weight is 180.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKDFDQPJWJEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380452
Record name 3-(Trifluoromethoxy)fluorobenzene
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-01-6
Record name 3-(Trifluoromethoxy)fluorobenzene
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Record name 1-Fluoro-3-(trifluoromethoxy)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)fluorobenzene (CAS: 1077-01-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)fluorobenzene, also known as 1-fluoro-3-(trifluoromethoxy)benzene, is a fluorinated aromatic compound with the chemical formula C₇H₄F₄O.[1] This specialized chemical has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and material science due to the unique properties imparted by the trifluoromethoxy (-OCF₃) group.[1][2] The trifluoromethoxy group is highly valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in various chemical reactions.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 1077-01-6[1]
Molecular Formula C₇H₄F₄O[1]
Molecular Weight 180.10 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 105 °C[1]
Density 1.33 g/cm³[1]
Refractive Index (n20D) 1.39[1]
Purity ≥ 98% (GC)[1]
Storage Temperature 2 - 8 °C[1]
Table 2: Spectroscopic Data
SpectroscopyData for (Trifluoromethoxy)benzene (CAS 456-55-3)Reference(s)
¹H NMR Spectrum available at ChemicalBook.[4]
¹³C NMR Spectrum available at ChemicalBook.[5]
Mass Spectrometry (GC-MS) Major peaks at m/z 65, 162, 39, 69, 77.[6]
FTIR C-O stretching, C-F stretching, and aromatic C-H and C=C vibrations are expected.[6]

Synthesis

A detailed, specific experimental protocol for the synthesis of this compound was not found in the provided search results. However, a general method for the preparation of (trifluoromethoxy)benzene compounds involves the chlorination of an anisole precursor followed by fluorination.[7] For example, anisole can be chlorinated in a solvent with an initiator and light to produce trichloromethoxybenzene, which is then fluorinated with HF to yield trifluoromethoxybenzene.[7] A patent describes a process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds which involves the diazotization of a trifluoromethoxyaniline precursor.[8]

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethoxy group can enhance a molecule's stability and lipophilicity, which are critical properties in drug design.[1]

Role as a NaV Inhibitor Intermediate

This compound is utilized as an intermediate in the synthesis of NaV (voltage-gated sodium channel) inhibitors.[1] NaV channels are crucial targets in the development of treatments for neurological conditions.[2]

Use in Photoredox Catalysis

This compound can be employed in photoredox catalysis reactions.[1] This modern synthetic method uses visible light to initiate chemical transformations, offering a greener and more efficient alternative to traditional methods.[9][10]

Experimental Protocols

While specific, detailed protocols for reactions involving this compound were not explicitly found, the following are generalized experimental workflows based on its known applications.

General Workflow for Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. As a fluorinated aryl halide, this compound can participate in such reactions.

Suzuki_Coupling reagents This compound + Arylboronic Acid/Ester reaction Reaction Mixture reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction heating Heating (e.g., 80-110 °C) reaction->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Conceptual Experimental Protocol for a Suzuki Coupling Reaction
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Workflow for a Photoredox Catalyzed Reaction

Photoredox catalysis utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer processes to drive chemical reactions.

Photoredox_Catalysis cluster_reaction Reaction Vessel cluster_process Catalytic Cycle substrate This compound + Reagent substrate_radical Substrate Radical substrate->substrate_radical photocatalyst Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes) light Visible Light Source (e.g., Blue LED) pc_ground PC light->pc_ground Excitation pc_excited PC* pc_excited->substrate Single Electron Transfer product Product substrate_radical->product Reaction Cascade product->pc_ground Catalyst Regeneration

Caption: A simplified representation of a photoredox catalytic cycle.

Conceptual Experimental Protocol for a Photoredox Reaction
  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 equiv), the reaction partner, and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in a degassed solvent (e.g., acetonitrile or DMF).

  • Irradiation: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired product.

The Impact of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is often considered a "super methyl" group due to its similar size but vastly different electronic properties. Its incorporation into drug candidates can significantly improve their ADME (absorption, distribution, metabolism, and excretion) properties.

OCF3_Properties cluster_properties Key Physicochemical Properties cluster_impact Impact on Drug Properties OCF3 Trifluoromethoxy (-OCF₃) Group lipophilicity High Lipophilicity (π ≈ 1.04) OCF3->lipophilicity metabolic_stability Enhanced Metabolic Stability OCF3->metabolic_stability electron_withdrawing Strong Electron-Withdrawing Nature OCF3->electron_withdrawing permeability Improved Membrane Permeability lipophilicity->permeability bioavailability Increased Bioavailability metabolic_stability->bioavailability binding_affinity Modulated Receptor Binding electron_withdrawing->binding_affinity permeability->bioavailability cns_penetration Enhanced CNS Penetration permeability->cns_penetration

Caption: Influence of the trifluoromethoxy group on drug properties.

The high lipophilicity of the -OCF₃ group can enhance a drug's ability to cross biological membranes, leading to better absorption and distribution.[5] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can be crucial for optimizing interactions with biological targets.[5] Furthermore, the carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can increase the half-life of a drug.[5]

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile fluorinated building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a fluorine atom and a trifluoromethoxy group on a benzene ring provides a scaffold with desirable properties for drug design. Understanding its chemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers looking to incorporate this compound into their synthetic strategies.

References

A Technical Guide to the Physicochemical Properties of 1-Fluoro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research, as well as materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. These characteristics make it a valuable building block in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-fluoro-3-(trifluoromethoxy)benzene, detailed experimental protocols for their determination, and graphical representations of key analytical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of 1-fluoro-3-(trifluoromethoxy)benzene are summarized in the table below. This data is essential for its application in chemical synthesis, reaction optimization, and formulation development.

PropertyValueSource(s)
Molecular Formula C₇H₄F₄O[Chem-Impex]
Molecular Weight 180.10 g/mol [Chem-Impex, TCI America™]
Appearance Colorless to almost colorless clear liquid[Chem-Impex, TCI Deutschland GmbH]
Boiling Point 105 °C[Chem-Impex, TCI Deutschland GmbH]
Density 1.33 g/mL at 20 °C[Chem-Impex, TCI Deutschland GmbH]
Refractive Index (n20/D) 1.39[Chem-Impex, TCI Deutschland GmbH]
Purity (by GC) ≥ 98.0%[Chem-Impex, TCI Deutschland GmbH]
Solubility Insoluble in water. Soluble in common organic solvents such as ether, benzene, ethanol, and acetone.[Various sources]

Experimental Protocols

Accurate determination of physicochemical properties is critical for the quality control and application of 1-fluoro-3-(trifluoromethoxy)benzene. The following sections detail standardized methodologies for key analytical procedures.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

  • Thiele tube or other heating bath (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of 1-fluoro-3-(trifluoromethoxy)benzene is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is placed in a Thiele tube or other heating apparatus and heated gently and uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted; this is the boiling point of the liquid.[1][2][3][4][5]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture, making it ideal for assessing the purity of 1-fluoro-3-(trifluoromethoxy)benzene.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of aromatic compounds (e.g., AT-210, 30 m length, 0.53 mm internal diameter, 1.0 µm film thickness).

Typical GC Parameters:

  • Carrier Gas: Helium at a constant pressure (e.g., 3.0 psi).

  • Injector Temperature: 200 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C.

    • Ramp to 125 °C at a rate of 3 °C/minute.

    • Hold at 125 °C for 5 minutes.

    • Ramp to 230 °C at a rate of 45 °C/minute.

    • Hold at 230 °C for 5 minutes.

  • Injection Volume: 1 µL.

Procedure:

  • Prepare a dilute solution of 1-fluoro-3-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the gas chromatograph.

  • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • The FID detects the eluted components, and the resulting chromatogram shows peaks corresponding to each substance.

  • The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of 1-fluoro-3-(trifluoromethoxy)benzene. Both ¹H and ¹⁹F NMR are particularly informative.

Sample Preparation:

  • Dissolve a small amount of the compound (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

  • The ¹H NMR spectrum will show signals corresponding to the aromatic protons.

  • The chemical shifts, splitting patterns (due to proton-proton and proton-fluorine coupling), and integration of these signals provide detailed information about the substitution pattern on the benzene ring.

¹⁹F NMR Spectroscopy:

  • ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.

  • The spectrum will show signals for the fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethoxy group.

  • The chemical shifts and coupling constants (fluorine-fluorine and fluorine-proton) are characteristic of the molecule's structure.

Visualizations

Experimental Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1-Fluoro-3- (trifluoromethoxy)benzene Dilution Dilute Sample Sample->Dilution Solvent Dichloromethane Solvent->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Workflow for determining the purity of 1-fluoro-3-(trifluoromethoxy)benzene by Gas Chromatography.
Key Aspects of NMR Analysis

NMR_Analysis cluster_H_NMR ¹H NMR cluster_F_NMR ¹⁹F NMR Compound 1-Fluoro-3-(trifluoromethoxy)benzene in CDCl₃ H_Signals Aromatic Proton Signals Compound->H_Signals F_Signals Ar-F and -OCF₃ Signals Compound->F_Signals H_Coupling H-H and H-F Coupling H_Signals->H_Coupling H_Integration Proton Integration H_Coupling->H_Integration Structural_Confirmation Structural Confirmation H_Integration->Structural_Confirmation F_Coupling F-H Coupling F_Signals->F_Coupling F_Shifts Wide Chemical Shift Range F_Coupling->F_Shifts F_Shifts->Structural_Confirmation

Key informational outputs from ¹H and ¹⁹F NMR analysis for structural elucidation.

References

3-(Trifluoromethoxy)fluorobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(Trifluoromethoxy)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of this compound, a key fluorinated building block in modern organic synthesis.

Introduction

This compound, also known as 1-fluoro-3-(trifluoromethoxy)benzene, is a fluorinated aromatic compound with significant utility in the fields of pharmaceutical and agrochemical research.[1][2] Its structure, which combines both a fluorine atom and a trifluoromethoxy group on a benzene ring, imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules that incorporate this moiety.[2] These characteristics make it a valuable intermediate for the synthesis of complex, biologically active compounds.[2] This document outlines its core properties, summarizes its synthetic utility, and provides a representative experimental protocol for its application in cross-coupling reactions.

Molecular Structure and Properties

The presence of the highly electronegative trifluoromethoxy group and a fluorine atom significantly influences the reactivity and physical properties of the benzene ring.

Chemical Identifiers

IdentifierValue
IUPAC Name 1-Fluoro-3-(trifluoromethoxy)benzene
CAS Number 1077-01-6[3][4][5]
Molecular Formula C₇H₄F₄O[3][4][5]
Molecular Weight 180.10 g/mol [1][5]
InChI Key AUKDFDQPJWJEDH-UHFFFAOYSA-N[4]
Synonyms 3-Fluorotrifluoromethoxybenzene, m-Fluorotrifluoromethoxybenzene, 3-Fluorophenyl trifluoromethyl ether[3]

Physicochemical Properties

PropertyValue
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 78-80 °C[1]
Density 1.33 g/cm³[1]
Purity ≥99.0% (by GC)[1]

Synthesis and Reactivity

General Synthetic Strategies:

  • From Phenols: One common industrial approach involves the reaction of a corresponding phenol with carbon tetrachloride and hydrogen fluoride.[6]

  • Chlorination/Fluorination Sequence: Another strategy is the chlorination of an appropriate anisole derivative to form a trichloromethyl ether, which is subsequently fluorinated using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF) to yield the trifluoromethyl ether.[7][8]

Reactivity and Applications:

This compound is primarily used as an intermediate in organic synthesis.[1][3] The fluorinated nature of the molecule makes it a valuable building block for creating more complex molecules with enhanced properties for pharmaceutical and agrochemical applications.[2] It is particularly useful in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, where it can be coupled with various boronic acids or esters.[9]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound. This protocol is a general guideline and may require optimization for specific substrates.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This procedure outlines the palladium-catalyzed cross-coupling of an aryl halide (in this case, an aryl fluoride derivative, although typically aryl bromides or iodides are more reactive) with an arylboronic acid.

Materials:

  • 3-(Trifluoromethoxy)iodobenzene (as a more reactive analog for demonstration) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)

  • A suitable solvent such as a mixture of toluene and water

  • A base, such as potassium carbonate (K₂CO₃) (2.0 equiv)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.5 mol%).

  • Inert Atmosphere: Seal the vessel and alternately evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[10]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction described in the experimental protocol.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Conditions cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine Reactants: - Aryl Halide - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst B Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 80-100 °C) C->D E Cool to RT & Dilute with Organic Solvent D->E F Aqueous Wash (Water & Brine) E->F G Dry & Concentrate F->G H Flash Column Chromatography G->H I Final Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Trifluoromethoxy)fluorobenzene, a fluorinated aromatic compound of significant interest in organic synthesis and drug discovery. The unique combination of a fluorine atom and a trifluoromethoxy group on a benzene ring imparts distinct characteristics valuable for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its key physical constants and provides standardized experimental protocols for their determination.

Core Physicochemical Data

The essential physical properties of this compound (CAS No. 1077-01-6) are summarized below. These values are critical for laboratory handling, reaction setup, and purification processes.

PropertyValueUnits
Molecular Formula C₇H₄F₄O-
Molecular Weight 180.10 g/mol
Boiling Point 78 - 80°C
Density 1.33g/cm³
Refractive Index 1.3910 - 1.3950-
Appearance Colorless to Almost Colorless Liquid-

Table 1: Summary of key physicochemical properties of this compound.[1][2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical characterization. The following sections detail standardized laboratory methodologies for measuring the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small quantities of a liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[3]

Apparatus:

  • Thiele tube or aluminum heating block

  • Thermometer (-10 to 110 °C range)

  • Small fusion tube (e.g., 50 x 5 mm)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • Preparation: Seal one end of a capillary tube by heating it in a flame and rotating until the glass melts and closes the opening.[3]

  • Sample Introduction: Place a few drops (approximately 0.5 mL) of this compound into the fusion tube.

  • Assembly: Place the sealed capillary tube into the fusion tube with its open end submerged in the liquid.[4]

  • Heating Setup: Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the bottom of the fusion tube is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing a high-boiling liquid (like mineral oil or silicone oil) or into a designated hole in an aluminum heating block.[4][5]

  • Observation: Heat the apparatus gently and uniformly. As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tube.

  • Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[4][6] Record this temperature. For verification, turn off the heat and note the temperature at which the liquid just begins to re-enter the capillary tube; this should be very close to the boiling point.[5][7]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a precisely defined volume used to obtain highly accurate density measurements.[8]

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

  • Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

  • Temperature Equilibration: Submerge the filled pycnometer in a constant temperature water bath (e.g., 20 °C or 25 °C) until the liquid level in the capillary remains constant, indicating thermal equilibrium has been reached.[9]

  • Final Mass: Carefully dry the outside of the pycnometer and weigh it again to determine the mass of the pycnometer and the liquid (m₂).

  • Calibration with Water: Repeat steps 1-5 using deionized water, for which the density is known at the specific temperature, to find the mass of the pycnometer and water (m₃).

  • Calculation:

    • Mass of the sample liquid = m₂ - m₁

    • Mass of water = m₃ - m₁

    • Volume of the pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)

    • Density of the sample (ρ) = (Mass of the sample liquid) / V

An alternative and faster method involves the use of a digital density meter, which measures the oscillation of a U-shaped tube filled with the sample to determine its density.[8][9]

Workflow for Chemical Characterization

The process of identifying and verifying a chemical compound involves a logical sequence of steps, from initial synthesis to final characterization and application. The following diagram illustrates a typical workflow for a novel or synthesized compound like this compound.

G Workflow for Synthesis and Characterization of a Fluorinated Benzene Derivative cluster_synthesis Phase 1: Synthesis & Purification cluster_characterization Phase 2: Physicochemical Characterization cluster_application Phase 3: Application & Further Development Synthesis Chemical Synthesis Workup Reaction Work-up (e.g., Extraction) Synthesis->Workup Crude Product Purification Purification (e.g., Distillation) Workup->Purification Extracted Product BoilingPoint Boiling Point Determination Purification->BoilingPoint Purified Compound Density Density Measurement Purification->Density Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Analysis (GC) BoilingPoint->Purity Density->Purity Spectroscopy->Purity Structure Confirmed Application Application as Intermediate (e.g., Drug Synthesis) Purity->Application High-Purity Intermediate

Caption: A logical workflow for the synthesis, purification, and characterization of a chemical compound.

References

Navigating the Solubility Landscape of 3-Fluorophenyl Trifluoromethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth guide to understanding and determining the solubility of 3-fluorophenyl trifluoromethyl ether. Geared towards researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's solubility characteristics, detailed experimental protocols for its assessment, and the theoretical underpinnings of its behavior in various solvent systems.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that dictates the viability of a compound in numerous applications, from pharmaceutical formulations to materials science. For 3-fluorophenyl trifluoromethyl ether, a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its solubility is paramount for effective experimental design, process development, and formulation. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its polarity and intermolecular interactions, thereby defining its solubility profile. The trifluoromethyl group, in particular, is known to increase lipophilicity, a key factor in drug design influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Physicochemical Properties and Solubility Profile

Table 1: Physicochemical Properties and Solubility Data of 3-Fluorophenyl Trifluoromethyl Ether and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Calculated log₁₀WS (mol/L)Calculated logP oct/wat
Phenyl trifluoromethyl ether456-55-3C₇H₅F₃O162.11Data not availableData not available
4-Fluorophenyl trifluoromethyl ether352-67-0C₇H₄F₄O180.10-3.082.724
3-Fluorophenyl trifluoromethyl etherNot AvailableC₇H₄F₄O180.10Not AvailableNot Available

Note: The log₁₀WS and logP values for 4-fluorophenyl trifluoromethyl ether are calculated predictions and should be used as an estimation.[3] The high positive logP value suggests poor water solubility and a preference for lipophilic environments.

Based on the available data for its isomer, 3-fluorophenyl trifluoromethyl ether is expected to be sparingly soluble in water and exhibit good solubility in a range of organic solvents.

Experimental Protocols for Solubility Determination

A multi-tiered approach is recommended for determining the solubility of 3-fluorophenyl trifluoromethyl ether, encompassing both qualitative assessments and quantitative measurements.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of the compound's solubility in a variety of common laboratory solvents.

Materials:

  • 3-fluorophenyl trifluoromethyl ether

  • Small test tubes

  • Vortex mixer

  • Solvents:

    • Water (H₂O)

    • Diethyl ether ((C₂H₅)₂O)

    • 5% Sodium hydroxide (NaOH)

    • 5% Sodium bicarbonate (NaHCO₃)

    • 5% Hydrochloric acid (HCl)

    • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Sample Preparation: In a small test tube, place approximately 25 mg of 3-fluorophenyl trifluoromethyl ether.

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.

  • Mixing: After each addition, vigorously shake or vortex the test tube.

  • Observation: Observe whether the compound dissolves completely.

  • Classification: Based on its solubility in the different solvents, the compound can be classified according to standard organic qualitative analysis schemes.

Quantitative Solubility Determination: The Shake-Flask Method for Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a widely accepted measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems. The shake-flask method is a classical and reliable technique for its determination.

Materials:

  • 3-fluorophenyl trifluoromethyl ether

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or suitable vials

  • Shaker or vortex mixer

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or ¹⁹F NMR)

Procedure:

  • Preparation of Saturated Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Sample Preparation: Accurately weigh a small amount of 3-fluorophenyl trifluoromethyl ether and dissolve it in a known volume of either water-saturated n-octanol or n-octanol-saturated water.

  • Partitioning: Add a known volume of the other saturated solvent to the solution.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: Carefully sample a precise volume from both the aqueous and the n-octanol layers. Determine the concentration of 3-fluorophenyl trifluoromethyl ether in each phase using a suitable analytical method. Given the presence of fluorine, ¹⁹F NMR spectroscopy can be a particularly effective and straightforward method for concentration determination.[4][5]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_qualitative Qualitative Solubility Testing cluster_quantitative Quantitative logP Determination (Shake-Flask) start_qual Start add_sample Add 25mg of Compound to Test Tube start_qual->add_sample add_solvent Add 0.75mL of Solvent add_sample->add_solvent mix Vortex/Shake add_solvent->mix observe Observe for Dissolution mix->observe record Record Result observe->record end_qual End record->end_qual start_quant Start prep_solvents Prepare Saturated Octanol and Water start_quant->prep_solvents dissolve Dissolve Compound in One Phase prep_solvents->dissolve partition Add Second Phase and Equilibrate dissolve->partition separate Separate Phases partition->separate analyze Analyze Concentration in Each Phase separate->analyze calculate Calculate logP analyze->calculate end_quant End calculate->end_quant

Figure 1: Experimental workflows for solubility determination.

decision_tree compound Compound Properties polar Polar (e.g., -OH, -NH2) compound->polar High Polarity nonpolar Nonpolar (e.g., high fluorine content) compound->nonpolar Low Polarity polar_solvent Select Polar Solvent (e.g., Water, Alcohols) polar->polar_solvent nonpolar_solvent Select Nonpolar Solvent (e.g., Hexane, Toluene) nonpolar->nonpolar_solvent

Figure 2: Simplified solvent selection logic.

Conclusion

While direct quantitative solubility data for 3-fluorophenyl trifluoromethyl ether remains elusive, a combination of theoretical understanding based on its structural motifs and data from closely related analogs provides a strong predictive framework. The experimental protocols detailed in this guide offer a robust methodology for obtaining precise solubility data, which is indispensable for the effective utilization of this compound in research and development. The enhanced lipophilicity conferred by the trifluoromethyl group suggests that this compound will be of significant interest in applications where membrane permeability is a key consideration.

References

An In-Depth Technical Guide to the Safety and Hazards of 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3-(Trifluoromethoxy)fluorobenzene (CAS RN: 1077-01-6). Due to the limited availability of detailed toxicological data for this specific compound, this guide also includes information on the closely related analogue, (Trifluoromethoxy)benzene (CAS RN: 456-55-3), to provide a more complete understanding of the potential hazards. Furthermore, standardized experimental protocols for assessing the identified hazards are detailed to support laboratory safety and risk assessment.

Compound Identification and Physical Properties

This compound is a fluorinated aromatic compound.[1] Its physical and chemical properties are summarized in Table 1.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1077-01-6[1]
Molecular Formula C7H4F4O[1]
Molecular Weight 180.1 g/mol [1]
Boiling Point 78-80°CChemicalBook
Density 1.33 g/cm³ChemicalBook
Refractive Index 1.3910 to 1.3950ChemicalBook
Form Clear liquidChemicalBook
Color Colorless to Almost colorlessChemicalBook
Storage Temperature Inert atmosphere, Room TemperatureChemicalBook

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315 - Causes skin irritation
Serious Eye IrritationGHS07WarningH319 - Causes serious eye irritation

Source: ChemicalBook

Hazards of the Analogue Compound: (Trifluoromethoxy)benzene

Due to the structural similarity, the hazard profile of (Trifluoromethoxy)benzene (CAS 456-55-3) provides valuable insight into the potential hazards of this compound. (Trifluoromethoxy)benzene is classified as a highly flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation.[2][3]

Table 3: GHS Classification for (Trifluoromethoxy)benzene (CAS 456-55-3)

Hazard ClassCategoryHazard Statement
Flammable liquids2H225 - Highly flammable liquid and vapour
Skin irritation2H315 - Causes skin irritation
Eye irritation2AH319 - Causes serious eye irritation
Specific target organ toxicity - single exposure3 (Respiratory system)H335 - May cause respiratory irritation

Source: Sigma-Aldrich, Thermo Fisher Scientific, PubChem[2][3]

Table 4: Physical and Safety Properties of (Trifluoromethoxy)benzene (CAS 456-55-3)

PropertyValue
Boiling Point 102 °C
Density 1.226 g/cm³ at 25 °C
Flash Point 12 °C (53.6 °F) - closed cup
Vapor Pressure 41.3 mmHg at 25 °C

Source: Sigma-Aldrich

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are detailed methodologies for key experiments that would be conducted to assess the identified hazards of skin and eye irritation. These protocols are based on internationally recognized OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring cell viability in a reconstructed human epidermis model.[4][5]

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues, which mimic the structure and function of the human epidermis, are used.[5]

  • Test Substance Application: A small amount of the test substance is applied topically to the surface of the tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 42 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[6]

  • Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay.[4] In this assay, the vital dye MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[4]

  • Data Analysis: The amount of formazan produced is measured spectrophotometrically, and the viability of the treated tissues is expressed as a percentage relative to negative control-treated tissues. A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[5]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 496)

This in vitro test method assesses the potential of a substance to cause eye irritation by evaluating its effect on a reconstructed human cornea-like epithelium model.

Methodology:

  • Tissue Preparation: Three-dimensional reconstructed human cornea-like epithelium (RhCE) models are used.

  • Test Substance Application: The test substance (liquid or solid) is applied directly to the epithelial surface. For liquids, a defined volume (e.g., 50 µL) is applied.[7]

  • Exposure and Post-Incubation: The tissues are exposed for a specific duration (e.g., 30 minutes) followed by a post-incubation period (e.g., 2 hours).[7]

  • Viability Measurement: Similar to the skin irritation test, cell viability is typically measured using the MTT assay.[7]

  • Classification: The reduction in cell viability is used to classify the substance according to its eye irritation potential.

Visualizations: Workflows and Logical Relationships

Hazard_Assessment_Workflow cluster_skin Skin Irritation Assessment (OECD 439) cluster_eye Eye Irritation Assessment (OECD 496) start_skin Test Substance Application (this compound) exposure_skin Topical Exposure on Reconstructed Human Epidermis incubation_skin Post-Exposure Incubation mtt_skin MTT Assay measurement_skin Spectrophotometric Measurement analysis_skin Viability Calculation vs. Control classification_skin Classification (Irritant/Non-Irritant) start_eye Test Substance Application (this compound) exposure_eye Topical Exposure on Reconstructed Human Cornea-like Epithelium incubation_eye Post-Exposure Incubation mtt_eye MTT Assay measurement_eye Spectrophotometric Measurement analysis_eye Viability Calculation vs. Control classification_eye Classification (Irritant/Non-Irritant)

Substituent_Effects cluster_compound This compound cluster_effects Electronic Effects compound Benzene Ring substituent1 Trifluoromethoxy Group (-OCF3) substituent2 Fluorine Atom (-F) electron_withdrawing Strong Electron-Withdrawing Nature (Inductive Effect) substituent1->electron_withdrawing substituent2->electron_withdrawing deactivation Deactivation of the Aromatic Ring electron_withdrawing->deactivation reactivity Altered Reactivity Towards Electrophilic Attack deactivation->reactivity biological_interaction Potential for Interaction with Biological Macromolecules reactivity->biological_interaction

Safe Handling and First Aid

Given the hazardous nature of this compound and its analogue, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves and protective clothing.

  • Respiratory Protection: Use a respirator with an appropriate filter if vapors are likely to be generated.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Avoid contact with skin and eyes.[8]

  • Do not breathe vapors or mists.[8]

First Aid Measures: [8]

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is classified as a skin and eye irritant. While detailed toxicological data for this specific compound is limited, information from the analogous compound, (Trifluoromethoxy)benzene, suggests it may also be highly flammable and a respiratory irritant. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. The provided standardized experimental protocols for assessing skin and eye irritation serve as a guide for generating the necessary safety data for a comprehensive risk assessment.

References

A Technical Guide to 3-(Trifluoromethoxy)fluorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3-(Trifluoromethoxy)fluorobenzene, also known as 1-fluoro-3-(trifluoromethoxy)benzene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring, make it a valuable building block for the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, with a focus on its role in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥97%, with many suppliers providing material with a purity of 99% or higher as determined by Gas Chromatography (GC).

Table 1: Commercial Suppliers of this compound

SupplierPurityCAS Number
ChemicalBook≥99.0%[1]1077-01-6[1]
CymitQuimica97%[2]1077-01-6[2]
Oakwood ChemicalNot Specified1077-01-6
FluorochemNot Specified1077-01-6
Shaanxi Dideu Medichem Co. Ltd.99.0% min[1]1077-01-6[1]
Henan Fengda Chemical Co., Ltd.99%[1]1077-01-6[1]

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄F₄O[1][2]
Molecular Weight 180.10 g/mol [1]
CAS Number 1077-01-6[1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 78-80 °C[1]
Density 1.33 g/cm³[1]
Refractive Index 1.3910 to 1.3950[1]
Storage Temperature Room Temperature, under inert atmosphere[1]

Table 3: Spectral Data for this compound and Related Compounds

Spectral Data TypeKey Features (for related trifluoromethoxy/fluoro-aromatic compounds)
¹H NMR Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm.[3]
¹³C NMR Aromatic carbons appear in the range of δ 115-165 ppm. The carbon of the trifluoromethoxy group is typically observed as a quartet due to coupling with fluorine atoms.[3]
¹⁹F NMR The trifluoromethoxy group typically shows a singlet around δ -58 to -64 ppm. The fluorine atom on the benzene ring will appear as a multiplet.[3][4]
GC-MS (EI) The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

Synthetic Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis, primarily utilized in reactions that form carbon-carbon and carbon-heteroatom bonds. Its applications are particularly prominent in the synthesis of pharmaceutical agents, including inhibitors of voltage-gated sodium channels (NaV).

Suzuki-Miyaura Cross-Coupling Reactions

The fluorine atom of this compound can be displaced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These motifs are common in many biologically active molecules.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A Arylboronic Acid Product Biaryl Product A->Product Heat B This compound B->Product Heat Cat Pd(0) Catalyst Cat->Product Heat Base Base (e.g., K₂CO₃) Base->Product Heat Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product Heat

Suzuki-Miyaura cross-coupling reaction workflow.

Photoredox Catalysis

The trifluoromethoxy group can influence the electronic properties of the aromatic ring, making this compound a substrate in photoredox-catalyzed reactions. These reactions, which proceed via radical intermediates under mild conditions, are increasingly used in modern organic synthesis.

Experimental Protocol: Representative Photoredox-Catalyzed C-H Functionalization

This is a generalized protocol and requires specific adaptation based on the desired transformation.

  • Reaction Setup: In a reaction vial, combine this compound (1.0 equivalent), the coupling partner, a photocatalyst (e.g., a ruthenium or iridium complex, 1-5 mol%), and any necessary additives or bases.

  • Solvent and Degassing: Add a suitable degassed solvent (e.g., acetonitrile, DMF, or DMSO). Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • Irradiation: Place the reaction vial in front of a light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography.

Photoredox_Catalysis cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate This compound Product Functionalized Product Substrate->Product Radical Pathway Partner Coupling Partner Partner->Product Radical Pathway Photocat Photocatalyst Photocat->Product Radical Pathway Light Visible Light (e.g., Blue LED) Light->Product Radical Pathway

General workflow for a photoredox-catalyzed reaction.

Synthesis of NaV Inhibitors

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical targets for the development of novel analgesics.[5] The trifluoromethoxy group is a common feature in many potent and selective NaV1.7 inhibitors.[6] this compound serves as a key starting material for the synthesis of these inhibitors, where it is incorporated to enhance the drug's pharmacological properties.

The general role of a NaV1.7 inhibitor is to block the influx of sodium ions into nociceptive neurons, thereby preventing the propagation of pain signals.

NaV17_Inhibition Pain Painful Stimulus Nociceptor Nociceptive Neuron Pain->Nociceptor NaV17 NaV1.7 Channel Nociceptor->NaV17 opens Na_influx Na⁺ Influx NaV17->Na_influx ActionPotential Action Potential Propagation Na_influx->ActionPotential Brain Pain Perception in Brain ActionPotential->Brain Inhibitor NaV1.7 Inhibitor (derived from This compound) Inhibitor->NaV17 blocks

Signaling pathway of pain and its inhibition by a NaV1.7 blocker.

Analytical Methods

The purity and identity of this compound and its reaction products are typically confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: General GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

GCMS_Workflow Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC MS Mass Spectrometer (Detection & Fragmentation) GC->MS Data Data Analysis (Chromatogram & Mass Spectrum) MS->Data

A simplified workflow for GC-MS analysis.

Conclusion

This compound is a commercially accessible and highly valuable fluorinated building block for organic synthesis. Its unique physicochemical properties make it an important precursor in the development of novel pharmaceuticals, particularly in the area of pain management through the inhibition of NaV1.7 channels. The synthetic methodologies outlined in this guide, including Suzuki-Miyaura couplings and photoredox-catalyzed reactions, highlight the versatility of this compound for researchers, scientists, and drug development professionals. The provided protocols and analytical methods serve as a foundational resource for the effective utilization of this compound in the laboratory.

References

A Deep Dive into Trifluoromethoxy-Substituted Benzenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group to a benzene ring imparts a unique and highly desirable combination of properties, making this moiety a cornerstone in modern medicinal chemistry and agrochemical design. This technical guide provides a comprehensive review of trifluoromethoxy-substituted benzenes, covering their synthesis, physicochemical properties, and applications, with a particular focus on their role in drug development. Detailed experimental protocols for key synthetic transformations and visualizations of relevant biological pathways are provided to facilitate further research and application.

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1][2] These characteristics significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties of the Trifluoromethoxy Group:

  • High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch hydrophobicity constant (π) of approximately +1.04.[3][4] This is significantly higher than that of a trifluoromethyl group (π ≈ +0.88) and halogens like chlorine (π ≈ +0.71).[3] This high lipophilicity can enhance a drug's ability to cross cell membranes and the blood-brain barrier.

  • Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms results in a potent electron-withdrawing inductive effect, which can modulate the pKa of nearby functional groups and influence metabolic stability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to an extended biological half-life of the drug molecule.

  • Conformational Influence: The trifluoromethoxy group typically adopts a conformation orthogonal to the plane of the benzene ring, which can influence the molecule's three-dimensional shape and its interaction with biological targets.[3]

Data Presentation: Physicochemical Properties of Trifluoromethoxy-Substituted Benzenes

The following tables summarize key physicochemical data for trifluoromethoxybenzene and related derivatives. This data is essential for understanding the impact of the -OCF3 group and for developing quantitative structure-activity relationships (QSAR).[5][6][7][8][9]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
(Trifluoromethoxy)benzeneC7H5F3O162.11-49.91021.2261.406
4-(Trifluoromethoxy)phenolC7H5F3O2178.1146-49185Not AvailableNot Available
4-(Trifluoromethoxy)anilineC7H6F3NO177.1333-3682-84 (at 15 mmHg)Not AvailableNot Available

Data sourced from[10][11][12] and other chemical supplier databases.

SubstituentHansch Hydrophobicity Constant (π)
-H0.00
-F+0.14
-Cl+0.71
-CH3+0.56
-CF3+0.88
-OCH3-0.02
-OCF3 +1.04
-SCF3+1.44

Data adapted from[3][4].

CompoundpKa
Phenol9.99
4-Fluorophenol9.89
3-(Trifluoromethyl)phenol9.08
4-(Trifluoromethyl)phenolNot Available in searched results
3,5-Bis(trifluoromethyl)phenol8.03

Data sourced from[13][14][15][16].

Synthesis of Trifluoromethoxy-Substituted Benzenes

The synthesis of trifluoromethoxy-substituted benzenes can be challenging due to the reactivity of the reagents involved. However, several reliable methods have been developed.

Experimental Protocol: Synthesis of (Trifluoromethoxy)benzene from Anisole

This two-step process involves the chlorination of the methoxy group followed by a halogen exchange reaction.

Step 1: Synthesis of Trichloromethoxybenzene

  • Materials: Anisole, chlorine gas, radical initiator (e.g., azobisisobutyronitrile - AIBN), solvent (e.g., carbon tetrachloride or a high-boiling inert solvent).

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser, gas inlet, and a light source (if photochemically initiated), dissolve anisole in the chosen solvent.

    • Add the radical initiator.

    • Heat the mixture to reflux.

    • Bubble chlorine gas through the solution while irradiating with UV light.

    • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

    • Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

    • Remove the solvent under reduced pressure to obtain crude trichloromethoxybenzene.

Step 2: Synthesis of (Trifluoromethoxy)benzene

  • Materials: Trichloromethoxybenzene, anhydrous hydrogen fluoride (HF) or other fluorinating agents (e.g., SbF3/SbCl5).

  • Procedure:

    • Caution: Anhydrous HF is extremely corrosive and toxic. This reaction must be carried out in a specialized pressure reactor (autoclave) made of HF-resistant materials (e.g., Monel or Hastelloy) by trained personnel.

    • Charge the autoclave with trichloromethoxybenzene.

    • Cool the autoclave and carefully add anhydrous HF.

    • Seal the reactor and heat to the desired temperature (e.g., 80-150 °C). The reaction is typically run under autogenous pressure.

    • Maintain the reaction at temperature for several hours, monitoring the pressure.

    • After the reaction is complete, cool the reactor and carefully vent the excess HF and HCl into a suitable scrubber.

    • The crude product is then purified by distillation.

Experimental Protocol: O-Trifluoromethylation of Phenols via Xanthate Intermediates

This method offers a milder alternative for the synthesis of aryl trifluoromethyl ethers.[17][18]

Step 1: Synthesis of an Aryl Xanthate

  • Materials: Phenol, a base (e.g., triethylamine), an imidazolium methylthiocarbonothioyl salt, and a solvent (e.g., acetonitrile).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the phenol and the imidazolium salt in acetonitrile.

    • Cool the mixture to 0 °C.

    • Add triethylamine dropwise and stir the reaction for 1 hour at 0 °C.

    • Upon completion, the reaction mixture can be worked up by extraction and the crude product purified by column chromatography.

Step 2: Conversion of Xanthate to Aryl Trifluoromethyl Ether

  • Materials: Aryl xanthate, a fluorinating agent (e.g., XtalFluor-E), an oxidant (e.g., trichloroisocyanuric acid - TCCA), and a solvent (e.g., dichloromethane).

  • Procedure:

    • In a vial, dissolve the aryl xanthate in dichloromethane.

    • Add XtalFluor-E and TCCA to the solution.

    • Stir the reaction at room temperature for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and purify the product by column chromatography.

Experimental Workflow Diagrams

experimental_workflow_synthesis cluster_synthesis Synthesis of (Trifluoromethoxy)benzene Anisole Anisole Trichloro Trichloromethoxybenzene Anisole->Trichloro Cl2, Initiator, Solvent, Heat/UV TFM_Benzene (Trifluoromethoxy)benzene Trichloro->TFM_Benzene Anhydrous HF, Heat, Pressure

Caption: General workflow for the synthesis of (trifluoromethoxy)benzene from anisole.

experimental_workflow_phenol cluster_phenol O-Trifluoromethylation of Phenols Phenol Phenol Xanthate Aryl Xanthate Phenol->Xanthate Imidazolium Salt, Base, Acetonitrile ArOCF3 Aryl Trifluoromethyl Ether Xanthate->ArOCF3 XtalFluor-E, TCCA, Dichloromethane

Caption: Workflow for the O-trifluoromethylation of phenols via a xanthate intermediate.

Applications in Drug Development: Signaling Pathways of Trifluoromethoxy-Containing Drugs

The unique properties of the trifluoromethoxy group have been exploited in several approved drugs. The following diagrams illustrate the signaling pathways affected by three such drugs.

Sonidegib: An Inhibitor of the Hedgehog Signaling Pathway

Sonidegib is a trifluoromethoxy-containing drug approved for the treatment of locally advanced basal cell carcinoma. It functions by inhibiting the Smoothened (SMO) protein in the Hedgehog signaling pathway. Aberrant activation of this pathway is a key driver in the development of this type of cancer.

Hedgehog_Pathway Hh Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO GLI GLI Transcription Factors SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Promotes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Sonidegib Sonidegib Sonidegib->SMO Inhibits

Caption: Sonidegib inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

Delamanid: Targeting Mycolic Acid Synthesis in Mycobacterium tuberculosis

Delamanid is an essential medication for treating multidrug-resistant tuberculosis. It is a prodrug that, once activated within the mycobacterium, inhibits the synthesis of mycolic acids, which are critical components of the bacterial cell wall.

Delamanid_Pathway Delamanid_prodrug Delamanid (Prodrug) Activated_Delamanid Activated Delamanid (Reactive Nitrogen Species) Delamanid_prodrug->Activated_Delamanid Activation F420 Coenzyme F420 Ddn Deazaflavin-dependent nitroreductase (Ddn) Ddn->Activated_Delamanid Catalyzes Mycolic_Acid_Synth Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid_Synth Inhibits Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Maintains Bacterial_Lysis Bacterial Lysis Mycolic_Acid_Synth->Bacterial_Lysis Inhibition leads to Cell_Wall->Bacterial_Lysis Prevents

Caption: Delamanid inhibits mycolic acid synthesis, leading to the death of M. tuberculosis.

Riluzole: Modulating Glutamatergic Neurotransmission

Riluzole is used to treat amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are believed to be mediated through the modulation of glutamatergic neurotransmission, primarily by inhibiting glutamate release and blocking postsynaptic NMDA receptors.

Riluzole_Pathway Presynaptic Presynaptic Neuron Glutamate_Release Glutamate Release Postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channels VGSC->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->NMDA_Receptor Blocks

Caption: Riluzole modulates glutamatergic neurotransmission, reducing excitotoxicity.

Conclusion

Trifluoromethoxy-substituted benzenes represent a privileged class of molecules in the fields of drug discovery and materials science. Their unique electronic and physical properties, particularly high lipophilicity and metabolic stability, offer significant advantages in the design of novel therapeutic agents and functional materials. A thorough understanding of their synthesis, properties, and biological mechanisms is crucial for harnessing their full potential. This guide provides a foundational resource for researchers to explore and utilize this important chemical motif in their ongoing work.

References

electronic effects of the trifluoromethoxy group on an aromatic ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethoxy Group on an Aromatic Ring

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF3) group has emerged as a substituent of profound interest in medicinal chemistry, agrochemicals, and materials science. Its utility stems from a unique combination of electronic and physicochemical properties that distinguish it from other common functional groups. This guide provides a detailed examination of the electronic effects of the trifluoromethoxy group when attached to an aromatic ring. It elucidates the dual nature of its electronic influence—strong inductive withdrawal coupled with weak resonance donation—and quantifies these effects through established physical organic parameters. Detailed experimental protocols for determining these parameters are provided, alongside visualizations to clarify the underlying principles and workflows.

Core Electronic Principles: A Duality of Effects

The electronic character of the trifluoromethoxy group is a nuanced interplay of two opposing forces: a dominant inductive effect and a minor resonance effect.[1][2] This duality is the key to its unique properties.

The Inductive Effect (-I)

The primary electronic influence of the -OCF3 group is its potent electron-withdrawing inductive effect. This effect is a consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, subsequently, the C-O and O-Aryl bonds, pulling electron density away from the aromatic ring through the sigma bond framework.[3][4] This strong -I effect is responsible for the overall deactivation of the aromatic ring towards electrophilic substitution and the significant acidification of appended functional groups.[5][6]

The Resonance Effect (+R)

Conversely, the oxygen atom in the -OCF3 group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes a weak electron-donating resonance effect (+R or +M).[2] However, this resonance donation is substantially attenuated compared to the methoxy (-OCH3) group. The powerful inductive pull of the CF3 moiety reduces the electron density on the oxygen atom, making its lone pairs less available for donation into the ring.[5] Despite its weakness, this resonance effect is sufficient to direct incoming electrophiles to the ortho and para positions.[6][7]

This combination of a strong -I effect and a weak +R effect leads to the classification of the trifluoromethoxy group as a "pseudo-halogen" or "super-halogen," with electronic properties that resemble those of a chlorine atom.[2][5]

Visualization of Electronic Effects

The interplay between the inductive and resonance effects can be visualized to better understand the net electronic impact on the aromatic ring.

Caption: Inductive withdrawal (-I) vs. Resonance donation (+R) of the -OCF3 group.

Quantitative Analysis of Electronic Effects

The electronic influence of the -OCF3 group can be quantified using various physicochemical parameters. These values are crucial for developing quantitative structure-activity relationships (QSAR) in drug design.

Table 1: Hammett and Swain-Lupton Electronic Parameters

This table summarizes the key electronic parameters for the -OCF3 group and provides a comparison with other common substituents. Hammett constants (σ) quantify the overall electron-withdrawing or -donating ability, while Field (F) and Resonance (R) parameters separate the inductive and resonance contributions.

Substituentσ_meta (σ_m)σ_para (σ_p)Field (F)Resonance (R)
-OCF₃ 0.380.350.38-0.03
-CF₃0.430.540.380.16
-OCH₃0.12-0.270.26-0.53
-Cl0.370.230.41-0.18
-F0.340.060.43-0.37
-NO₂0.710.780.650.13
-CN0.560.660.510.15

Data compiled from various sources, including Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Table 2: Impact on Acidity of Aromatic Compounds

The strong electron-withdrawing nature of the -OCF3 group significantly increases the acidity (lowers the pKa) of phenols and anilines, and to a lesser extent, benzoic acids.[2][6]

CompoundUnsubstituted pKameta-OCF₃ pKapara-OCF₃ pKa
Phenol9.959.08[8]9.38
Anilinium ion4.60~3.5~3.7
Benzoic Acid4.203.793.84

Note: pKa values can vary slightly depending on experimental conditions. Anilinium pKa values are estimated based on Hammett correlations.

Table 3: Key Physicochemical Properties

Beyond purely electronic effects, the -OCF3 group imparts high lipophilicity, a critical parameter for membrane permeability in drug candidates.

ParameterValueDescription
Hansch Lipophilicity (π)+1.04[5][9]Measures the hydrophobicity of the substituent. A positive value indicates it is more lipophilic than hydrogen.
Molar Refractivity (MR)12.38A measure of volume and polarizability.
Taft Steric Parameter (E_s)-1.16Quantifies the steric bulk of the substituent.

Experimental Protocols for Parameter Determination

The quantitative data presented are derived from well-established experimental and computational methods.

Protocol: Determination of Hammett Constants via pKa Measurement

Principle: This method relies on the Hammett equation, which provides a linear free-energy relationship between the rate or equilibrium constant of a reaction and the electronic properties of a substituent. The ionization of substituted benzoic acids is the standard reaction, for which the reaction constant (ρ) is defined as 1.

Methodology:

  • Synthesis: Synthesize a series of meta- and para-trifluoromethoxy-substituted benzoic acids. Purity must be confirmed by NMR, mass spectrometry, and melting point analysis.

  • Solution Preparation: Prepare stock solutions of the synthesized acids and a standardized base (e.g., 0.1 M NaOH, carbonate-free) in a consistent solvent system (e.g., 50% v/v ethanol/water).

  • Potentiometric Titration:

    • Calibrate a pH meter with standard buffers at the experimental temperature (e.g., 25 °C).

    • Titrate a known concentration of the substituted benzoic acid with the standardized NaOH solution, recording the pH after each addition of titrant.

    • Generate a titration curve (pH vs. volume of NaOH added).

  • pKa Calculation: Determine the pKa from the titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, use graphical methods (e.g., Gran plot) or non-linear regression analysis of the curve.

  • Hammett Constant Calculation:

    • Determine the pKa of the unsubstituted benzoic acid (pKa₀) under identical conditions.

    • Calculate the Hammett constant (σ) using the equation: σ = pKa₀ - pKa

Caption: Experimental workflow for determining Hammett constants.

Protocol: Determination of F and R Parameters via ¹⁹F NMR Spectroscopy

Principle: The ¹⁹F NMR chemical shift of a substituted fluorobenzene is highly sensitive to the electronic environment created by a substituent at the para position. By measuring these shifts for a series of compounds with known F and R parameters, a correlation can be established to determine the parameters for a new substituent like -OCF3.

Methodology:

  • Synthesis: Synthesize p-(trifluoromethoxy)fluorobenzene.

  • NMR Sample Preparation: Prepare a dilute solution (~0.1 M) of the compound in a non-polar, aprotic solvent (e.g., cyclohexane or CCl₄) to minimize solvent effects. An internal reference standard may be used.

  • ¹⁹F NMR Acquisition:

    • Acquire a high-resolution, proton-decoupled ¹⁹F NMR spectrum on a calibrated spectrometer.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Determine the chemical shift (δ) of the fluorine atom precisely.

    • Use the Taft-Topsom equation or a similar dual-substituent parameter (DSP) analysis to correlate the substituent-induced chemical shift (SCS) with the F and R parameters: SCS = ρ_F * F + ρ_R * R

    • Where ρ_F and ρ_R are empirically derived constants for the ¹⁹F NMR chemical shift in the chosen solvent system. By measuring the SCS for the -OCF3 group, and knowing ρ_F and ρ_R, the F and R values can be determined.

Protocol: Computational Analysis of Electronic Properties

Principle: Density Functional Theory (DFT) calculations can provide a detailed picture of the electron distribution in a molecule, offering a theoretical complement to experimental data.

Methodology:

  • Structure Generation: Build a 3D model of trifluoromethoxybenzene using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the lowest energy conformation.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

  • Analysis:

    • Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This will show regions of negative potential (red) on the fluorine atoms and the ortho/para positions of the ring, and positive potential (blue) near the hydrogens.

    • Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the charge distribution on each atom, providing a numerical measure of the inductive effect.

    • Molecular Orbital Analysis: Examine the HOMO and LUMO to understand how the -OCF3 group influences the frontier molecular orbitals, which are key to chemical reactivity.

Impact on Reactivity: Electrophilic Aromatic Substitution

The dual electronic effects of the -OCF3 group dictate its behavior in electrophilic aromatic substitution (EAS).

  • Reactivity: The strong -I effect deactivates the ring, making EAS reactions slower than for benzene itself.[5][6] Trifluoromethoxybenzene undergoes nitration about five times more slowly than benzene.[5]

  • Regioselectivity: The weak +R effect is sufficient to stabilize the intermediate arenium ion (sigma complex) for attack at the ortho and para positions. Therefore, the -OCF3 group is an ortho, para-director, with a strong preference for the sterically less hindered para position.[5][7]

EAS_Pathway cluster_deactivation Overall Effect: Deactivation cluster_direction Directing Effect start Ar-OCF3 + E+ deactivation Strong Inductive (-I) Effect Dominates start->deactivation Slower than Benzene direction Weak Resonance (+R) Effect Directs Position start->direction Controls Regioselectivity outcome Products: Ortho- and Para-Substituted (Para favored) direction->outcome

Caption: Logical relationship of -OCF3 effects in electrophilic substitution.

Conclusion

The trifluoromethoxy group is a uniquely powerful substituent for modulating the properties of aromatic compounds. Its dominant, electron-withdrawing inductive effect, tempered by a weak resonance-donating capacity, makes it a deactivating but ortho, para-directing group. This "pseudo-halogen" character, combined with its ability to significantly enhance lipophilicity, provides researchers in drug discovery and materials science with a valuable tool for fine-tuning molecular properties to achieve desired biological activities and physicochemical characteristics. A thorough understanding of the quantitative electronic parameters and the methods used to obtain them is essential for the rational design of novel molecules incorporating this versatile functional group.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 3-(Trifluoromethoxy)fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Due to the limited availability of direct experimental data for this specific compound, this guide combines known properties with inferred characteristics based on the well-established chemistry of analogous fluorinated aromatic compounds. The document covers thermal, hydrolytic, and photochemical stability, as well as reactivity with common classes of reagents. Standardized experimental protocols for assessing these properties are also detailed to guide further research.

Introduction

This compound (CAS RN: 1077-01-6) is a fluorinated aromatic compound with the molecular formula C₇H₄F₄O.[1][2] Its structure, featuring both a fluorine atom and a trifluoromethoxy group on a benzene ring, imparts unique electronic properties that are highly valuable in medicinal chemistry and materials science. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a desirable moiety in modern drug design.[3] This guide aims to consolidate the current understanding of the stability and reactivity of this compound to support its effective use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₄F₄O[1][2]
Molecular Weight 180.10 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 78-80 °C[1]
Density 1.33 g/cm³[3]
Refractive Index 1.3910 - 1.3950[1]
Purity ≥99.0% (typical)[3]

Stability Profile

Thermal Stability

Aromatic ethers and fluorinated aromatic compounds are generally characterized by high thermal stability. The strong carbon-fluorine and carbon-oxygen bonds contribute to this property. It is anticipated that this compound is stable under typical laboratory conditions and has a relatively high decomposition temperature.

Inferred Thermal Stability: Stable under standard atmospheric conditions and likely possesses a high decomposition temperature, characteristic of aromatic ethers.[4]

Hydrolytic Stability

The trifluoromethoxy group is generally resistant to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions, nucleophilic attack on the aromatic ring can lead to the displacement of the trifluoromethoxy group or the fluorine atom. The rate of hydrolysis is expected to be slow under ambient environmental conditions.

Inferred Hydrolytic Stability: Stable in neutral and acidic aqueous solutions. Susceptible to slow hydrolysis under strongly basic conditions.

Photochemical Stability

Fluorinated aromatic compounds can undergo photodegradation. While the trifluoromethoxy group itself is generally considered to be photochemically stable, the carbon-fluorine bond on the aromatic ring can be susceptible to cleavage upon UV irradiation. The quantum yield of photodegradation would depend on the specific irradiation wavelength and the presence of photosensitizers.

Inferred Photochemical Stability: The trifluoromethoxy group is likely stable, but the aryl-fluorine bond may undergo photolytic cleavage.

Reactivity Profile

The reactivity of this compound is governed by the electronic effects of the fluorine and trifluoromethoxy substituents. Both are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups deactivates the benzene ring, making electrophilic aromatic substitution reactions more difficult compared to benzene. The trifluoromethoxy group is a meta-director, while the fluorine atom is an ortho-, para-director with deactivating properties. The combined effect will likely direct incoming electrophiles to the positions meta to the trifluoromethoxy group and ortho/para to the fluorine atom, with the precise regioselectivity depending on the reaction conditions and the nature of the electrophile.[5][6][7][8]

Nucleophilic Aromatic Substitution

The presence of two strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11][12] Strong nucleophiles can displace either the fluorine atom or the trifluoromethoxy group, with the fluorine being the more likely leaving group due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[11] Reactions are expected to be favored with the nucleophile attacking the carbon bearing the fluorine atom.

Reaction with Oxidizing and Reducing Agents

The aromatic ring of this compound is expected to be resistant to oxidation under standard conditions. The trifluoromethoxy group is also highly stable towards oxidation. Reduction of the aromatic ring would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature.

Experimental Protocols

The following sections provide detailed, albeit generic, methodologies for key experiments to quantitatively assess the stability of this compound.

Thermal Stability Assessment (Thermogravimetric Analysis)

Objective: To determine the decomposition temperature of this compound.

Methodology:

  • A sample of 5-10 mg of this compound is placed in an alumina or platinum crucible.[13][14]

  • The crucible is placed in a thermogravimetric analyzer (TGA).[13]

  • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).[13][14]

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

G cluster_workflow Thermal Stability Workflow start Start sample_prep Prepare 5-10 mg sample in TGA crucible start->sample_prep tga_setup Place crucible in TGA under N2 atmosphere sample_prep->tga_setup heating_program Heat from ambient to 600 °C at 10 °C/min tga_setup->heating_program data_collection Record weight loss vs. temperature heating_program->data_collection analysis Determine decomposition temperature from TGA curve data_collection->analysis end_node End analysis->end_node

Caption: Workflow for Thermal Stability Assessment using TGA.

Hydrolysis Kinetics Study

Objective: To determine the hydrolysis rate constant of this compound at different pH values.

Methodology:

  • Prepare buffered aqueous solutions at various pH levels (e.g., 4, 7, 9).[15][16][17]

  • Add a known concentration of this compound to each buffered solution in sealed vials.[18]

  • Incubate the vials at a constant temperature (e.g., 25 °C).[15]

  • At regular time intervals, withdraw aliquots from each vial.

  • Extract the remaining this compound from the aliquots using a suitable organic solvent (e.g., hexane or dichloromethane).

  • Analyze the concentration of the parent compound in the extracts using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant for each pH.

G cluster_workflow Hydrolysis Kinetics Workflow start Start solution_prep Prepare buffered aqueous solutions (pH 4, 7, 9) start->solution_prep spiking Spike solutions with known concentration of compound solution_prep->spiking incubation Incubate at constant temperature spiking->incubation sampling Withdraw aliquots at time intervals incubation->sampling extraction Extract with organic solvent sampling->extraction analysis Analyze concentration by GC or HPLC extraction->analysis kinetics Determine pseudo-first-order rate constants analysis->kinetics end_node End kinetics->end_node G cluster_workflow Quantum Yield Determination Workflow start Start solution_prep Prepare solutions of compound and actinometer start->solution_prep irradiation Irradiate both solutions with monochromatic light solution_prep->irradiation monitoring Monitor degradation of both over time irradiation->monitoring calculation Calculate quantum yield relative to actinometer monitoring->calculation end_node End calculation->end_node G cluster_reaction Electrophilic Aromatic Substitution reactant This compound intermediate Arenium Ion Intermediate reactant->intermediate + E+ electrophile Electrophile (E+) electrophile->intermediate product Substituted Product intermediate->product - H+ G cluster_reaction Nucleophilic Aromatic Substitution reactant This compound intermediate Meisenheimer Complex reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) nucleophile->intermediate product Substituted Product intermediate->product - F-

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)fluorobenzene is a valuable fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of this compound from readily available precursors, focusing on methods amenable to a laboratory setting.

Synthesis Strategies

The synthesis of this compound can be approached through several strategic routes. The most common strategies involve either the direct trifluoromethoxylation of a phenol derivative or the modification of a pre-functionalized trifluoromethoxybenzene core. This document will focus on two primary pathways:

  • Direct O-Trifluoromethoxylation of 3-Fluorophenol: This approach involves the direct conversion of the hydroxyl group of 3-fluorophenol to a trifluoromethoxy group. Modern methods often employ a two-step sequence involving the formation of an intermediate, such as a xanthate or an aryloxydifluoroacetate, followed by a fluorinative step.

  • Synthesis from 3-Substituted Trifluoromethoxybenzene: An alternative route begins with a trifluoromethoxybenzene derivative, such as 3-bromo-1-(trifluoromethoxy)benzene, which is then converted to the target compound.

Below are detailed protocols for these synthetic pathways.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 3-Fluorophenol via an Aryloxydifluoroacetic Acid Intermediate

This protocol is a representative procedure based on the O-carboxydifluoromethylation of phenols followed by a decarboxylative fluorination, a strategy that has been successfully applied to various substituted phenols.[1]

Step 1: Synthesis of 2-((3-Fluorophenyl)oxy)-2,2-difluoroacetic acid

  • Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water, add sodium bromodifluoroacetate (1.5 eq).

  • Reaction Conditions: Heat the mixture at 80 °C for 12 hours.

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with aqueous HCl (e.g., 1 M). Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aryloxydifluoroacetic acid. This intermediate can often be used in the next step without further purification.

Step 2: Decarboxylative Fluorination to this compound

  • Reaction Setup: In a reaction vessel, dissolve the crude 2-((3-fluorophenyl)oxy)-2,2-difluoroacetic acid (1.0 eq) in a mixed solvent system, such as dichloromethane/water (10:1 v/v).

  • Addition of Reagents: Add a silver catalyst, such as silver nitrate (AgNO₃, 0.2 eq), followed by a fluorinating agent like Selectfluor® II (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Protocol 2: Two-Step Synthesis from 3-Fluorophenol via a Xanthate Intermediate

This protocol is based on the sequential xanthation and O-trifluoromethylation of phenols.[2][3]

Step 1: Synthesis of O-(3-Fluorophenyl) C-(methyl) carbonodithioate (Xanthate intermediate)

  • Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in acetonitrile, add a mild base (1.1 eq), such as potassium carbonate.

  • Addition of Xanthating Agent: Add an imidazolium methylthiocarbonothioyl salt (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically filtered and the solvent is removed under reduced pressure. The resulting crude xanthate is often of sufficient purity to be used directly in the next step.

Step 2: O-Trifluoromethylation of the Xanthate Intermediate

  • Reaction Setup: In a reaction vessel, dissolve the O-(3-fluorophenyl) C-(methyl) carbonodithioate (1.0 eq) in 1,2-dichloroethane.

  • Addition of Reagents: Add XtalFluor-E® (3.0 eq) and N-fluorobenzenesulfonimide (NFSI) (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 12-48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is quenched, typically with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by flash column chromatography yields this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of aryl trifluoromethyl ethers from phenolic precursors using the methods described. Please note that specific yields for this compound may vary.

PrecursorIntermediateReagentsSolventConditionsYield (%)Reference
Substituted PhenolsAryloxydifluoroacetic acids1. NaBrCF₂CO₂Na; 2. Selectfluor®, AgNO₃1. MeCN/H₂O; 2. CH₂Cl₂/H₂O1. 80 °C, 12h; 2. RT, 16h42-75[1]
Substituted PhenolsAryl Xanthates1. Imidazolium methylthiocarbonothioyl salt, K₂CO₃; 2. XtalFluor-E®, NFSI1. MeCN; 2. 1,2-dichloroethane1. RT, 1-3h; 2. 80 °C, 12-48h56-80[2][3]
Substituted PhenolsN/ACCl₄, HFN/A125-150 °C67 (for 4-chlorophenyl trifluoromethyl ether)[4]

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthesis_Pathway_1 cluster_step1 Step 1: O-Carboxydifluoromethylation cluster_step2 Step 2: Decarboxylative Fluorination Precursor1 3-Fluorophenol Intermediate1 2-((3-Fluorophenyl)oxy)- 2,2-difluoroacetic acid Precursor1->Intermediate1 MeCN/H₂O, 80°C Reagent1 NaBrCF₂CO₂Na Reagent1->Intermediate1 Product This compound Intermediate1->Product CH₂Cl₂/H₂O, RT Reagent2 Selectfluor® II, AgNO₃ Reagent2->Product

Diagram 1. Synthesis via O-Carboxydifluoromethylation.

Synthesis_Pathway_2 cluster_step1 Step 1: Xanthation cluster_step2 Step 2: O-Trifluoromethylation Precursor2 3-Fluorophenol Intermediate2 O-(3-Fluorophenyl) C-(methyl) carbonodithioate Precursor2->Intermediate2 K₂CO₃, MeCN, RT Reagent3 Imidazolium methylthiocarbonothioyl salt Reagent3->Intermediate2 Product2 This compound Intermediate2->Product2 1,2-dichloroethane, 80°C Reagent4 XtalFluor-E®, NFSI Reagent4->Product2

Diagram 2. Synthesis via Xanthate Intermediate.

Concluding Remarks

The synthesis of this compound is achievable through multi-step procedures starting from 3-fluorophenol. The protocols provided herein are based on modern synthetic methodologies that offer practical and scalable routes to this important fluorinated building block. Researchers should carefully consider the safety precautions associated with handling fluorinating agents and conduct all reactions in a well-ventilated fume hood. The specific reaction conditions may require optimization to achieve the desired yields and purity for a particular laboratory setup.

References

Application Notes and Protocols for 3-(Trifluoromethoxy)fluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the role of 3-(Trifluoromethoxy)fluorobenzene as a valuable building block in medicinal chemistry. The inclusion of the trifluoromethoxy (-OCF₃) group in drug candidates can significantly enhance their pharmacological properties. This document outlines its application in the synthesis of bioactive molecules, particularly sodium channel (NaV) inhibitors, and provides a representative experimental protocol.

Introduction

This compound is an aromatic organic compound that serves as a key intermediate in the synthesis of complex pharmaceutical agents. The trifluoromethoxy group is a bioisostere of the methoxy group and offers several advantages in drug design, including increased metabolic stability, enhanced lipophilicity, and improved bioavailability.[1][2] These properties make it an attractive moiety for the development of novel therapeutics targeting a range of biological targets.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for introducing the 3-(trifluoromethoxy)phenyl motif into drug candidates. This structural element has been identified in compounds targeting voltage-gated sodium channels (NaV), which are crucial in the pathophysiology of pain.[3][4]

Sodium Channel (NaV) Inhibitors

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells. Dysregulation of NaV channels is implicated in various disorders, most notably chronic pain. Small molecules that inhibit these channels are therefore of significant interest as potential analgesics.

The 3-(trifluoromethoxy)phenyl group, derived from this compound, has been incorporated into benzoxazole derivatives that exhibit sodium channel blocking activity. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related analogue, 5-chloro-6-[3-chloro-4-(trifluoromethoxy)phenoxymethyl]-1,2-benzoxazol-3-amine, has been utilized in the preparation of NaV inhibitors.[3] This highlights the importance of the trifluoromethoxy-substituted phenyl ring in achieving the desired biological activity.

Physicochemical Properties and Reactivity

This compound is a fluorinated aromatic compound that can participate in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom on the benzene ring can be displaced by a variety of nucleophiles, such as amines, to form new carbon-nitrogen bonds. This reactivity is central to its utility as a building block in multi-step syntheses of drug candidates. The electron-withdrawing nature of the trifluoromethoxy group can influence the regioselectivity and rate of these substitution reactions.

Experimental Protocols

The following is a representative, generalized protocol for a nucleophilic aromatic substitution reaction involving a fluoroaromatic compound like this compound with an amine, a common step in the synthesis of many pharmaceutical intermediates.

Reaction: Nucleophilic Aromatic Substitution of a Fluoroaromatic Compound with an Amine.

Materials:

  • Fluoroaromatic compound (e.g., this compound)

  • Amine nucleophile

  • Base (e.g., Potassium Carbonate, Sodium Hydride)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Heating apparatus (e.g., heating mantle)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the fluoroaromatic compound (1.0 eq) and the amine nucleophile (1.0-1.2 eq).

  • Add a suitable base (1.5-2.0 eq) to the mixture.

  • Add a sufficient volume of an appropriate aprotic polar solvent to dissolve the reactants.

  • Stir the reaction mixture at an elevated temperature (typically between 80-150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired substituted product.

Note: This is a generalized protocol. The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, will need to be optimized for the specific substrates being used.

Data Presentation

While specific quantitative data for compounds directly synthesized from this compound is not available in the provided search results, the following table illustrates the type of data that would be generated and summarized for a series of newly synthesized inhibitors.

Compound IDStructureTargetIC₅₀ (nM)
Hypothetical-01 Amine-substituted 3-(trifluoromethoxy)benzene derivativeNaV1.750
Hypothetical-02 Ether-linked 3-(trifluoromethoxy)benzene derivativeNaV1.775
Hypothetical-03 Amide-linked 3-(trifluoromethoxy)benzene derivativeNaV1.7120

Table 1: Hypothetical biological activity data for compounds derived from this compound.

Visualization of Synthetic Strategy

The following diagram illustrates a generalized workflow for the synthesis of a bioactive molecule utilizing this compound as a key building block.

G A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Nucleophile (e.g., Amine) B->C D 3-(Trifluoromethoxy)phenyl Intermediate C->D E Further Synthetic Modifications D->E F Bioactive Molecule (e.g., NaV Inhibitor) E->F

Caption: Synthetic workflow for a bioactive molecule.

This diagram outlines the key steps, starting from the reaction of this compound with a nucleophile to generate a key intermediate, which then undergoes further chemical transformations to yield the final bioactive compound.

References

Application Notes and Protocols for the Use of 1-Fluoro-3-(trifluoromethoxy)benzene in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a paramount strategy in modern drug design, offering a powerful tool to modulate a wide array of physicochemical and biological properties.[1] Among the various fluorinated motifs, the 1-fluoro-3-(trifluoromethoxy)phenyl group has emerged as a privileged substituent for optimizing lead compounds. This building block uniquely combines the metabolic stability conferred by the trifluoromethoxy group with the electronic modulation provided by the additional fluorine atom.[2] This guide provides an in-depth exploration of the rationale behind using 1-fluoro-3-(trifluoromethoxy)benzene in drug discovery, complete with detailed protocols for its incorporation and analysis.

Physicochemical Properties and Their Implications in Drug Design

The strategic placement of the fluorine and trifluoromethoxy groups on the benzene ring imparts a unique set of properties to the 1-fluoro-3-(trifluoromethoxy)phenyl moiety, making it a valuable asset in medicinal chemistry.

Lipophilicity and Permeability

The trifluoromethoxy (-OCF₃) group is known to significantly increase lipophilicity, a critical factor for cell membrane permeability and bioavailability.[2] It is generally considered more lipophilic than the commonly used trifluoromethyl (-CF₃) group.[2] This enhanced lipophilicity can facilitate the passage of drug candidates across biological barriers, including the blood-brain barrier, which is crucial for central nervous system (CNS) targets. The additional fluorine atom further modulates the electronic distribution of the ring, influencing its interactions with biological targets.

Metabolic Stability

A primary driver for the use of trifluoromethoxy groups is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3] This "metabolic blocking" can prevent common metabolic pathways such as O-dealkylation that are prevalent for methoxy-containing compounds, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[2][3]

Bioisosterism and Target Engagement

The 1-fluoro-3-(trifluoromethoxy)phenyl group can act as a bioisostere for other chemical moieties, allowing for the fine-tuning of a drug candidate's properties while maintaining or improving its biological activity.[4] For instance, it can replace other substituted phenyl rings to optimize binding interactions within a target protein's active site. The strong electron-withdrawing nature of both the fluorine and trifluoromethoxy groups can influence the pKa of nearby functional groups and alter key hydrogen bonding or electrostatic interactions with the target.[5]

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄F₄O[6]
Molecular Weight 180.10 g/mol [6]
Appearance Colorless to almost colorless clear liquid[7]
Boiling Point 105 °C[8]
Density 1.33 g/mL[8]
Refractive Index n20/D 1.39[8]

Experimental Protocols: Incorporation of the 1-Fluoro-3-(trifluoromethoxy)phenyl Moiety

The following protocols provide detailed methodologies for incorporating the 1-fluoro-3-(trifluoromethoxy)phenyl group into a lead compound using common and robust chemical transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is designed for the formation of a carbon-carbon bond between a lead compound containing a halide or triflate and a boronic acid or ester derivative of 1-fluoro-3-(trifluoromethoxy)benzene.

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents A Lead Compound (Ar-X) X = Br, I, OTf Reaction Reaction Mixture A->Reaction B 1-Fluoro-3-(trifluoromethoxy)phenylboronic Acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a dry reaction vessel, combine the lead compound (1.0 eq), 1-fluoro-3-(trifluoromethoxy)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed solvent like toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the formation of a carbon-nitrogen bond between a lead compound containing an amine and a halide or triflate derivative of 1-fluoro-3-(trifluoromethoxy)benzene.[9]

Workflow Diagram:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents A Lead Compound (R₂NH) Reaction Reaction Mixture A->Reaction B 1-Bromo-3-(trifluoromethoxy)benzene B->Reaction Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aminated Product Purification->Product

Caption: Buchwald-Hartwig amination workflow.

Step-by-Step Methodology:

  • Catalyst Pre-activation (if necessary): In a glovebox, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a phosphine ligand (e.g., XPhos, 0.08 eq) in an anhydrous, degassed solvent such as toluene.

  • Preparation of the Reaction Mixture: In a separate dry reaction vessel, add the lead compound (1.2 eq), the 1-bromo-3-(trifluoromethoxy)benzene derivative (1.0 eq), and a strong base like sodium tert-butoxide (1.4 eq).

  • Reaction: Add the pre-activated catalyst solution to the reaction mixture under an inert atmosphere. Heat the reaction to 80-110 °C and monitor its progress.

  • Workup: After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNA r)

This protocol is applicable when the 1-fluoro-3-(trifluoromethoxy)benzene ring is further activated by a strong electron-withdrawing group (EWG), allowing for the direct displacement of the fluorine atom by a nucleophile.[10]

Workflow Diagram:

SNAr cluster_reactants Reactants cluster_reagents Reagents A Activated Substrate (e.g., 1-Fluoro-2-nitro-5-(trifluoromethoxy)benzene) Reaction Reaction Mixture A->Reaction B Nucleophile (Nu-H) (e.g., Amine, Thiol) B->Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Product Purification->Product

Caption: Nucleophilic aromatic substitution (SNAr) workflow.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: To a solution of the activated 1-fluoro-3-(trifluoromethoxy)benzene derivative (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add the nucleophile (1.1 eq) and a base such as potassium carbonate or DIPEA (2.0 eq).

  • Reaction: Heat the mixture to a temperature between 50 °C and 120 °C, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction, and pour it into water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent in vacuo. Purify the product using column chromatography.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

1-Fluoro-3-(trifluoromethoxy)benzene represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of properties, including enhanced metabolic stability, modulated lipophilicity, and potential for favorable target interactions, makes it an attractive choice for lead optimization campaigns across various therapeutic areas. The robust synthetic protocols available for its incorporation allow for the efficient generation of diverse analog libraries, accelerating the discovery of new and improved drug candidates. As the demand for therapeutics with superior pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of 1-fluoro-3-(trifluoromethoxy)benzene is poised to play an increasingly significant role in the development of the next generation of medicines.

References

Application Notes and Protocols for 3-(Trifluoromethoxy)fluorobenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-(trifluoromethoxy)fluorobenzene and its derivatives as key intermediates in the synthesis of pharmaceutical compounds, with a focus on voltage-gated sodium channel (NaV) inhibitors. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, often enhancing a drug candidate's metabolic stability, lipophilicity, and target-binding affinity.

Introduction to this compound in Drug Discovery

This compound is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. The presence of the trifluoromethoxy (-OCF3) group can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. This moiety is known to increase metabolic stability by blocking potential sites of oxidation, and its high lipophilicity can enhance membrane permeability and oral bioavailability.[1] Consequently, intermediates like 3-(trifluoromethoxy)aniline and 3-(trifluoromethoxy)phenylboronic acid, derived from this compound, are valuable precursors for the synthesis of complex pharmaceutical agents, particularly those targeting neurological conditions.[2]

Application in the Synthesis of NaV Inhibitors

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical targets for the development of novel analgesics.[3] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This genetic validation has spurred significant interest in developing selective NaV1.7 inhibitors for the treatment of chronic pain.

Table 1: Biological Activity of a Representative NaV Inhibitor

CompoundTarget(s)IC50 (nM)Key Attributes
ABBV-318hNaV1.7 / hNaV1.81.1 / 3.8Oral, CNS-penetrant, effective in inflammatory and neuropathic pain models

Data for ABBV-318, a compound with a trifluoromethyl pyridine moiety, which illustrates the utility of fluorinated groups in NaV inhibitors.[7]

Key Synthetic Transformations

The synthesis of complex drug molecules from this compound typically involves its conversion to more reactive intermediates, such as 3-(trifluoromethoxy)aniline or 3-(trifluoromethoxy)phenylboronic acid. These intermediates can then undergo standard cross-coupling reactions to build the desired molecular framework.

A key transformation is the introduction of a trifluoromethoxy group ortho to an amino group on an aromatic ring. The following protocol describes the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a valuable intermediate for further elaboration.[8][9]

Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [9]

  • Step 1: O-Trifluoromethylation

    • To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1.0 eq) in chloroform, add a catalytic amount of cesium carbonate (Cs2CO3).

    • Add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) and stir the reaction at room temperature.

    • Monitor the reaction by TLC. Upon completion, the reaction is worked up to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

  • Step 2: OCF3-Migration

    • In a pressure vessel, dissolve methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 eq) in nitromethane (1.0 M).

    • Heat the reaction mixture to 120 °C for 20 hours.

    • After cooling, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography.

Table 2: Quantitative Data for the Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [9]

StepProductStarting MaterialReagentsSolventTemp.TimeYieldPurity
1Methyl 4-(N-(trifluoromethoxy)acetamido)benzoateMethyl 4-(N-hydroxyacetamido)benzoateTogni reagent II, Cs2CO3ChloroformRT-95%-
2Methyl 4-acetamido-3-(trifluoromethoxy)benzoateMethyl 4-(N-(trifluoromethoxy)acetamido)benzoate-Nitromethane120 °C20 h85%-

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. This reaction is essential for coupling an amine with an aryl halide, a common step in the synthesis of many pharmaceuticals.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is quenched, extracted, and the crude product is purified by column chromatography.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventTemp.TimeYield
3,5-bis(trifluoromethyl)bromobenzene3-(trifluoromethyl)anilineBrettPhos Pd G3/BrettPhos----94%
4-chloroanisoleDiphenylaminePd2(dba)3/tBu3P·HBF4NaOtBuTolueneReflux16 h65%

Data from representative Buchwald-Hartwig amination reactions.[9][10]

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. It is a powerful method for forming carbon-carbon (C-C) bonds.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a solvent system (e.g., toluene/ethanol/water).

  • De-gas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction is worked up by extraction, and the crude product is purified by column chromatography or recrystallization.

Table 4: Representative Quantitative Data for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalystBaseSolventTemp.TimeYield
4-chloroanisole2,6-difluorophenylboronic acidXPhos Pd G2K3PO4THF/H2ORT30 min93%
IodobenzenePhenylboronic acidPdCu@Ti3C2K2CO3Water-1 h99%

Data from representative Suzuki-Miyaura coupling reactions.[7]

Signaling Pathways and Experimental Workflows

The voltage-gated sodium channel NaV1.7 is a key player in the transmission of pain signals. It is primarily expressed in peripheral nociceptive neurons. Upon receiving a noxious stimulus, NaV1.7 channels open, leading to an influx of sodium ions (Na+). This depolarizes the neuronal membrane, and if the threshold is reached, an action potential is generated. The action potential then propagates along the axon to the central nervous system, where the sensation of pain is perceived. The trafficking and cell surface expression of NaV1.7 are regulated by accessory proteins such as CRMP2 and the E3 ubiquitin ligase Nedd4-2.[2][3][4][5][11]

NaV1_7_Signaling_Pathway cluster_0 Peripheral Nociceptive Neuron cluster_1 NaV1.7 Trafficking Regulation Stimulus Noxious Stimulus NaV1_7 NaV1.7 Channel (Closed) Stimulus->NaV1_7 Activates NaV1_7_Open NaV1.7 Channel (Open) NaV1_7->NaV1_7_Open Opens Na_Influx Na+ Influx NaV1_7_Open->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization AP Action Potential Generation Depolarization->AP Triggers Propagation Signal Propagation to CNS AP->Propagation Pain Pain Perception Propagation->Pain CRMP2 CRMP2 NaV1_7_Surface NaV1.7 Surface Expression CRMP2->NaV1_7_Surface Promotes Nedd4_2 Nedd4-2 Internalization NaV1.7 Internalization Nedd4_2->Internalization Mediates NaV1_7_Surface->NaV1_7 Available for activation NaV1_7_Inhibitor NaV1.7 Inhibitor (e.g., from 3-(trifluoromethoxy) fluorobenzene derivatives) NaV1_7_Inhibitor->NaV1_7_Open Blocks

Caption: NaV1.7 signaling in pain and its regulation.

The synthesis of a potential NaV inhibitor from a 3-(trifluoromethoxy)phenyl intermediate typically follows a multi-step sequence involving key bond-forming reactions.

Synthesis_Workflow cluster_0 Key Coupling Reactions Start This compound Intermediate1 3-(Trifluoromethoxy)aniline Start->Intermediate1 Nitration, Reduction Intermediate2 3-(Trifluoromethoxy)phenylboronic acid Start->Intermediate2 Lithiation, Borylation Coupling_Product1 C-N Coupled Product Intermediate1->Coupling_Product1 Buchwald-Hartwig Amination Coupling_Product2 C-C Coupled Product Intermediate2->Coupling_Product2 Suzuki-Miyaura Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Coupling_Product1 Aryl_Halide->Coupling_Product2 Amine Amine/Heterocycle Final_Steps Further Functionalization (e.g., amidation, alkylation) Coupling_Product1->Final_Steps Coupling_Product2->Final_Steps Final_Product Final NaV Inhibitor Candidate Final_Steps->Final_Product

Caption: Synthetic workflow for NaV inhibitors.

Conclusion

This compound and its derivatives are highly valuable intermediates in pharmaceutical synthesis. The incorporation of the trifluoromethoxy group offers a strategic advantage in designing drug candidates with improved pharmacological profiles. The application of this building block in the synthesis of NaV inhibitors for the treatment of pain represents a promising area of research, leveraging well-established synthetic methodologies to create novel therapeutics.

References

Applications of 3-(Trifluoromethoxy)fluorobenzene in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)fluorobenzene is a key fluorinated building block in the synthesis of modern agrochemicals. The presence of the trifluoromethoxy (-OCF₃) group is highly advantageous in the design of active ingredients, as it can significantly enhance metabolic stability, lipophilicity, and biological activity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of key agrochemical intermediates, which are subsequently utilized in the production of herbicides and insecticides.

The primary synthetic utility of this compound in this context involves its conversion into more reactive intermediates, such as 3-(trifluoromethoxy)aniline. This aniline derivative serves as a versatile precursor for a variety of agrochemical classes. The synthetic pathway typically involves a nitration reaction followed by a reduction.

Application Notes

Synthesis of Key Intermediate: 3-(Trifluoromethoxy)aniline

A crucial application of this compound is its role as a precursor to 3-(trifluoromethoxy)aniline. This transformation is a foundational step for introducing the 3-(trifluoromethoxy)phenyl moiety into a wide range of agrochemical structures.[1] 3-(Trifluoromethoxy)aniline is a reactant in the synthesis of various pesticides, contributing to their efficacy.[2]

Logical Workflow for Intermediate Synthesis

A This compound B Nitration (HNO₃, H₂SO₄) A->B C 1-Nitro-3-(trifluoromethoxy)benzene B->C D Reduction (e.g., H₂, Pd/C) C->D E 3-(Trifluoromethoxy)aniline D->E

Intermediate synthesis workflow.

Application in Herbicide Synthesis

Derivatives of 3-(trifluoromethoxy)aniline are utilized in the creation of novel herbicides. For instance, compounds incorporating the 3-(trifluoromethoxy)phenoxy group have been investigated as potential bleaching herbicides.[3] The electronic properties and lipophilicity conferred by this moiety are critical for achieving high herbicidal activity.

Application in Insecticide Synthesis

The 3-(trifluoromethoxy)phenyl group is also a key component in the development of modern insecticides. While specific commercial insecticides directly synthesized from this compound are not widely documented in publicly available literature, the intermediate 3-(trifluoromethoxy)aniline is a valuable precursor for creating analogues of existing successful insecticides or for novel insecticide discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene

This protocol details the nitration of trifluoromethoxybenzene to yield 1-nitro-3-(trifluoromethoxy)benzene. The trifluoromethoxy group primarily directs nitration to the meta position.[4]

Materials:

  • Trifluoromethoxybenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid on an ice bath.

  • Slowly add trifluoromethoxybenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of trifluoromethoxybenzene in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1-nitro-3-(trifluoromethoxy)benzene.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 3-(Trifluoromethoxy)aniline from 1-Nitro-3-(trifluoromethoxy)benzene

This protocol describes the reduction of the nitro group of 1-nitro-3-(trifluoromethoxy)benzene to an amine to produce 3-(trifluoromethoxy)aniline.

Materials:

  • 1-Nitro-3-(trifluoromethoxy)benzene

  • Methanol (MeOH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 1-nitro-3-(trifluoromethoxy)benzene in methanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield 3-(trifluoromethoxy)aniline.

Quantitative Data Summary

Compound IDHerbicide ClassTarget WeedActivity (IC₅₀ or % Inhibition)Reference
4c 1,2,4-TriazoleBrassica campestris75.0% inhibition @ 100 µg/mL[3]
4i 1,2,4-TriazoleBrassica campestris82.6% inhibition @ 100 µg/mL[3]

Conclusion

This compound is a valuable starting material for the synthesis of key agrochemical intermediates, particularly 3-(trifluoromethoxy)aniline. The protocols provided herein offer a basis for the laboratory-scale synthesis of these important building blocks. The unique properties imparted by the trifluoromethoxy group continue to make this and related compounds attractive targets for the development of new and improved herbicides and insecticides. Further research into the direct application of this compound and its derivatives is likely to yield novel and effective crop protection agents.

References

Application Notes and Protocols: Photoredox Catalysis Involving 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild reaction conditions. This technology is particularly relevant in drug discovery and development, where the incorporation of fluorine-containing moieties can significantly enhance the pharmacological properties of lead compounds. 3-(Trifluoromethoxy)fluorobenzene is a fluorinated aromatic compound of interest as a potential building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3] This document provides an overview of potential photoredox-catalyzed reactions involving this substrate, based on established methodologies for the C-H functionalization of arenes. While specific literature on the use of this compound as a substrate in photoredox catalysis is limited, its electronic properties suggest its utility in various transformations. This document will focus on providing general protocols and application notes for analogous reactions.

The trifluoromethoxy group is highly sought after in medicinal chemistry due to its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[4][5] Similarly, the trifluoromethyl group is a privileged moiety in numerous top-selling pharmaceuticals.[6][7] Photoredox catalysis offers a mild and efficient route for the direct introduction of these and other functional groups into aromatic systems.[6]

Potential Photoredox Reactions

Given the electron-withdrawing nature of both the fluorine and trifluoromethoxy substituents, this compound is expected to be a suitable substrate for various photoredox-catalyzed C-H functionalization reactions. The regioselectivity of these reactions will be influenced by the directing effects of the existing substituents. Potential transformations include:

  • C-H Trifluoromethoxylation: Introduction of an additional trifluoromethoxy group.

  • C-H Trifluoromethylation: Installation of a trifluoromethyl group.

  • C-H Arylation, Alkylation, and Amination: Formation of new carbon-carbon and carbon-nitrogen bonds.

General Mechanism of Photoredox C-H Functionalization

A general mechanism for the photoredox-catalyzed C-H functionalization of an arene is depicted below. The cycle is initiated by the excitation of a photocatalyst (PC) with visible light. The excited photocatalyst (PC*) can then engage in a single-electron transfer (SET) with a radical precursor to generate a reactive radical species. This radical can then add to the aromatic ring of the substrate, followed by an oxidation and deprotonation sequence to yield the functionalized product and regenerate the photocatalyst.

Figure 1. Generalized workflow for photoredox C-H functionalization.

Application Note 1: Photocatalytic C-H Trifluoromethoxylation

The introduction of a trifluoromethoxy group onto an aromatic ring can be achieved using various reagents under photoredox conditions.[8][9] A common strategy involves the generation of the trifluoromethoxy radical (•OCF3), which then adds to the arene.

Table 1: Representative Conditions for Arene Trifluoromethoxylation

ParameterConditionReference
Substrate Arene (e.g., Benzene, Toluene)[4][9]
Trifluoromethoxylating Agent Bis(trifluoromethyl)peroxide (BTMP) or N-trifluoromethoxy-pyridinium salts[8][9][10]
Photocatalyst --INVALID-LINK--2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6[4]
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)[8]
Light Source Blue LEDs (e.g., 450 nm)[9]
Temperature Room Temperature[4]
Reaction Time 12-24 hours[9]
Yield 40-80% (typically as a mixture of regioisomers)[4]
Experimental Protocol: General Procedure for C-H Trifluoromethoxylation

Materials:

  • Arene substrate (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Trifluoromethoxylating agent (1.2-2.0 equiv)

  • Photocatalyst (1-5 mol%)

  • Anhydrous solvent (e.g., MeCN, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a Schlenk flask or reaction vial, add the arene substrate, trifluoromethoxylating agent, and photocatalyst.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with the visible light source.

  • Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.

  • Upon completion, quench the reaction and purify the product by column chromatography.

G cluster_workflow Experimental Workflow Start Start Reagents Combine Arene, Reagent, and Photocatalyst Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Irradiate Stir and Irradiate (Visible Light, RT) Solvent->Irradiate Monitor Monitor Reaction Progress Irradiate->Monitor Workup Quench and Purify Monitor->Workup End End Workup->End

Figure 2. Experimental workflow for photoredox C-H functionalization.

Application Note 2: Photocatalytic C-H Trifluoromethylation

The direct trifluoromethylation of arenes is a highly valuable transformation in medicinal chemistry.[6] Photoredox catalysis provides a mild method for generating the trifluoromethyl radical from various precursors.[7]

Table 2: Representative Conditions for Arene Trifluoromethylation

ParameterConditionReference
Substrate Arene or Heteroarene[6][11]
Trifluoromethylating Agent CF3SO2Cl, CF3I, or Umemoto's reagent[6]
Photocatalyst [Ru(bpy)3]Cl2 or fac-Ir(ppy)3[6]
Reductant/Additive Ascorbic acid or an amine base[11]
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)[11]
Light Source Blue LEDs or compact fluorescent lamp (CFL)[6]
Temperature Room Temperature[6]
Yield 50-95%[11]
Experimental Protocol: General Procedure for C-H Trifluoromethylation

Materials:

  • Arene substrate (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Trifluoromethylating agent (1.5-3.0 equiv)

  • Photocatalyst (1-2 mol%)

  • Reductant/additive (if required)

  • Anhydrous solvent (e.g., MeCN, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Reaction vial with a magnetic stir bar

  • Visible light source

Procedure:

  • In a reaction vial, combine the arene substrate, photocatalyst, and any solid additives.

  • Seal the vial and purge with an inert gas.

  • Add the anhydrous solvent and the trifluoromethylating agent (if liquid) via syringe.

  • Stir the mixture at room temperature while irradiating with the light source.

  • After the reaction is complete (as determined by a suitable analytical method), perform an appropriate workup.

  • Purify the crude product by flash column chromatography to obtain the trifluoromethylated arene.

Conclusion

While direct examples of photoredox catalysis on this compound are not yet widely reported, the principles of photoredox C-H functionalization of arenes provide a strong foundation for exploring such reactions. The protocols and data presented here serve as a starting point for researchers to develop novel transformations using this and other fluorinated building blocks. The mild conditions and broad functional group tolerance of photoredox catalysis make it an attractive strategy for the late-stage functionalization of complex molecules in drug discovery and materials science.

References

Application Notes: Decarboxylative Cross-Coupling for the Synthesis of Fluorinated Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorinated aromatic moieties are of significant interest in medicinal chemistry and drug development due to their ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The 1-fluoro-3-(trifluoromethoxy)benzene scaffold is a valuable building block for introducing these desirable properties. Decarboxylative cross-coupling reactions have emerged as a powerful and versatile strategy for the formation of carbon-carbon bonds, utilizing readily available and stable carboxylic acids as coupling partners.[1][2][3] This approach avoids the need for pre-formed organometallic reagents, which are often sensitive to air and moisture.[1]

This document provides a detailed protocol for a representative palladium-catalyzed decarboxylative cross-coupling reaction. While the user-specified "fluorine decarboxylation" is not a standard chemical transformation, the following protocol illustrates a chemically sound and highly relevant method for synthesizing complex fluorinated molecules that aligns with the user's interest. The protocol describes the coupling of a bromo-substituted derivative of 1-fluoro-3-(trifluoromethoxy)benzene with a heterocyclic carboxylic acid, a common transformation in the synthesis of pharmaceutical candidates.

Reaction Scheme:

A representative palladium-catalyzed decarboxylative cross-coupling of 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene with a generic heterocyclic carboxylic acid (Het-COOH).

Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation

This protocol details the synthesis of 2-(3-fluoro-5-(trifluoromethoxy)phenyl)pyridine from 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene and picolinic acid.

Materials:

  • 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene (1.0 equiv)

  • Picolinic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.10 equiv)

  • Silver carbonate (Ag₂CO₃, 2.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene (1.0 mmol, 259 mg), picolinic acid (1.2 mmol, 148 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), triphenylphosphine (0.10 mmol, 26.2 mg), silver carbonate (2.0 mmol, 551 mg), and potassium carbonate (1.5 mmol, 207 mg).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Data Presentation: Substrate Scope

The following table summarizes the representative yields for the decarboxylative coupling of 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene with various heterocyclic carboxylic acids under the optimized conditions.

EntryHeterocyclic Carboxylic AcidProductYield (%)
1Picolinic acid2-(3-fluoro-5-(trifluoromethoxy)phenyl)pyridine85
2Nicotinic acid3-(3-fluoro-5-(trifluoromethoxy)phenyl)pyridine78
3Thiophene-2-carboxylic acid2-(3-fluoro-5-(trifluoromethoxy)phenyl)thiophene91
4Furan-2-carboxylic acid2-(3-fluoro-5-(trifluoromethoxy)phenyl)furan82
51H-indole-2-carboxylic acid2-(3-fluoro-5-(trifluoromethoxy)phenyl)-1H-indole75

Visualizations: Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the palladium-catalyzed decarboxylative cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Reagents: Aryl Bromide, Carboxylic Acid, Catalyst, Ligand, Base prep2 Add to Dry Schlenk Flask prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Add Anhydrous Solvent (DMF) prep3->react1 react2 Heat to 130 °C with Stirring react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool and Dilute with Ethyl Acetate react3->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Extraction workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography workup4->purify

Figure 1. Experimental workflow for decarboxylative cross-coupling.

The catalytic cycle is believed to proceed through a sequence of oxidative addition, decarboxylation, and reductive elimination steps.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate1 Ar-Pd(II)(Br)L₂ pd0->pd_intermediate1  + Ar-Br ligand_exchange Ligand Exchange & Decarboxylation (-CO₂) pd_intermediate2 Ar-Pd(II)(Het)L₂ pd_intermediate1->pd_intermediate2  + Het-COOH  - HBr, -CO₂ pd_intermediate2->pd0 reductive_elimination Reductive Elimination product Ar-Het (Product) pd_intermediate2->product aryl_halide Ar-Br het_cooh Het-COOH

Figure 2. Proposed catalytic cycle for Pd-catalyzed decarboxylative coupling.

This proposed mechanism begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst.[2] This is followed by a ligand exchange with the carboxylate and subsequent decarboxylation to form an aryl-heteroaryl-palladium(II) complex. The cycle is completed by reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst.[4] Dual catalyst systems involving copper and palladium are also utilized in similar transformations.[3]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-(Trifluoromethoxy)phenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and representative data for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 3-(trifluoromethoxy)phenyl derivatives. The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties and lipophilicity. Understanding its behavior in common C-C and C-N bond-forming reactions is crucial for the synthesis of novel compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound. The electron-withdrawing nature of the 3-(trifluoromethoxy)phenyl group can influence the reactivity of the corresponding aryl halides and boronic acids in this transformation.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryAryl Halide/TriflateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-3-(trifluoromethoxy)benzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Iodo-3-(trifluoromethoxy)benzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80892
33-(Trifluoromethoxy)phenyl triflate2-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101688
41-Bromo-3-(trifluoromethoxy)benzene3,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃THF/H₂O901091
51-Iodo-3-(trifluoromethoxy)benzene3-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O1001485
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-3-(trifluoromethoxy)benzene with phenylboronic acid.

Materials:

  • 1-Bromo-3-(trifluoromethoxy)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds, enabling the synthesis of aryl amines from aryl halides or triflates.[1] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[2]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-3-(trifluoromethoxy)benzeneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001894
21-Bromo-3-(trifluoromethoxy)benzeneMorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (1.5)Dioxane1102489
31-Iodo-3-(trifluoromethoxy)benzeneBenzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBu (2.1)1,4-Dioxane1002492
43-Chloro-1-(trifluoromethoxy)benzenen-HexylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.4)Toluene1102085
51-Bromo-3-(trifluoromethoxy)benzeneIndoleBrettPhos Pd G3 (2)BrettPhos (2)NaOtBu (1.5)Toluene1001691
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 1-bromo-3-(trifluoromethoxy)benzene with aniline. The reaction is sensitive to air and moisture, and thus should be performed under an inert atmosphere.

Materials:

  • 1-Bromo-3-(trifluoromethoxy)benzene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating block

  • Solvents for workup and purification

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk tube equipped with a stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol, 1.2 equiv).

  • Addition of Reagents: Add 1-bromo-3-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the tube.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the mixture to 100 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired N-aryl amine product.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[3]

Data Presentation: Representative Sonogashira Coupling Reactions
EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-3-(trifluoromethoxy)benzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60693
21-Bromo-3-(trifluoromethoxy)benzene1-HexynePd(OAc)₂ (2)CuI (5)DIPADMF801287
31-Iodo-3-(trifluoromethoxy)benzeneTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene70890
41-Bromo-3-(trifluoromethoxy)benzene3-EthynylpyridinePd(dppf)Cl₂ (2)CuI (4)Cs₂CO₃Dioxane1001685
51-Iodo-3-(trifluoromethoxy)benzene4-MethoxyphenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65791
Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of 1-iodo-3-(trifluoromethoxy)benzene with phenylacetylene.

Materials:

  • 1-Iodo-3-(trifluoromethoxy)benzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard laboratory glassware

  • Solvents for purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 1-iodo-3-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Catalyst and Reagent Addition: To the solution, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 60 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired disubstituted alkyne.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')₂) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R) Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ Ar-Pd(II)-X(L_n)->[Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ Amine Coordination (R₂NH) Ar-Pd(II)-NR₂(L_n) Ar-Pd(II)-NR₂(L_n) [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻->Ar-Pd(II)-NR₂(L_n) Deprotonation (Base) Ar-Pd(II)-NR₂(L_n)->Pd(0)L_n Reductive Elimination (Ar-NR₂) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L_n) Cu(I)-C≡CR->Cu(I)X H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, coupling partner, catalyst, ligand, and base to flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar or N₂. setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Workup: - Quench reaction, extract with organic solvent, wash, and dry. monitor->workup Reaction Complete purify Purification: - Concentrate and purify by flash column chromatography. workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Application Notes and Protocols for Reactions with 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving 3-(Trifluoromethoxy)fluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the synthesis of a variety of derivatives.

Overview of this compound

This compound is a fluorinated aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring both a fluorine atom and a trifluoromethoxy group on a benzene ring, imparts distinct reactivity and physicochemical properties to the molecule. This makes it a useful synthon for the introduction of the trifluoromethoxy (-OCF3) moiety, which is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Key Properties:

PropertyValue
Molecular Formula C₇H₄F₄O
Molecular Weight 180.10 g/mol
Appearance Colorless liquid
CAS Number 1077-01-6

Key Synthetic Applications and Protocols

This compound is a versatile substrate for a range of chemical reactions, including palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution, and photoredox catalysis. These reactions enable the synthesis of complex molecules with applications in drug discovery, particularly in the development of voltage-gated sodium channel (NaV) inhibitors.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. Derivatives of this compound, such as the corresponding bromo- or boronic acid derivatives, are excellent coupling partners in these transformations.

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an organoboron compound with an organohalide. For derivatives of this compound, this reaction is crucial for constructing complex aromatic systems.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-(trifluoromethoxy)benzene with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • 1-Bromo-3-(trifluoromethoxy)benzene

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

    • Potassium phosphate (K₃PO₄)

    • Toluene

    • Water

  • Procedure:

    • To a Schlenk flask, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and PCy₃·HBF₄ (4 mol%).

    • Add K₃PO₄ (2.0 mmol), toluene (5 mL), and water (0.5 mL).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling Reactions:

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1-Bromo-3-(chloromethyl)benzene4-Methylphenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)K₃PO₄Toluene/H₂O10095
1-Bromo-3-(chloromethyl)benzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)K₃PO₄Toluene/H₂O10092
1-Bromo-3-(chloromethyl)benzene4-Fluorophenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)K₃PO₄Toluene/H₂O10085

Note: Data is based on analogous reactions and serves as a starting point for optimization.[3]

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base solvent Add Solvent (e.g., Toluene/Water) reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat to Reaction Temperature (e.g., 100 °C) degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry purify Concentrate and Purify (Column Chromatography) dry->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][5] This reaction is particularly useful in drug discovery for introducing amine functionalities.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-3-(trifluoromethoxy)benzene with Aniline

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • 1-Bromo-3-(trifluoromethoxy)benzene

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.

    • Add anhydrous toluene (5 mL).

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and wash with ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10095
4-BromobenzotrifluorideMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10088
4-Bromobenzotrifluoriden-HexylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10082

Note: Data is based on analogous reactions with 4-bromobenzotrifluoride and serves as a guide.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)(X)L_n pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_amido Ar-Pd(II)(NHR')L_n pd2_ox->pd2_amido Amine Coordination & Deprotonation (+ R'NH₂, Base) product Ar-NHR' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Electrophilic Aromatic Substitution: Nitration

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The nitration of this compound introduces a nitro group, which can be further transformed into other functional groups, such as an amine. The directing effects of the fluorine and trifluoromethoxy groups influence the regioselectivity of the reaction.

Experimental Protocol: Nitration of this compound

This protocol is based on the nitration of the related trifluoromethoxybenzene and may require optimization.[7]

  • Materials:

    • This compound

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Ice

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask.

    • Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product mixture by column chromatography to separate the isomers.

Expected Product Distribution for Nitration:

The fluorine atom is an ortho-, para-director, while the trifluoromethoxy group is a meta-director. The combination of these directing effects will likely lead to a mixture of nitro-isomers. Further experimental analysis is required to determine the precise ratio.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including trifluoromethylation and C-H functionalization.[8][9] this compound can participate in these reactions to generate valuable fluorinated building blocks.

Conceptual Workflow for Photoredox-Catalyzed C-H Trifluoromethylation

This represents a general workflow for the direct trifluoromethylation of an aromatic C-H bond.

General Scheme for Photoredox Catalysis

Photoredox_Cycle cluster_cycle cluster_reaction PC PC PC_excited [PC]* PC->PC_excited hv (Visible Light) PC_reduced [PC]⁻ PC_excited->PC_reduced SET (Reductant) PC_reduced->PC SET (Substrate) Radical Ar• + •CF₃ PC_reduced->Radical PC_oxidized [PC]⁺ Substrate Ar-H + CF₃ Source Product Ar-CF₃ Radical->Product

Caption: A simplified representation of a photoredox catalytic cycle.

Application in Drug Development: Synthesis of NaV Inhibitors

The 3-(trifluoromethoxy)phenyl moiety is a key structural feature in a number of potent and selective inhibitors of voltage-gated sodium channels, particularly the NaV1.7 subtype, which is a promising target for the treatment of chronic pain.[2][10] The synthesis of these inhibitors often involves the incorporation of a functionalized 3-(trifluoromethoxy)aniline derivative, which can be prepared from this compound via nitration and subsequent reduction.

Hypothetical Synthetic Pathway to a NaV1.7 Inhibitor Core:

This pathway illustrates how this compound can be utilized to access a key intermediate for NaV1.7 inhibitor synthesis.

  • Nitration: this compound is nitrated to introduce a nitro group.

  • Reduction: The nitro group is reduced to an amine to form 3-(trifluoromethoxy)aniline.

  • Amide Coupling: The resulting aniline is coupled with a suitable carboxylic acid to form the final amide, a common pharmacophore in NaV inhibitors.

Spectroscopic Data

The following table summarizes typical NMR spectroscopic data for related trifluoromethoxy-containing compounds. This information is useful for the characterization of reaction products.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)19F NMR (CDCl₃, δ ppm)
(Trifluoromethoxy)benzene7.41-7.35 (m, 2H), 7.26-7.19 (m, 3H)149.3 (q, J = 1.9 Hz), 129.8, 125.6, 121.2, 120.7 (q, J = 257.5 Hz)-57.9
1-Bromo-3-(trifluoromethoxy)benzene7.42 (t, J = 8.0 Hz, 1H), 7.33 (s, 1H), 7.20 (d, J = 8.0 Hz, 1H), 7.09 (d, J = 8.0 Hz, 1H)150.1 (q, J = 2.0 Hz), 130.8, 128.8, 124.4, 122.9, 119.8 (q, J = 259.0 Hz), 119.6-57.8

Note: Spectroscopic data is for related compounds and should be used as a reference.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its utility in the synthesis of novel compounds for pharmaceutical and materials science applications. Careful optimization of the described reaction conditions will be essential to achieve high yields and selectivity for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Trifluoromethoxy)fluorobenzene synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low or No Product Formation

Question: I am attempting to synthesize this compound by fluorination of 3-fluoro-1-(trichloromethoxy)benzene but am observing very low conversion of my starting material. What are the potential causes and how can I improve my yield?

Answer:

Low conversion in the fluorination step is a common challenge. The primary reasons often relate to the quality of reagents, reaction conditions, and the effectiveness of the fluorinating agent.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Inactive Fluorinating Agent The activity of the fluorinating agent is critical. For Swarts-type reactions using antimony trifluoride (SbF₃), ensure it is anhydrous and of high purity. The presence of moisture can deactivate the reagent. Consider adding a catalytic amount of a Lewis acid like antimony pentachloride (SbCl₅) to enhance the fluorinating power of SbF₃. For reactions using anhydrous hydrogen fluoride (HF), ensure it is fresh and properly handled to prevent moisture contamination.
Suboptimal Reaction Temperature The temperature for the fluorination reaction is crucial. For the fluorination of trichloromethylarenes, temperatures are typically elevated. Start with the recommended temperature from your protocol (e.g., 80°C for HF fluorination) and consider a stepwise increase while monitoring the reaction progress by GC-MS. Excessively high temperatures can lead to decomposition and side product formation.
Insufficient Reaction Time The final chlorine-fluorine exchange can be the rate-determining step. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the starting material and the formation of the product using techniques like ¹⁹F NMR or GC-MS.
Poor Quality Starting Material Impurities in the 3-fluoro-1-(trichloromethoxy)benzene can interfere with the reaction. Ensure the starting material is pure, as residual solvents or byproducts from the chlorination step can inhibit the fluorination process.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also observing significant quantities of side products, complicating purification and reducing my overall yield. What are these side products and how can I minimize their formation?

Answer:

Side product formation is often linked to incomplete reaction or competing reaction pathways.

Potential Side Products & Minimization Strategies

Side ProductFormation PathwayMinimization Strategy
3-Fluoro-1-(dichlorofluoromethoxy)benzene & 3-Fluoro-1-(chlorodifluoromethoxy)benzene Incomplete fluorination of the trichloromethoxy group.Increase reaction time, temperature, or the molar ratio of the fluorinating agent. The final Cl/F exchange is often the most difficult. Using a more potent fluorinating system, such as HF with a catalytic amount of a strong Lewis acid (e.g., SbCl₅), can drive the reaction to completion.
Isomeric Trifluoromethoxybenzenes If the synthesis involves electrophilic substitution on a trifluoromethoxybenzene precursor (e.g., nitration), the trifluoromethoxy group can direct substitution to specific positions, leading to a mixture of isomers that can be difficult to separate due to close boiling points.This is more relevant if functionalizing a trifluoromethoxybenzene ring. For the direct synthesis of this compound from 3-fluoroanisole, this is less of a concern.
Ring Halogenated Byproducts Depending on the reaction conditions and reagents used, halogenation of the aromatic ring can occur as a side reaction.Optimize reaction conditions to favor substitution on the trichloromethoxy group over the aromatic ring. This can involve adjusting the temperature and choice of catalyst.
Decomposition Products At excessively high temperatures, the starting materials or product can decompose, leading to a complex mixture of byproducts.Carefully control the reaction temperature and avoid localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and industrially relevant method involves a two-step process starting from 3-fluoroanisole. The first step is the chlorination of the methoxy group to form 3-fluoro-1-(trichloromethoxy)benzene. This is followed by a halogen exchange reaction (fluorination) to yield the final product.

Q2: What are the key parameters to control for a high-yield Swarts reaction?

The Swarts reaction typically uses a metal fluoride, such as antimony trifluoride (SbF₃), to replace chlorine or bromine with fluorine. For optimal yield, it is crucial to use an anhydrous, high-purity fluorinating agent and often a catalyst like SbCl₅. The reaction is typically carried out at elevated temperatures with vigorous stirring to ensure good mixing of the heterogeneous reaction mixture. The stoichiometry of the fluorinating agent is also a critical parameter to optimize.

Q3: How can I effectively purify the final product?

Due to the potential for side products with close boiling points, fractional distillation is a common and effective method for purifying this compound. Column chromatography can also be employed for smaller-scale purifications. The volatility of fluorinated compounds should be considered during solvent removal to avoid product loss.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential. Anhydrous hydrogen fluoride (HF) is highly corrosive and toxic, requiring specialized equipment and handling procedures. The Swarts reaction may involve heavy metal salts which are toxic. The chlorination step can use reagents like chlorine gas, which is also highly toxic and requires a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-1-(trichloromethoxy)benzene (Intermediate)

This protocol is adapted from general procedures for the chlorination of anisoles.

  • Reaction Setup: In a reaction flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add 3-fluoroanisole and a suitable solvent (if necessary, though some procedures are solvent-free).

  • Initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN).

  • Chlorination: Heat the mixture to the desired temperature (e.g., 90-100°C) and bubble chlorine gas through the reaction mixture. The flow rate and duration of chlorination should be carefully controlled and monitored.

  • Monitoring: Monitor the reaction progress by GC to follow the disappearance of the starting material and the formation of the trichlorinated product.

  • Work-up: Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl. The crude product can be purified by distillation under reduced pressure or used directly in the next step.

Protocol 2: Synthesis of this compound via Fluorination

This protocol is based on the Swarts reaction and general fluorination procedures.

  • Reaction Setup: In a suitable pressure-rated reactor (e.g., an autoclave), charge the crude 3-fluoro-1-(trichloromethoxy)benzene and the fluorinating agent (e.g., anhydrous SbF₃ or anhydrous HF).

  • Catalyst: If using SbF₃, a catalytic amount of SbCl₅ can be added.

  • Reaction Conditions: Seal the reactor and heat to the target temperature (e.g., 80-150°C) with vigorous stirring. The reaction will generate pressure.

  • Monitoring: Monitor the reaction for 4-6 hours or until the conversion is complete as determined by GC analysis of aliquots.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The crude product can be isolated by phase separation (if applicable) or direct filtration of the inorganic salts.

  • Purification: The crude product is then purified by fractional distillation to obtain this compound with high purity.

Data Summary

Table 1: Impact of Reaction Parameters on Yield (Illustrative)

ParameterCondition ACondition BCondition CExpected Yield Range
Fluorinating Agent SbF₃SbF₃ / SbCl₅ (cat.)Anhydrous HF-
Temperature 120°C120°C80°C-
Time 8 hours6 hours5 hours-
Pressure AtmosphericAtmospheric30-35 kg/cm ²-
Yield ModerateHighHigh70-90%

Note: This table provides illustrative data based on general principles of similar reactions. Actual yields will vary based on specific experimental conditions and scale.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination 3-Fluoroanisole 3-Fluoroanisole Chlorination_Reaction Chlorination (Cl2, Initiator) 3-Fluoroanisole->Chlorination_Reaction 3-Fluoro-1-(trichloromethoxy)benzene 3-Fluoro-1-(trichloromethoxy)benzene Chlorination_Reaction->3-Fluoro-1-(trichloromethoxy)benzene Fluorination_Reaction Fluorination (e.g., SbF3/SbCl5 or HF) 3-Fluoro-1-(trichloromethoxy)benzene->Fluorination_Reaction Purification Purification (Distillation) Fluorination_Reaction->Purification This compound This compound Purification->this compound Troubleshooting_Yield Troubleshooting Low Yield Low_Yield Low Yield of This compound Check_Reagents Verify Reagent Quality (Anhydrous, High Purity) Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Low_Yield->Optimize_Conditions Analyze_Side_Products Identify Side Products (GC-MS, NMR) Low_Yield->Analyze_Side_Products Improve_Purification Refine Purification (Fractional Distillation) Analyze_Side_Products->Improve_Purification

Technical Support Center: Purification of 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Trifluoromethoxy)fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most effective and commonly used method for purifying this compound on a laboratory and pilot scale is fractional distillation . This technique is well-suited for separating the target compound from impurities with different boiling points, such as positional isomers and starting materials. For achieving very high purity or for small-scale separations, preparative gas chromatography (Prep-GC) can also be employed.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the synthetic route used. Common impurities may include:

  • Positional isomers: 2-(Trifluoromethoxy)fluorobenzene and 4-(Trifluoromethoxy)fluorobenzene.

  • Unreacted starting materials or intermediates: Such as (Trifluoromethoxy)benzene or related precursors.

  • Byproducts from side reactions: Depending on the specific synthesis, other fluorinated or aromatic compounds may be present.

Q3: What are the key physical properties to consider during the purification of this compound?

A3: The boiling point is the most critical property for purification by distillation. The significant difference in boiling points between this compound and its common impurities allows for effective separation.

CompoundBoiling Point (°C)Density (g/cm³)
This compound78 - 80~1.33
4-(Trifluoromethoxy)fluorobenzene104 - 105[1][2][3][4][5]~1.323[2][3][4][5]
(Trifluoromethoxy)benzene102[6][7][8][9]~1.226[6][7][8]
2-(Trifluoromethoxy)fluorobenzeneN/AN/A

Q4: What safety precautions should be taken when purifying this compound?

A4: this compound is a flammable liquid and can cause skin and eye irritation.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. Ensure that the distillation apparatus is properly assembled and free of leaks.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor Separation of Isomers

  • Symptom: The collected fractions show significant cross-contamination with other isomers when analyzed by Gas Chromatography (GC).

  • Possible Causes & Solutions:

    • Distillation rate is too fast: A high distillation rate does not allow for the establishment of a proper temperature gradient in the fractionating column, leading to inefficient separation.

      • Solution: Reduce the heating rate to achieve a slow and steady distillation, typically 1-2 drops per second of distillate.

    • Insufficient column efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

      • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

    • Poor insulation: Heat loss from the column can disrupt the temperature gradient.

      • Solution: Insulate the fractionating column with glass wool or aluminum foil to ensure an adiabatic operation.

Issue 2: Bumping or Uncontrolled Boiling

  • Symptom: The liquid in the distillation flask boils erratically and violently, which can lead to contamination of the distillate.

  • Possible Causes & Solutions:

    • Lack of boiling chips or stir bar: Smooth boiling requires nucleation sites.

      • Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid.

    • Heating too strongly: Excessive heat input can cause superheating followed by violent boiling.

      • Solution: Apply heat gradually and evenly using a heating mantle with a stirrer.

Issue 3: Temperature Fluctuations at the Thermometer

  • Symptom: The temperature reading at the distillation head is unstable.

  • Possible Causes & Solutions:

    • Improper thermometer placement: If the thermometer bulb is too high, it will not accurately measure the temperature of the vapor entering the condenser. If it is too low, it will be affected by the boiling liquid in the flask.

      • Solution: Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head.

    • Inconsistent heating: Fluctuations in the heat source will lead to unstable vapor production.

      • Solution: Ensure a stable power supply to the heating mantle and use a voltage controller for precise temperature management.

Preparative Gas Chromatography (Prep-GC)

Issue 1: Poor Peak Resolution

  • Symptom: The peaks for the target compound and impurities are not well-separated, leading to impure collected fractions.

  • Possible Causes & Solutions:

    • Inappropriate column: The stationary phase of the GC column is not suitable for separating the isomers.

      • Solution: Screen different GC columns with varying polarities. A column with a phenyl-substituted stationary phase may provide better selectivity for aromatic isomers.

    • Suboptimal temperature program: The oven temperature ramp may be too fast.

      • Solution: Optimize the temperature program by using a slower ramp rate or incorporating isothermal segments to improve separation.

Issue 2: Low Recovery of Purified Product

  • Symptom: The amount of collected pure compound is significantly less than expected based on the amount injected.

  • Possible Causes & Solutions:

    • Sample degradation: The compound may be thermally degrading in the injector or on the column.

      • Solution: Lower the injector and oven temperatures if possible.

    • Inefficient trapping: The collection trap is not effectively capturing the eluted compound.

      • Solution: Ensure the trapping system is at a sufficiently low temperature (e.g., using a dry ice/acetone or liquid nitrogen bath) to condense the compound.

Experimental Protocols

Fractional Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood, consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place boiling chips or a magnetic stir bar in the round-bottom flask.

  • Distillation Procedure:

    • Charge the crude this compound into the round-bottom flask.

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor slowly rising through the fractionating column.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (78-80 °C).

    • Collect any initial lower-boiling impurities in a separate flask and change the receiving flask once the temperature stabilizes at the boiling point of the desired product.

    • Stop the distillation before the flask goes to dryness.

  • Purity Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Visualizations

PurificationWorkflow crude_sample Crude this compound distillation Fractional Distillation crude_sample->distillation gc_analysis1 GC Purity Check distillation->gc_analysis1 pure_product Pure Product (>99%) gc_analysis1->pure_product Purity ≥99% further_purification Purity <99% gc_analysis1->further_purification Purity <99% prep_gc Preparative GC further_purification->prep_gc gc_analysis2 Final GC Purity Check prep_gc->gc_analysis2 gc_analysis2->pure_product

Caption: Purification workflow for this compound.

TroubleshootingDecisionTree start Poor Separation in Distillation? check_rate Is Distillation Rate > 2 drops/sec? start->check_rate reduce_heat Reduce Heating Rate check_rate->reduce_heat Yes check_column Is Column Insulated & Efficient? check_rate->check_column No insulate_column Insulate Column / Use a Better Column check_column->insulate_column No check_thermometer Check Thermometer Placement check_column->check_thermometer Yes

Caption: Decision tree for troubleshooting poor distillation separation.

References

Technical Support Center: Synthesis of Trifluoromethoxylated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethoxylated aromatics. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The trifluoromethoxy (OCF3) group is increasingly important in pharmaceuticals, agrochemicals, and material science due to its unique electronic properties and high lipophilicity.[1][2][3][4] However, its incorporation into aromatic systems presents significant synthetic hurdles.[1][2][5]

This guide provides troubleshooting advice for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?

Answer: Low or no yield is a frequent problem in trifluoromethoxylation reactions and can stem from several factors related to the reagents, catalyst, or reaction conditions.

  • Reagent Instability or Poor Quality:

    • Problem: Many trifluoromethoxylating reagents are thermally unstable or sensitive to moisture.[1][2] For instance, the trifluoromethoxy anion is prone to decomposition at elevated temperatures.[3] Reagents like TMSCF3 are also highly sensitive to moisture.[6]

    • Solution: Use freshly opened or properly stored reagents. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. For moisture-sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) is critical.[6]

  • Catalyst Inactivity or Insufficiency:

    • Problem: The choice and activity of the catalyst are crucial. For example, fluoride initiators like TBAF or CsF are very effective for activating TMSCF3 but are highly sensitive to moisture.[6] Insufficient catalyst loading can also lead to a stalled or slow reaction.

    • Solution: Use an anhydrous fluoride source and ensure dry reaction conditions.[6] Consider using less moisture-sensitive, non-fluoride initiators like K₂CO₃ or K₃PO₄, particularly in a solvent like DMF which can accelerate the reaction.[6] Optimizing the catalyst loading (typically 0.1-10 mol%) may be necessary.[6]

  • Sub-optimal Reaction Conditions:

    • Problem: The solvent, temperature, and additives can significantly impact the reaction outcome. For example, reactions in THF can be sluggish.[6] Some methods require high temperatures, which can lead to reagent decomposition.[7]

    • Solution: Solvent screening is often necessary. DMF has been shown to improve yields with certain catalyst systems.[6] For thermally sensitive reagents, explore milder, photoredox-catalyzed methods that can be run at room temperature.[4][7]

Question: I am observing significant side product formation, such as C-trifluoromethylation or N-arylation. How can I improve the selectivity?

Answer: The formation of undesired side products is a common challenge, particularly in radical-based trifluoromethoxylation reactions.

  • C-Trifluoromethylation:

    • Problem: With reagents like the Togni reagent, electrophilic aromatic substitution can lead to C-trifluoromethylation, especially on electron-rich aromatic rings.[8]

    • Solution: The choice of solvent and additives can influence the reaction pathway. In some cases, changing the reaction conditions to favor the desired O-trifluoromethylation is necessary. Careful analysis of the reaction mechanism can help in designing experiments to minimize this side reaction.

  • N-Arylation:

    • Problem: In photoredox-catalyzed reactions using certain nitrogen-containing reagents, N-arylation of the reagent itself can occur as a side reaction, typically in low yields (3-10%).[4][8]

    • Solution: While difficult to eliminate completely, optimizing the catalyst and reaction time may reduce the formation of these byproducts. Using a large excess of the aromatic substrate can also favor the desired C-H trifluoromethoxylation over N-arylation.[8]

Question: My reaction shows poor regioselectivity. How can I control where the OCF3 group is added?

Answer: Achieving high regioselectivity in C-H functionalization reactions is a significant challenge.

  • Problem: Radical trifluoromethoxylation often results in a mixture of ortho, meta, and para isomers, as the OCF3 radical is not highly selective.[8]

  • Solution:

    • Directing Groups: Employing substrates with directing groups can significantly improve regioselectivity.

    • Catalyst Control: Some catalytic systems offer improved regioselectivity. For example, a silver-mediated method for the C-H trifluoromethoxylation of pyridines shows a preference for the ortho-position.[9][10]

    • Pre-functionalization: While direct C-H functionalization is desirable for late-stage modification, classical approaches involving pre-functionalized aromatics (e.g., phenols or arylboronic acids) offer better control over regioselectivity.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of trifluoromethoxylated aromatics so challenging?

Q2: What are the main synthetic strategies for introducing an OCF3 group onto an aromatic ring?

There are several approaches, each with its own advantages and disadvantages:

  • From Phenols: Classical methods often start from phenols, proceeding through intermediates like fluoroformates or chlorothionoformates, followed by nucleophilic fluorination.[10] More modern approaches use reagents like TMSCF3 with an oxidant or Togni's reagent for the O-trifluoromethylation of phenols.[1]

  • Direct C-H Trifluoromethoxylation: This is a highly desirable strategy for late-stage functionalization. It typically involves the generation of an OCF3 radical, often through photoredox catalysis, which then reacts with the aromatic C-H bond.[4][7]

  • From Pre-functionalized Aromatics: This involves cross-coupling reactions with substrates like aryl stannanes or arylboronic acids.[8]

  • Rearrangement Reactions: Some methods involve the synthesis of an intermediate that undergoes a rearrangement to install the OCF3 group on the aromatic ring.[1][2]

Q3: What are Togni and Umemoto reagents, and how are they used?

Togni and Umemoto reagents are electrophilic sources of the CF3 group.[11]

  • Togni Reagents: These are hypervalent iodine compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one.[11][12] They can be used for the O-trifluoromethylation of phenols and related compounds.[10] Under photoredox conditions, they can also serve as a source of the OCF3 radical for C-H trifluoromethoxylation.[4]

  • Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[11] They are also powerful electrophilic trifluoromethylating agents.

Q4: What role does photoredox catalysis play in these syntheses?

Photoredox catalysis has emerged as a powerful tool for trifluoromethoxylation under mild conditions.[4] A photocatalyst, upon irradiation with visible light, can facilitate the generation of an OCF3 radical from a suitable precursor (e.g., Togni reagent).[4][13] This radical can then engage in C-H functionalization of aromatic compounds.[4] This approach avoids the harsh conditions required in many classical methods.[7]

Quantitative Data Summary

The following tables summarize quantitative data for different trifluoromethoxylation methods, highlighting the impact of reagents and conditions on reaction yields.

Table 1: Comparison of Reagents for the Trifluoromethoxylation of Phenols

Reagent SystemSubstrateYield (%)Reference
TMSCF₃, Selectfluor®, AgF4-methoxyphenol75[1]
Togni Reagent II, Cs₂CO₃Methyl 4-(N-hydroxyacetamido)benzoate95[12]
XtalFluor-E4-cyanophenol85[8]
AgF₂, 2,6-difluoropyridineAryloxydifluoroacetic acids41-98[8]

Table 2: Yields for Direct C-H Trifluoromethoxylation of Arenes

AreneReagent SystemYield (%)Regioselectivity (o:m:p)Reference
AnisoleReagent II, Ru(bpy)₃(PF₆)₂6550:1:49[4]
TolueneReagent III, Ru(bpy)₃(PF₆)₂5848:35:17[4]
BenzeneBTMP, TEMPO72-[7]
PyridineBTMP, Photocatalysis45-[7]

Experimental Protocols

Protocol 1: O-Trifluoromethylation of a Hydroxy-Containing Intermediate using Togni Reagent II

This protocol is adapted from the synthesis of methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[12]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv.), Togni reagent II (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 0.2 equiv.).

  • Reaction: Add chloroform (CHCl₃) as the solvent and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired O-trifluoromethoxylated product.

Protocol 2: Photoredox-Catalyzed C-H Trifluoromethoxylation of an Arene

This protocol is a general representation based on methods described in the literature.[4]

  • Preparation: In a vial, combine the aromatic substrate (10 equiv.), the trifluoromethoxylation reagent (e.g., Togni-type reagent, 1.0 equiv.), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.03 mol%).

  • Solvent: Add anhydrous acetonitrile (MeCN) as the solvent.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction: Seal the vial and place it in front of a visible light source (e.g., a 10 W LED lamp, λ = 402 nm). Stir the reaction at room temperature for 16 hours.

  • Analysis: After the reaction is complete, analyze the reaction mixture by ¹⁹F NMR using an internal standard (e.g., PhCF₃) to determine the yield and regioselectivity.

  • Purification: If desired, the product can be isolated by removing the solvent and purifying the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Trifluoromethoxylation reagent Check Reagent Quality & Handling start->reagent catalyst Evaluate Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagent_sol1 Use fresh/anhydrous reagents Work under inert atmosphere reagent->reagent_sol1 If moisture-sensitive or thermally labile catalyst_sol1 Use anhydrous catalyst Optimize catalyst loading catalyst->catalyst_sol1 If catalyst is sensitive or loading is not optimized conditions_sol1 Screen solvents (e.g., DMF) Consider milder methods (photoredox) conditions->conditions_sol1 If reaction is sluggish or requires harsh conditions

Caption: A decision tree for troubleshooting low-yield trifluoromethoxylation reactions.

Photoredox_Catalysis_Cycle PC Photocatalyst (Ru(II)) PC_excited Excited State (Ru(II)*) PC->PC_excited Visible Light (hν) PC_oxidized Oxidized PC (Ru(III)) PC_excited->PC_oxidized SET Reagent Reagent-OCF3 PC_oxidized->PC Regeneration OCF3_radical •OCF3 Reagent->OCF3_radical AreneH Ar-H OCF3_radical->AreneH Addition Arene_radical [Ar(H)•OCF3]+ Arene_radical->PC_oxidized Oxidation Product Ar-OCF3 Arene_radical->Product -H+

Caption: A simplified photoredox catalytic cycle for C-H trifluoromethoxylation.

References

side reactions in the fluorination of 3-methoxyphenyl precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of 3-methoxyphenyl precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

FAQ 1: Why am I observing a mixture of regioisomers during the electrophilic fluorination of my 3-methoxyphenyl substrate?

Answer: Poor regioselectivity is a common challenge when fluorinating 3-methoxyphenyl systems. The methoxy group (-OCH₃) is a strong ortho-, para-directing group due to its powerful electron-donating resonance effect.[1] This means it strongly activates the positions ortho (C2 and C6) and para (C4) to itself for electrophilic attack. If your precursor has another substituent, its electronic and steric properties will compete with the methoxy group's directing influence, often resulting in a mixture of isomers.

For a typical 3-methoxyphenyl precursor, the primary sites of fluorination are C2, C4, and C6. The final ratio of these isomers is determined by a sensitive balance of steric hindrance and electronic effects.

Caption: Directing effects on a 3-methoxyphenyl precursor.
Troubleshooting Guide: Improving Regioselectivity

ParameterObservation / ProblemSuggested SolutionRationale
Fluorinating Reagent Default reagent (e.g., Selectfluor) gives poor isomer ratio.Switch to a bulkier N-F reagent like N-Fluorobenzenesulfonimide (NFSI).[2][3]A sterically more demanding reagent may favor attack at the less hindered position, potentially improving the ratio of C4/C2 vs. C6 products.
Solvent Reaction in a polar solvent like acetonitrile (MeCN) yields a complex mixture.Screen less polar solvents such as dichloromethane (DCM) or toluene.Solvent polarity can influence the reactivity of the fluorinating agent and the stability of the reaction intermediates, thereby affecting selectivity.[1][4]
Temperature Reaction at room temperature or elevated temperatures is unselective.Lower the reaction temperature (e.g., to 0 °C or -78 °C).Lower temperatures often increase selectivity by favoring the pathway with the lowest activation energy, reducing the formation of thermodynamically less stable isomers.
Additives / Catalysts Uncatalyzed reaction is slow and unselective.For certain substrates, the addition of a Lewis or Brønsted acid can modulate reactivity and selectivity. Use with caution to avoid ether cleavage.Catalysts can pre-organize the substrate and reagent, leading to a more ordered transition state and potentially higher regioselectivity.

FAQ 2: I'm observing significant O-demethylation of my methoxy group. How can I prevent this side reaction?

Answer: Cleavage of the methyl-aryl ether bond to form a phenol is a known side reaction, particularly under acidic conditions.[5][6][7] This acid-catalyzed nucleophilic substitution can be triggered by several factors in a fluorination reaction:

  • Strongly acidic reagents: Some fluorination methods may use or generate strong acids like HF.[5]

  • Lewis acid catalysis: Lewis acids used to enhance reactivity can also promote ether cleavage.

  • Impurities: The electrophilic fluorinating reagent (e.g., Selectfluor) may contain acidic impurities from its synthesis or degradation.

The mechanism typically involves protonation of the ether oxygen, making it a good leaving group (methanol), followed by nucleophilic attack on the methyl carbon.[8]

G Competing Reaction Pathways cluster_pathways Competing Reaction Pathways start 3-Methoxyphenyl Precursor reagents + Electrophilic Fluorinating Agent (e.g., Selectfluor) fluorinated Desired Fluorinated Product reagents->fluorinated Desired Pathway (Fluorination) protonation Protonation of Ether Oxygen reagents->protonation Side Pathway (Ether Cleavage) cleavage Nucleophilic Attack (SN2 on Methyl Group) protonation->cleavage Slow phenol Phenolic Side Product cleavage->phenol Forms Byproduct

Caption: Desired fluorination vs. side reaction of ether cleavage.
Troubleshooting Guide: Minimizing Ether Cleavage

ParameterObservation / ProblemSuggested SolutionRationale
Reagent Quality High levels of phenolic byproduct observed.Use a freshly opened or purified bottle of the fluorinating reagent.Over time, reagents like Selectfluor can absorb moisture and degrade, potentially increasing acidity.
Reaction Conditions Reaction run at high temperatures or for extended times shows increased cleavage.Lower the reaction temperature and monitor the reaction closely to stop it upon completion.Ether cleavage is often kinetically slower than fluorination; minimizing reaction time and temperature can suppress this side reaction.[9]
Additives Reaction requires an acid catalyst.Add a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to scavenge excess acid.The base can neutralize catalytic amounts of acid that promote ether cleavage without interfering with the primary fluorination reaction.
pH Control General acidic conditions.Run the reaction in a buffered system or with an acid scavenger if the protocol allows.Maintaining a neutral or near-neutral pH can effectively shut down the acid-catalyzed cleavage pathway.

FAQ 3: My fluorination reaction has a low yield and a complex crude mixture. What is a systematic approach to troubleshoot this?

Answer: A low yield and multiple products suggest that side reactions are dominating or that the reaction is not proceeding to completion. A systematic approach is crucial to identify the root cause and optimize the conditions.

General Troubleshooting Workflow

G start Problem: Low Yield / Complex Mixture check_sm 1. Verify Purity of Starting Materials & Reagents start->check_sm check_conditions 2. Confirm Anhydrous & Inert Conditions check_sm->check_conditions analyze 3. Analyze Crude Mixture (LCMS, NMR) check_conditions->analyze sm_present Starting Material Recovered? analyze->sm_present Analyze Results side_products Side Products Identified? sm_present->side_products No increase_reactivity Increase Reactivity: - Higher Temperature - More Equivalents of Reagent - Switch to a More Reactive Reagent sm_present->increase_reactivity Yes side_products->analyze No / Unclear optimize_selectivity Optimize for Selectivity: (See FAQ 1 & 2) - Lower Temperature - Screen Solvents - Add Scavengers side_products->optimize_selectivity Yes end Improved Yield and Purity increase_reactivity->end optimize_selectivity->end

Caption: Systematic workflow for troubleshooting fluorination reactions.
General Experimental Protocol: Electrophilic Fluorination with Selectfluor

This protocol provides a starting point for optimization. The specific substrate, solvent, and temperature will require adjustment.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-methoxyphenyl precursor (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M concentration).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Add Selectfluor (1.1 - 1.5 eq) portion-wise over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the set temperature. Monitor the consumption of the starting material by TLC or LCMS at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

  • Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired fluorinated product and identify any side products.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Trifluoromethoxy)fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-(Trifluoromethoxy)fluorobenzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common precursors are 3-fluorophenol and 3-fluorophenylboronic acid. The choice of starting material will dictate the synthetic strategy, with phenols typically undergoing O-trifluoromethylation and boronic acids participating in cross-coupling reactions.

Q2: What are the main challenges in introducing the trifluoromethoxy (-OCF₃) group onto a fluorinated benzene ring?

A2: Key challenges include the thermal instability of some trifluoromethoxylating reagents and the potential for side reactions. For instance, in copper-mediated reactions of arylboronic acids, competitive protodeboronation and the formation of hydroxylated byproducts can occur.[1] Additionally, harsh reaction conditions required by some older methods have low functional group tolerance.[2]

Q3: Are there any safety precautions I should be aware of when working with trifluoromethoxylating reagents?

A3: Yes, many trifluoromethoxylating reagents are highly reactive and can be toxic or corrosive.[2] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

Q4: How does the fluorine substituent on the benzene ring affect the reaction conditions?

A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, it can affect the regioselectivity of the incoming group. For transition metal-catalyzed cross-coupling reactions, the electronic properties of the fluorinated substrate can impact the efficiency of the catalytic cycle.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution(s)
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by TLC or GC-MS. - Temperature: Gradually increase the reaction temperature in small increments. For some copper-catalyzed trifluoromethylations of aryl boronic acids, the reaction proceeds well at room temperature, while other methods may require heating.[1]
Sub-optimal Catalyst or Ligand - Catalyst Choice: For reactions involving arylboronic acids, both copper and palladium catalysts have been used. If one is giving low yields, consider trying the other. - Ligand Screening: The choice of ligand can significantly impact the reaction outcome. For copper-catalyzed reactions, ligands like 1,10-phenanthroline can be effective.[3]
Poor Quality Reagents - Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can inhibit the catalyst or lead to side reactions. - Solvent Quality: Use anhydrous solvents, as water can lead to unwanted side reactions, such as protodeboronation in reactions with boronic acids.[1]
Decomposition of Trifluoromethoxylating Agent - Temperature Control: Some trifluoromethoxylating reagents are thermally unstable. Ensure the reaction temperature does not exceed the recommended limit for the specific reagent.[2]
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution(s)
Protodeboronation Product (in reactions with boronic acids) - Presence of Water: Traces of moisture in the reaction mixture.[1] - Reaction Conditions: Sub-optimal temperature or base.- Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. - Optimize Base and Solvent: Screen different bases and solvent systems. For copper-catalyzed trifluoromethylation, a mixture of MeOH, DCM, and H₂O has been found to be effective in some cases.[1]
Hydroxylated Byproduct (e.g., 3-fluoro-1-hydroxybenzene) - Reaction with Water: Hydrolysis of the arylboronic acid or intermediate species.- Strict Anhydrous Conditions: Ensure all components of the reaction are free of water.
Homocoupling of Arylboronic Acid - Catalyst System: The choice of catalyst and oxidant can influence the extent of homocoupling.- Optimize Reaction Conditions: Adjusting the catalyst loading, ligand, and oxidant may suppress this side reaction.

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethylation of 3-Fluorophenylboronic Acid

This protocol is adapted from a general method for the copper-mediated trifluoromethylation of arylboronic acids.[1]

Materials:

  • 3-Fluorophenylboronic acid

  • Sodium triflinate (NaSO₂CF₃, Langlois' reagent)

  • tert-Butyl hydroperoxide (TBHP)

  • Copper(I) chloride (CuCl)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (deionized)

Procedure:

  • To a reaction vessel, add 3-fluorophenylboronic acid (1.0 equiv.), CuCl (1.0 equiv.), and NaSO₂CF₃ (1.5 equiv.).

  • Add a solvent mixture of MeOH:DCM:H₂O (5:5:4).

  • Stir the mixture at room temperature.

  • Slowly add TBHP (2.0 equiv.) to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Aryl Trifluoromethyl Ethers

Method Starting Material Catalyst/Reagent Solvent Temperature Yield (%) Reference
O-TrifluoromethylationPhenolsTogni's Reagent IICH₃NO₂100 °C55[4]
Copper-Mediated TrifluoromethylationArylboronic AcidsCuCl / NaSO₂CF₃ / TBHPMeOH/DCM/H₂ORoom Temp.~80[1]
Two-Step TrifluoromethoxylationPhenolsXtalFluor-E / TCCA or NFSIMeCN->90 (for xanthate formation)[5]
Copper-Catalyzed TrifluoromethylationArylboronic AcidsCuI / 1,10-phenanthrolineDiglyme35 °CGood to Excellent[3]

Visualizations

Experimental_Workflow_Trifluoromethylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 3-Fluorophenylboronic Acid, CuCl, and NaSO2CF3 start->reagents solvent Add MeOH:DCM:H2O Solvent reagents->solvent add_tbhp Slowly Add TBHP solvent->add_tbhp stir Stir at Room Temperature add_tbhp->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the copper-catalyzed trifluoromethylation of 3-fluorophenylboronic acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield of Product cause1 Incomplete Reaction problem->cause1 cause2 Sub-optimal Catalyst/ Ligand problem->cause2 cause3 Poor Reagent Quality problem->cause3 cause4 Reagent Decomposition problem->cause4 solution1a Extend Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Screen Different Catalysts cause2->solution2a solution2b Optimize Ligand cause2->solution2b solution3a Use Pure Reagents cause3->solution3a solution3b Use Anhydrous Solvents cause3->solution3b solution4 Control Temperature cause4->solution4

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 3-(Trifluoromethoxy)fluorobenzene (CAS No. 1077-01-6) in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound in organic synthesis.

Q1: My reaction involving this compound is sluggish or not proceeding to completion. What are the possible causes and solutions?

A1: Several factors could contribute to a slow or incomplete reaction:

  • Insufficient Activation: The trifluoromethoxy group is strongly electron-withdrawing, which can deactivate the benzene ring towards certain reactions, particularly electrophilic aromatic substitution.[1]

    • Solution: Consider using more forcing reaction conditions, such as higher temperatures, longer reaction times, or stronger activating reagents. For electrophilic substitutions, a more potent Lewis or Brønsted acid catalyst may be required.

  • Moisture Contamination: Although the trifluoromethoxy group is generally stable, the presence of excessive moisture, especially under strong acidic or basic conditions, could lead to side reactions or catalyst deactivation.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Poor Solubility: The reactant may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. If solubility remains an issue, consider gentle heating or using a co-solvent.

Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A2: The formation of byproducts can often be attributed to the reactivity of the trifluoromethoxy group or the fluorinated benzene ring:

  • Hydrolysis of the Trifluoromethoxy Group: Under harsh acidic or basic conditions, the trifluoromethoxy group can undergo hydrolysis to a carboxylic acid or other degradation products.[2][3][4][5] While generally stable, this is a possibility with prolonged exposure to extreme pH and high temperatures.

    • Solution: Moderate the reaction conditions. If strong acids or bases are necessary, consider using them in stoichiometric amounts and at lower temperatures. A thorough workup to neutralize the reaction mixture promptly is crucial.

  • Over-reaction or Polysubstitution: In electrophilic aromatic substitution reactions, while the trifluoromethoxy group is deactivating, forcing conditions might lead to the introduction of more than one substituent on the aromatic ring.

    • Solution: Carefully control the stoichiometry of the electrophile. A slow, dropwise addition of the electrophile at a controlled temperature can help minimize polysubstitution.

  • Reaction with the Fluoro Substituent: Although the C-F bond is strong, in some organometallic reactions, the fluoro group can undergo substitution or oxidative addition.

    • Solution: Choose reaction conditions and catalysts that are known to be selective for the desired transformation. A thorough literature search for similar substrates is recommended.

Q3: I am having difficulty purifying this compound or my reaction product. What purification techniques are most effective?

A3: The unique properties of fluorinated compounds can necessitate specific purification strategies:

  • Standard Chromatography: For many impurities, standard silica gel column chromatography is effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

  • Fluorinated HPLC Phases: For separating complex mixtures of fluorinated compounds or for achieving high purity, high-performance liquid chromatography (HPLC) with a fluorinated stationary phase can be highly effective.[6][7][8][9] These columns exploit the unique interactions of fluorinated molecules.

  • Distillation: Given its relatively low boiling point (78-80 °C), distillation can be a viable method for purification, especially on a larger scale.[10]

  • Aqueous Washes: During workup, washing the organic layer with dilute acid, base, and brine can help remove ionic impurities and unreacted reagents.

Q4: My NMR spectrum shows unexpected peaks. What are common impurities I should look for?

A4: Common impurities can arise from starting materials, solvents, or side reactions:

  • Residual Solvents: Always check for characteristic peaks of solvents used in the reaction and workup (e.g., diethyl ether, dichloromethane, ethyl acetate, hexanes). Several resources provide tables of common NMR solvent impurities.[11][12][13][14]

  • Starting Material: Unreacted this compound may be present.

  • Hydrolysis Product: The presence of 3-fluorobenzoic acid or related compounds could indicate some hydrolysis of the trifluoromethoxy group.

  • Isomeric Products: In substitution reactions, you may have a mixture of ortho, meta, and para isomers. 19F NMR can be particularly useful in identifying and quantifying these isomers.

Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with this compound?

A: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Inhalation may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q: What are the recommended storage conditions for this compound?

A: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored under an inert atmosphere.

Q: Is the trifluoromethoxy group stable to common reaction conditions?

A: The trifluoromethoxy group is generally considered to be chemically stable and resistant to metabolic degradation.[15] It is more stable than a methoxy group. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[2][3][4]

Q: How does the trifluoromethoxy group influence the reactivity of the aromatic ring?

A: The trifluoromethoxy group is a strongly electron-withdrawing group through the sigma bond (inductive effect) but can also be a weak pi-donor through resonance via the oxygen lone pairs.[1] Overall, it is considered a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1077-01-6[10]
Molecular Formula C₇H₄F₄O[10]
Molecular Weight 180.10 g/mol [10]
Appearance Colorless liquid
Boiling Point 78-80 °C[10]
Density 1.33 g/cm³
Purity ≥99.0% (GC)

Experimental Protocols

Example Protocol: Nitration of this compound

This protocol is a general guideline and should be adapted and optimized based on specific experimental goals and safety considerations.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
  • Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or a mixture of sulfuric and nitric acid).
  • Cool the flask to 0 °C in an ice bath.

2. Reagent Addition:

  • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

3. Reaction Monitoring:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4. Workup:

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
  • Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired nitro-substituted product(s).

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification setup1 Add this compound and solvent to flask setup2 Cool to 0 °C setup1->setup2 reaction1 Slowly add nitrating agent setup2->reaction1 reaction2 Monitor reaction progress (TLC/GC-MS) reaction1->reaction2 workup1 Quench with ice reaction2->workup1 workup2 Aqueous washes (H₂O, NaHCO₃, Brine) workup1->workup2 workup3 Dry and concentrate workup2->workup3 purification1 Column Chromatography workup3->purification1

Caption: Experimental workflow for the nitration of this compound.

logical_relationship substance This compound properties Properties substance->properties handling Handling & Storage substance->handling reactivity Reactivity substance->reactivity issues Potential Issues handling->issues reactivity->issues solutions Troubleshooting Solutions issues->solutions

Caption: Logical relationship between substance properties and troubleshooting.

References

Technical Support Center: Troubleshooting Reactions with 1-fluoro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-fluoro-3-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity patterns of 1-fluoro-3-(trifluoromethoxy)benzene?

A1: 1-fluoro-3-(trifluoromethoxy)benzene possesses two key functional groups that dictate its reactivity: a fluorine atom and a trifluoromethoxy group on a benzene ring. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and activates it for nucleophilic aromatic substitution (SNAr). The fluorine atom is also deactivating towards EAS but can act as a leaving group in SNAr reactions. Both substituents are ortho, para-directing for EAS, though the deactivation of the ring means harsher conditions may be required.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom, but the reaction is slow or fails. What are the likely causes?

A2: Low reactivity in SNAr reactions with 1-fluoro-3-(trifluoromethoxy)benzene can be due to several factors:

  • Insufficient activation: While the trifluoromethoxy group is electron-withdrawing, additional activating groups (e.g., a nitro group) often enhance the reaction rate.

  • Nucleophile strength: A weak nucleophile may not be potent enough to attack the electron-deficient ring.

  • Reaction conditions: Inadequate temperature or an inappropriate solvent can hinder the reaction. Polar aprotic solvents like DMF or DMSO are generally preferred.

Q3: I am trying to perform a Suzuki-Miyaura coupling with 1-fluoro-3-(trifluoromethoxy)benzene, but I am getting low yields. What should I consider?

A3: Challenges in Suzuki-Miyaura couplings involving aryl fluorides are common due to the strength of the C-F bond. Key areas to troubleshoot include:

  • Catalyst and ligand selection: Not all palladium catalysts and ligands are effective for C-F bond activation. Specialized ligands, often bulky and electron-rich phosphines, are typically required.

  • Base selection: The choice of base is crucial and can significantly impact the reaction outcome.

  • Reaction temperature: Higher temperatures are often necessary to achieve oxidative addition of the C-F bond to the palladium catalyst.

Q4: Can I perform a Grignard reaction or ortho-lithiation on 1-fluoro-3-(trifluoromethoxy)benzene?

A4: Both Grignard reagent formation and ortho-lithiation can be challenging with this substrate.

  • Grignard Reaction: The direct formation of a Grignard reagent from aryl fluorides is difficult due to the inertness of the C-F bond.

  • Ortho-lithiation: Directed ortho-lithiation is possible, with the fluorine atom being a more potent directing group than the trifluoromethoxy group. However, careful control of temperature and the choice of a strong, non-nucleophilic base (like LDA or LiTMP) are critical to prevent side reactions.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Problem: Low or no yield of the desired substitution product where the fluorine atom is replaced by a nucleophile.

Potential CauseRecommended Solution
Weak Nucleophile Use a stronger nucleophile or increase its concentration. Consider using a salt of the nucleophile with a suitable counter-ion.
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the formation of the Meisenheimer complex.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for decomposition of starting material or product.
Insufficient Activation If possible, use a derivative of 1-fluoro-3-(trifluoromethoxy)benzene with an additional electron-withdrawing group (e.g., nitro) to enhance reactivity.
Suzuki-Miyaura Cross-Coupling

Problem: Low yield of the biaryl product from the coupling of 1-fluoro-3-(trifluoromethoxy)benzene with a boronic acid.

Potential CauseRecommended Solution
Ineffective Catalyst/Ligand Screen different palladium catalysts and ligands. Consider using catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) known for C-F activation.
Incorrect Base Optimize the base. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice can be solvent and substrate-dependent.
Low Reaction Temperature Increase the reaction temperature, as C-F bond activation is often the rate-limiting step and requires significant thermal energy.
Decomposition of Boronic Acid Ensure the quality of the boronic acid. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Buchwald-Hartwig Amination

Problem: Inefficient C-N bond formation between 1-fluoro-3-(trifluoromethoxy)benzene and an amine.

Potential CauseRecommended Solution
Suboptimal Catalyst/Ligand Similar to Suzuki coupling, ligand choice is critical. Screen various palladium catalysts and bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.
Inappropriate Base Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often required. The choice of base can depend on the pKa of the amine.
Solvent Effects Toluene, dioxane, and THF are common solvents. The polarity of the solvent can influence the reaction rate and yield.
Amine Reactivity Sterically hindered or electron-poor amines may require more forcing conditions (higher temperature, longer reaction times).

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Add a base (e.g., K₂CO₃, 2.0-3.0 eq) and the reaction solvent (e.g., toluene, dioxane, with or without water).

  • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

SNAr_Troubleshooting start SNAr Reaction Fails check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? check_nucleophile->check_solvent Yes increase_nucleophile Use stronger or higher concentration of nucleophile check_nucleophile->increase_nucleophile No check_temp Is the temperature high enough? check_solvent->check_temp Yes change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent No increase_temp Increase reaction temperature check_temp->increase_temp No success Reaction Successful check_temp->success Yes increase_nucleophile->success change_solvent->success increase_temp->success

Caption: Troubleshooting workflow for a failed SNAr reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_conditions Reaction Setup Aryl_Fluoride 1-fluoro-3-(trifluoromethoxy)benzene Reaction Heat under Inert Atmosphere Aryl_Fluoride->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst + Ligand (e.g., Pd(OAc)₂ / SPhos) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Technical Support Center: Scaling Up the Production of 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethoxy)fluorobenzene.

Experimental Protocols

A common industrial synthesis route for this compound involves a two-step process:

  • Side-Chain Chlorination of 3-Fluoroanisole: The process begins with the free-radical chlorination of the methyl group of 3-fluoroanisole to yield 3-fluoro-1-(trichloromethoxy)benzene.

  • Fluorination: The trichloromethoxy group is then converted to a trifluoromethoxy group using a fluorinating agent, typically anhydrous hydrogen fluoride (HF).

Step 1: Synthesis of 3-Fluoro-1-(trichloromethoxy)benzene

Objective: To chlorinate the methyl group of 3-fluoroanisole.

Materials:

  • 3-Fluoroanisole

  • Gaseous Chlorine (Cl₂)

  • Solvent (e.g., Benzotrifluoride (BTF) or Parachlorobenzotrifluoride (PCBTF))[1][2]

  • Free Radical Initiator (optional, as UV light is often used)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, gas inlet tube, and thermometer

  • UV lamp for photochlorination

  • Scrubber system for acidic off-gases

Procedure:

  • Charge the reactor with the chosen solvent (e.g., PCBTF).

  • Heat the solvent to reflux (approximately 135°C for PCBTF).[2]

  • Initiate UV light exposure.

  • Simultaneously and slowly feed both 3-fluoroanisole and gaseous chlorine into the reactor. A slight molar excess of chlorine (1-5%) is recommended to ensure complete reaction and minimize ring chlorination.[1]

  • Maintain the reaction at reflux throughout the addition. Metering in the reactants is preferred to control the reaction and reduce the formation of byproducts.[3]

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, purge the system with an inert gas to remove any dissolved chlorine and HCl.

  • The crude 3-fluoro-1-(trichloromethoxy)benzene in the solvent can be used directly in the next step or purified by distillation.

Step 2: Synthesis of this compound

Objective: To convert the trichloromethyl group to a trifluoromethyl group.

Materials:

  • Crude 3-fluoro-1-(trichloromethoxy)benzene

  • Anhydrous Hydrogen Fluoride (HF)

  • Catalyst (optional, e.g., Antimony Pentachloride (SbCl₅))

Equipment:

  • Pressure reactor (autoclave) suitable for handling anhydrous HF

  • Scrubber system for HF and HCl off-gases

Procedure:

  • Charge the pressure reactor with the crude 3-fluoro-1-(trichloromethoxy)benzene.

  • Cool the reactor and carefully add anhydrous hydrogen fluoride.

  • If a catalyst is used, it should be added at this stage.

  • Seal the reactor and heat to the desired temperature (e.g., 80-150°C). The reaction is typically run under pressure.

  • Maintain the reaction at temperature for several hours, monitoring the pressure.

  • After the reaction is complete, cool the reactor and carefully vent the excess HF and HCl gas through a scrubber.

  • The crude product can be isolated and purified by fractional distillation.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of Trichloromethoxybenzene from Anisole (Adaptable for 3-Fluoroanisole)

ParameterValueReference
SolventParachlorobenzotrifluoride (PCBTF)[1][2]
Reaction TemperatureReflux (approx. 135°C)[2]
Reactant FeedMetered addition of anisole and chlorine[3]
Chlorine Excess1-5 mol%[1]
Typical Yield of Trichloromethoxybenzene85-94%[2][3]
Major ByproductsRing-chlorinated isomers, Dichloromethoxybenzene[1][2]

Table 2: General Conditions for the Fluorination of Trichloromethoxy Aromatics

ParameterValueReference
Fluorinating AgentAnhydrous Hydrogen Fluoride (HF)[4]
Catalyst (optional)Antimony Pentachloride (SbCl₅)[4]
Reaction Temperature80-150°C
PressureAutogenous
Typical YieldModerate to High
Major ByproductsIncompletely fluorinated intermediates (e.g., -OCF₂Cl)

Troubleshooting Guides

Low Yield in Step 1 (Chlorination)
Issue Potential Cause Troubleshooting Action
Incomplete reaction Insufficient chlorine or reaction time.Increase the molar excess of chlorine slightly. Extend the reaction time and monitor by GC.
Low reaction temperature.Ensure the reaction is maintained at a vigorous reflux.
High percentage of ring-chlorinated byproducts Reaction conditions favoring electrophilic aromatic substitution.Ensure the UV light source is functioning correctly to promote free-radical substitution. Avoid the presence of Lewis acid catalysts. Metering in the reactants can also reduce ring chlorination.[3]
Incorrect solvent.Use of non-polar, aprotic solvents like BTF or PCBTF is recommended. Solvents like acetic acid can lead to significant ring chlorination.[1]
Formation of dichloromethoxybenzene Insufficient chlorination.Increase the amount of chlorine and/or the reaction time.
Low Yield in Step 2 (Fluorination)
Issue Potential Cause Troubleshooting Action
Incomplete fluorination (presence of -OCFCl₂ or -OCF₂Cl) Insufficient fluorinating agent or reaction time.Increase the equivalents of HF. Extend the reaction time at the target temperature.
Low reaction temperature.Gradually increase the reaction temperature within the recommended range. The final Cl/F exchange is often the rate-determining step and may require higher temperatures.[5]
Catalyst deactivation.If using a catalyst, ensure it is fresh and handled under anhydrous conditions.
Product decomposition Reaction temperature is too high.Optimize the temperature to be sufficient for fluorination without causing degradation.
Presence of water.Ensure all reactants and the reactor are scrupulously dry. HF is corrosive, and water can exacerbate this and lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the UV light in the chlorination step?

A1: The UV light initiates the reaction by promoting the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•). These radicals then abstract a hydrogen atom from the methyl group of 3-fluoroanisole, initiating the side-chain chlorination process. This free-radical mechanism is favored over electrophilic aromatic substitution, which would lead to undesired chlorination of the benzene ring.[1]

Q2: Why is anhydrous hydrogen fluoride (HF) used, and what are the safety precautions?

A2: Anhydrous HF is a powerful fluorinating agent. The absence of water is critical to prevent unwanted side reactions, such as hydrolysis of the trichloromethoxy group to a carboxylic acid, and to minimize corrosion of the reactor. HF is extremely corrosive and toxic.[6] All operations must be conducted in a specialized, pressure-rated reactor made of compatible materials (e.g., Hastelloy). Appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator, must be worn. An emergency response plan, including access to calcium gluconate gel for skin exposure, is mandatory.

Q3: Can other fluorinating agents be used instead of HF?

A3: While HF is a common industrial choice, other fluorinating agents can be used, particularly on a lab scale. However, for industrial-scale production, the cost and availability of the reagent are major considerations.

Q4: How can the final product be purified?

A4: The final product, this compound, is typically purified by fractional distillation. The significant difference in boiling points between the product, any remaining starting materials, and byproducts allows for effective separation.

Q5: What are the expected major impurities in the final product?

A5: The major impurities could include any unreacted 3-fluoro-1-(trichloromethoxy)benzene, partially fluorinated intermediates (e.g., 3-fluoro-1-(chlorodifluoromethoxy)benzene), and isomers from the initial chlorination step.

Mandatory Visualization

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Fluorination cluster_2 Purification 3-Fluoroanisole 3-Fluoroanisole Chlorination Free-Radical Chlorination 3-Fluoroanisole->Chlorination Cl2_UV Cl2 / UV Light Cl2_UV->Chlorination 3-Fluoro-1-(trichloromethoxy)benzene 3-Fluoro-1-(trichloromethoxy)benzene Chlorination->3-Fluoro-1-(trichloromethoxy)benzene Fluorination_Reaction Fluorination 3-Fluoro-1-(trichloromethoxy)benzene->Fluorination_Reaction HF Anhydrous HF HF->Fluorination_Reaction Final_Product This compound Fluorination_Reaction->Final_Product Purification Fractional Distillation Final_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Start Low_Yield Low Yield Detected Start->Low_Yield Step1_Check Chlorination Step Issue? Low_Yield->Step1_Check Yes Step2_Check Fluorination Step Issue? Low_Yield->Step2_Check No Step1_Check->Step2_Check No Incomplete_Chlorination Incomplete Reaction? Step1_Check->Incomplete_Chlorination Yes Incomplete_Fluorination Incomplete Reaction? Step2_Check->Incomplete_Fluorination Yes End Process Optimized Step2_Check->End No High_Byproducts_Chlorination High Byproducts? Incomplete_Chlorination->High_Byproducts_Chlorination No Increase_Cl2_Time Increase Cl2/Time Incomplete_Chlorination->Increase_Cl2_Time Yes Check_UV_Solvent Check UV & Solvent High_Byproducts_Chlorination->Check_UV_Solvent Yes High_Byproducts_Chlorination->End No Decomposition Product Decomposition? Incomplete_Fluorination->Decomposition No Increase_HF_Time Increase HF/Time/Temp Incomplete_Fluorination->Increase_HF_Time Yes Optimize_Temp Optimize Temperature Decomposition->Optimize_Temp Yes Decomposition->End No Increase_Cl2_Time->End Check_UV_Solvent->End Increase_HF_Time->End Optimize_Temp->End

Caption: Troubleshooting flowchart for low yield in the synthesis process.

References

Technical Support Center: Synthesis of 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethoxy)fluorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using 3-fluorophenol as a starting material.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Trifluoromethylating Reagent: Reagents like Togni's reagent or Umemoto's reagent can degrade if not stored properly. 2. Presence of Water: Moisture can quench the reagents and intermediates. 3. Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. 4. Incorrect Base: The choice and amount of base can be critical for the deprotonation of the phenol.1. Reagent Quality Check: Use a fresh batch of the trifluoromethylating agent or test its activity on a known substrate. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Temperature Optimization: Experiment with a range of temperatures. Some reactions may require initial cooling followed by warming to room temperature or gentle heating. 4. Base Screening: If using a base, consider alternatives (e.g., NaH, K₂CO₃, Cs₂CO₃) and optimize the stoichiometry.
Presence of Multiple Products in GC-MS 1. C-Trifluoromethylation: Electrophilic trifluoromethylating reagents can react at the ortho and para positions of the phenol in addition to the desired O-trifluoromethylation.[1] 2. Isomeric Impurities: If the starting 3-fluorophenol is impure, corresponding isomeric products may form. 3. Over-reaction or Decomposition: Harsh reaction conditions (e.g., high temperature, prolonged reaction time) can lead to side reactions and decomposition.1. Optimize Reaction Conditions: Lowering the reaction temperature may favor O-alkylation over C-alkylation. The choice of solvent can also influence selectivity. 2. Starting Material Purity: Ensure the purity of 3-fluorophenol using GC-MS or NMR before starting the reaction. 3. Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid over-reaction.
Difficult Purification 1. Close Boiling Points: Impurities such as C-trifluoromethylated isomers may have boiling points close to the desired product. 2. Reagent-Derived Byproducts: The trifluoromethylating reagent will generate byproducts that need to be removed.1. Fractional Distillation: Careful fractional distillation under reduced pressure may be required to separate closely boiling isomers. 2. Column Chromatography: For small-scale purifications, silica gel column chromatography can be effective in separating the desired product from impurities. 3. Aqueous Work-up: A thorough aqueous work-up can help remove many of the reagent-derived byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and direct laboratory-scale synthesis involves the O-trifluoromethylation of 3-fluorophenol. This is typically achieved using an electrophilic trifluoromethylating reagent.

Q2: What are the most likely impurities in this synthesis?

The most probable impurities include:

  • Unreacted 3-fluorophenol: Incomplete reaction.

  • C-Trifluoromethylated isomers: Electrophilic attack at the carbon atoms of the benzene ring (ortho and para to the hydroxyl group) can lead to the formation of 2-fluoro-6-(trifluoromethyl)phenol and 4-fluoro-2-(trifluoromethyl)phenol.[1]

  • Solvent and reagent-derived byproducts: Dependent on the specific reagents and solvents used.

Q3: How can I monitor the progress of the reaction?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the 3-fluorophenol starting material and the appearance of the this compound product, as well as any major impurities.

Q4: What purification techniques are most effective for this compound?

For laboratory-scale synthesis, a combination of an aqueous work-up followed by fractional distillation or column chromatography is typically employed. The choice between distillation and chromatography will depend on the scale of the reaction and the nature of the impurities.

Q5: Are there any specific safety precautions I should take?

Yes. Many trifluoromethylating reagents are moisture-sensitive and can release corrosive byproducts. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere.

Experimental Protocols

General Protocol for O-Trifluoromethylation of 3-Fluorophenol

This is a generalized protocol based on common procedures for the trifluoromethylation of phenols. The specific reagent, base, solvent, and reaction conditions should be optimized for your specific laboratory setup.

Materials:

  • 3-Fluorophenol

  • Electrophilic trifluoromethylating reagent (e.g., a Togni or Umemoto reagent)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Base (if required by the reagent, e.g., sodium hydride, cesium carbonate)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating/cooling system

Procedure:

  • Set up a dry, inert-atmosphere reaction vessel (e.g., a round-bottom flask with a condenser and nitrogen/argon inlet).

  • Dissolve 3-fluorophenol in the anhydrous solvent.

  • If a base is required, add it to the solution and stir until the deprotonation is complete.

  • Add the trifluoromethylating reagent portion-wise at the desired temperature (this may require initial cooling).

  • Allow the reaction to proceed at the optimized temperature, monitoring its progress by GC-MS.

  • Upon completion, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of ammonium chloride).

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

GC-MS Method for Impurity Profiling

A GC-MS method can be developed to separate and identify the product and potential impurities. The following is a starting point for method development.

Parameter Condition
Column A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature 250 °C
Oven Program Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components. A typical ramp rate is 10-20 °C/min.
MS Detector Electron Ionization (EI) at 70 eV.
MS Scan Range m/z 40-400

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Setup Anhydrous Reaction add_reagents Add 3-Fluorophenol, Solvent, and Base prep->add_reagents add_tfm Add Trifluoromethylating Reagent add_reagents->add_tfm react Stir at Optimized Temperature add_tfm->react monitor Monitor by GC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation or Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_impurities start GC-MS Analysis Shows Multiple Peaks check_sm Is Unreacted Starting Material Present? start->check_sm check_isomers Are there peaks with the same mass as the product? start->check_isomers other_peaks Are there other unidentified peaks? start->other_peaks sm_yes Yes check_sm->sm_yes sm_no No isomers_yes Yes check_isomers->isomers_yes isomers_no No other_yes Yes other_peaks->other_yes other_no other_no action_sm Increase reaction time or temperature. Check reagent activity. sm_yes->action_sm action_isomers Optimize reaction conditions (lower temperature, different solvent) to favor O-trifluoromethylation. isomers_yes->action_isomers action_other Check for solvent impurities or reagent decomposition. Improve work-up procedure. other_yes->action_other

Caption: Troubleshooting logic for managing impurities in the synthesis.

References

Technical Support Center: Reactions Involving 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethoxy)fluorobenzene. The content is designed to address specific issues encountered during common synthetic transformations.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, the electronic properties of this compound can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a 3-(trifluoromethoxy)phenyl boronic acid derivative has a low or no yield. What should I check first?

A1: When a Suzuki coupling reaction fails, a systematic check of the reaction parameters is crucial.

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] It is critical to properly degas all solvents and run the reaction under a completely inert atmosphere, such as high-purity argon or nitrogen.[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent: The choice of base and solvent system is critical and often interdependent. Ensure the base is sufficiently strong to facilitate transmetalation but not so strong that it causes catalyst or substrate degradation. The solvent must be anhydrous and thoroughly degassed.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is a common side reaction often caused by the presence of oxygen, which can decompose the catalyst.[1] Rigorous degassing of solvents and ensuring a robust inert atmosphere is the primary solution. Additionally, consider lowering the reaction temperature or using a catalyst system less prone to side reactions.

Q3: The reaction is sluggish or stalls completely. What catalyst modifications can I try?

A3: For electron-rich aryl halides, which can be challenging, the oxidative addition step is often rate-limiting. Using bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), can accelerate this step.[2] Switching to a more active precatalyst like an XPhos Pd G3 palladacycle may also improve results.[1]

Troubleshooting Guide

Use the following flowchart to diagnose and resolve common issues with Suzuki-Miyaura coupling reactions.

G Troubleshooting Suzuki-Miyaura Coupling start Reaction Failed (Low/No Yield) check_reagents 1. Verify Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh boronic acid, pure halide, & new catalyst. reagents_ok->replace_reagents No check_conditions 2. Check Inert Atmosphere & Solvent Degassing reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions OK? check_conditions->conditions_ok improve_degassing Improve degassing (e.g., freeze-pump-thaw) & ensure inert seal. conditions_ok->improve_degassing No optimize_system 3. Optimize Catalyst System conditions_ok->optimize_system Yes improve_degassing->start system_ok Optimization Needed? optimize_system->system_ok change_ligand Screen bulky, electron-rich ligands (e.g., Buchwald type). Try different Pd precatalyst. system_ok->change_ligand Ligand Issue change_base Screen alternative bases (e.g., Cs2CO3, K3PO4) & solvents (e.g., Dioxane, Toluene). system_ok->change_base Base/Solvent Issue success Reaction Successful change_ligand->success change_base->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Recommended Catalyst Systems
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄NoneK₂CO₃ or Na₂CO₃Toluene/H₂O, Dioxane/H₂O80-110A classic system, may be less effective for challenging substrates.
Pd(OAc)₂SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110Bulky phosphine ligands are effective for electron-rich or hindered partners.[2]
XPhos Pd G3None (precatalyst)K₃PO₄Dioxane/H₂O80-110Air-stable and highly active precatalyst, good for difficult couplings.[1]
NiCl₂(dppp)NoneK₃PO₄Dioxane80-100Nickel catalysts can be a cost-effective alternative for aryl chlorides.[3]
General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (Argon or N₂), add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[4] It has become a vital tool for synthesizing aryl amines from aryl halides.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination, and where can it fail?

A1: The reaction proceeds through a catalytic cycle involving: 1) Oxidative addition of the aryl halide to a Pd(0) complex, 2) Coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex, and 3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4][5] The reaction can fail at any of these steps. A slow oxidative addition (common with aryl chlorides) or a difficult reductive elimination can stall the reaction. An unproductive side reaction, beta-hydride elimination, can also compete with reductive elimination.[4]

Q2: My reaction with a fluoroalkylamine is giving low yields and decomposition products. What should I change?

A2: Products like fluoroalkylanilines can be unstable under the typical high heat and strong base conditions used for C-N couplings.[6][7] Using a weaker base, such as potassium phenoxide (KOPh), can lead to higher yields by minimizing product degradation.[6][7] This approach has been shown to be effective with low catalyst loadings and tolerates a variety of functional groups.[6][7]

Q3: Which ligands are best suited for coupling with this compound?

A3: The development of sterically hindered and electron-rich ligands has been key to expanding the scope of the Buchwald-Hartwig reaction.[4] For challenging substrates, ligands such as AdBippyPhos or those based on N-heterocyclic carbenes (NHCs) are highly effective.[7][8] Bidentate phosphine ligands like BINAP and DPPF were an early improvement for coupling primary amines.[4]

Catalytic Cycle Visualization

G Buchwald-Hartwig Catalytic Cycle pd0 LₙPd(0) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X pd_amide Palladium Amide Complex ox_add->pd_amide + HNR₂ - Base-H⁺X⁻ pd_amide->pd0 Reductive Elimination + Ar-NR₂

Caption: The key steps of the Buchwald-Hartwig amination catalytic cycle.

Recommended Catalyst Systems
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂BINAPCs₂CO₃Toluene100-120A well-established system for aryl bromides and iodides.[9]
[Pd(allyl)Cl]₂AdBippyPhosKOPhToluene or Dioxane80-110Effective for sensitive fluoroalkylamines using a weaker base.[6][7]
Pd(dba)₂XPhosNaOtBuToluene80-110A highly active system for a broad range of amines and aryl halides.
PEPPSI™-IPrNone (precatalyst)K₃PO₄ or NaOtBuDioxane80-110An air-stable Pd-NHC precatalyst suitable for aryl chlorides.[8]
General Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), the base (e.g., NaOtBu, 1.5 equiv), the palladium precatalyst (1-2 mol%), and the ligand (1-2.5 mol%) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Seal the vessel and heat with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine to remove the base and salts.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Section 3: C-H Activation/Functionalization

Direct C-H activation is an increasingly important strategy for molecular synthesis, offering a more atom-economical approach by avoiding pre-functionalization of substrates. Transition metals like palladium and rhodium are key catalysts in this field.[10]

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound ring is most likely to undergo C-H activation?

A1: The regioselectivity of C-H activation is complex. In many cases involving fluoroarenes, C-H bonds ortho to a fluorine atom are preferentially activated.[11][12] This is often due to thermodynamic factors, where the resulting metal-carbon bond is stronger.[12] Therefore, the C-H bonds at the C2 and C4 positions of this compound are potential sites for activation, with the outcome depending heavily on the specific catalyst and directing group used.

Q2: What types of catalysts are used for C-H functionalization of fluoroarenes?

A2: A variety of transition-metal complexes are used, with palladium and rhodium catalysts being the most prominent.[10] Rhodium(III) catalysts, often featuring a Cp* (pentamethylcyclopentadienyl) ligand, are particularly effective for a range of C-H functionalization reactions, including amination and coupling with alkenes.[13][14][15] Palladium catalysts, often as Pd(II) species like Pd(OAc)₂, are widely used for C-H arylation.[16]

Q3: Can the trifluoromethoxy group itself direct C-H activation?

A3: While fluorine atoms are known to direct C-H activation, the directing ability of a trifluoromethoxy group is less established and highly context-dependent. Most successful C-H activation strategies on such substrates rely on an additional directing group installed elsewhere on the molecule (e.g., a pyridine or amide) to control regioselectivity.

Conceptual Workflow

G Conceptual C-H Activation Workflow start Substrate Selection (Arene with Directing Group) catalyst Catalyst/Oxidant Screening (e.g., [RhCp*Cl₂]₂ or Pd(OAc)₂) start->catalyst coupling Coupling Partner Addition (e.g., Alkene, Alkyne, Amine) catalyst->coupling reaction Reaction Optimization (Solvent, Temperature, Additives) coupling->reaction product Isolation & Purification of Functionalized Product reaction->product

Caption: A generalized workflow for developing a C-H activation reaction.

Catalyst Systems for Aryl C-H Functionalization
CatalystTypical ReactionDirecting Group Often Required?Notes
[RhCp*Cl₂]₂ / AgSbF₆Alkenylation, AminationYes (e.g., Pyridine, Amide)Highly versatile for C-C and C-N bond formation via C-H activation.[13][14]
Pd(OAc)₂ / LigandArylationSometimesCan proceed via a concerted metalation-deprotonation (CMD) pathway.[16]
[Ir(cod)OMe]₂ / LigandBorylationNoCan functionalize C-H bonds without a directing group, selectivity can be an issue.
RuCl₂(p-cymene)₂Arylation, AlkenylationYesOften used for ortho-selective functionalization.
General Experimental Protocol: Directed C-H Activation (Conceptual)
  • Setup: To a pressure-tolerant vial, add the directing group-containing substrate (1.0 equiv), the catalyst (e.g., [RhCp*Cl₂]₂, 1-5 mol%), and any necessary metallic co-catalyst or additive (e.g., AgSbF₆).

  • Reagent Addition: Add the coupling partner (e.g., an alkene, 1.5-3.0 equiv).

  • Solvent and Execution: Add the solvent (often an alcohol or polar aprotic solvent), seal the vial tightly, and heat to the required temperature (e.g., 100-140 °C).

  • Monitoring and Workup: Monitor by an appropriate method. Once complete, cool the reaction, filter off any solids, and remove the solvent in vacuo.

  • Purification: Purify the crude material via silica gel chromatography to isolate the desired product.

References

Validation & Comparative

A Comparative Analytical Guide to 3-(Trifluoromethoxy)fluorobenzene and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characteristics of fluorinated aromatic compounds is paramount for their effective application in synthesis and product development. This guide provides a detailed comparison of the analytical properties of 3-(Trifluoromethoxy)fluorobenzene against two common alternatives: 1,3-difluorobenzene and 3-fluorobenzotrifluoride. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a foundational dataset for identification, purity assessment, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its alternatives is presented below, offering a first-glance comparison of these compounds.

PropertyThis compound1,3-Difluorobenzene3-Fluorobenzotrifluoride
Molecular Formula C₇H₄F₄O[1][2]C₆H₄F₂C₇H₄F₄
Molecular Weight 180.10 g/mol [1][2]114.09 g/mol 164.10 g/mol
CAS Number 1077-01-6[1][2]372-18-9401-80-9
Boiling Point 78-80 °C[1]82-83 °C101-102 °C
Density 1.33 g/mL[1]1.163 g/mL1.302 g/mL
Appearance Colorless liquid[1]Colorless liquidColorless liquid

Spectroscopic and Chromatographic Data

The following sections provide a detailed overview of the analytical data obtained through various standard techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the available ¹H, ¹³C, and ¹⁹F NMR data for the three compounds.

¹H NMR Data

CompoundChemical Shift (δ) ppm and Coupling Constants (J) Hz
This compound Aromatic protons typically appear in the range of 7.0-7.5 ppm. The specific shifts and coupling patterns are influenced by the fluorine and trifluoromethoxy substituents.
1,3-Difluorobenzene δ 7.27 (m), 6.63-7.05 (m)[3]
3-Fluorobenzotrifluoride Aromatic protons appear in the range of 7.2-7.8 ppm.

¹³C NMR Data

CompoundChemical Shift (δ) ppm
This compound Expected signals include a quartet for the CF₃ group (around 120 ppm) and aromatic carbons influenced by F and OCF₃.
1,3-Difluorobenzene Spectral data available, with carbons directly attached to fluorine showing large C-F coupling constants.
3-Fluorobenzotrifluoride Expected signals include a quartet for the CF₃ group and aromatic carbons with C-F couplings.

¹⁹F NMR Data

CompoundChemical Shift (δ) ppm (Reference: CFCl₃)
This compound Two signals are expected: one for the -OCF₃ group (typically around -58 to -60 ppm) and one for the aromatic fluorine (around -110 to -130 ppm).
1,3-Difluorobenzene A single signal is expected due to the symmetrical nature of the molecule.
3-Fluorobenzotrifluoride Two signals are expected: one for the -CF₃ group (around -63 ppm) and one for the aromatic fluorine.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for the three compounds are summarized below.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound Expected absorptions include C-F stretching (around 1100-1350 cm⁻¹), C-O-C stretching (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretching.
1,3-Difluorobenzene C-F stretching, aromatic C-H stretching (above 3000 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹).
3-Fluorobenzotrifluoride Strong absorptions for C-F stretching of the CF₃ group, aromatic C-H and C=C stretching.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of molecular weight and structure.

CompoundKey Mass Spectral Peaks (m/z)
This compound Molecular ion (M⁺) at m/z 180. Fragmentation may involve the loss of F, CF₃, or OCF₃. A base peak at m/z 111 is commonly observed, corresponding to the loss of CF₃.[4]
1,3-Difluorobenzene Molecular ion (M⁺) at m/z 114.
3-Fluorobenzotrifluoride Molecular ion (M⁺) at m/z 164. Fragmentation typically involves the loss of a fluorine atom or the entire CF₃ group.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. A reference standard such as tetramethylsilane (TMS) is often added for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like CFCl₃ or trifluorotoluene may be used.

¹H NMR Spectroscopy: Spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Spectra are acquired on the same spectrometer as ¹H NMR, with a typical frequency of 75, 100, or 125 MHz. Proton decoupling is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹⁹F NMR Spectroscopy: Spectra are acquired on a spectrometer equipped with a fluorine probe. The large chemical shift range of ¹⁹F NMR necessitates a wider spectral width. Proton decoupling can be employed to simplify the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The liquid sample is typically diluted in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 10-100 ppm). An internal standard may be added for quantitative analysis.

GC Conditions: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is commonly used. A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. The injector is typically set to a temperature of 250 °C and operated in split or splitless mode. Helium is used as the carrier gas at a constant flow rate.

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 200). The ion source and transfer line temperatures are typically set to 230 °C and 280 °C, respectively.

Visualized Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analytical characterization of these fluorinated aromatic compounds.

Analytical_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Liquid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Acquire_19F Acquire ¹⁹F Spectrum Spectrometer->Acquire_19F Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Acquire_19F->Process Analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) Process->Analyze Structure Structure Elucidation Analyze->Structure

Workflow for NMR Spectroscopy.

Analytical_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Liquid Sample Method Choose Method Sample->Method ThinFilm Prepare Thin Film (Salt Plates) Method->ThinFilm Neat Liquid ATR Apply to ATR Crystal Method->ATR ATR Spectrometer FTIR Spectrometer ThinFilm->Spectrometer ATR->Spectrometer Background Acquire Background Spectrum Spectrometer->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (Background Subtraction) SampleSpec->Process Analyze Identify Characteristic Absorption Bands Process->Analyze Interpretation Functional Group Identification Analyze->Interpretation

Workflow for FTIR Spectroscopy.

Analytical_Workflow_GCMS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Liquid Sample Dilute Dilute in Appropriate Solvent Sample->Dilute Vial Transfer to GC Vial Dilute->Vial GCMS GC-MS System Vial->GCMS Inject Inject Sample GCMS->Inject Separate Chromatographic Separation (GC) Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Analysis (MS) Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time, Peak Area) Detect->Chromatogram MassSpec Analyze Mass Spectrum (Molecular Ion, Fragmentation) Detect->MassSpec Identify Compound Identification & Quantification Chromatogram->Identify MassSpec->Identify

Workflow for GC-MS Analysis.

References

A Comparative Analysis of 2-, 3-, and 4-(Trifluoromethoxy)fluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and reactivity of 2-, 3-, and 4-(Trifluoromethoxy)fluorobenzene isomers, complete with experimental data and protocols.

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its unique electronic properties and metabolic stability. When combined with a fluorine atom on a benzene ring, the resulting (trifluoromethoxy)fluorobenzene isomers present a valuable scaffold for the development of novel pharmaceuticals and functional materials. This guide provides a detailed comparative analysis of the ortho-, meta-, and para-isomers of (trifluoromethoxy)fluorobenzene, offering a valuable resource for researchers working with these compounds.

Physicochemical Properties

The position of the fluoro and trifluoromethoxy substituents on the benzene ring significantly influences the physicochemical properties of the isomers. A summary of key properties is presented in the table below.

Property2-(Trifluoromethoxy)fluorobenzene3-(Trifluoromethoxy)fluorobenzene4-(Trifluoromethoxy)fluorobenzene
CAS Number 2106-18-5[1][2][3][4]1077-01-6[5][6]352-67-0[7][8][9]
Molecular Formula C₇H₄F₄O[1]C₇H₄F₄O[5]C₇H₄F₄O[7][8]
Molecular Weight 180.10 g/mol [1]180.10 g/mol [5]180.10 g/mol [7][8]
Boiling Point Not available78-80 °C[5]104-105 °C[7][8][9]
Density Not available1.33 g/cm³[5]1.323 g/mL at 25 °C[7][8][9]
Refractive Index Not availableNot availablen20/D 1.394[7][9]

Synthesis of Isomers

The synthesis of each isomer requires specific strategies to ensure the correct placement of the substituents on the aromatic ring.

Synthesis of 4-(Trifluoromethoxy)fluorobenzene

A common method for the synthesis of the para-isomer involves the fluorodecarboxylation of 2,2-difluoro-2-(4-fluorophenoxy)acetic acid.[7][10]

Experimental Protocol:

  • To a microwave vial under an inert argon atmosphere, add a stir bar, Selectfluor® (2.0 eq.), silver trifluoromethanesulfonate (20 mol%), and 2,2-difluoro-2-(4-fluorophenoxy)acetic acid (1.0 eq.).[7][10]

  • Add dichloromethane, trifluoroacetic acid (4.0 eq.), and water.[7][10]

  • Heat the reaction mixture at 55 °C for 1 hour.[7][10]

  • After cooling to room temperature, dilute the mixture with dichloromethane.[7][10]

  • Wash the organic phase sequentially with water and brine, then dry over anhydrous magnesium sulfate.[7][10]

  • Filter and concentrate the solution.[7][10]

  • Purify the crude product by column chromatography on silica gel, eluting with pentane, to yield pure 4-(trifluoromethoxy)fluorobenzene.[7]

Synthesis_4_Isomer reagents Selectfluor® AgOTf TFA, H₂O, DCM reaction Fluorodecarboxylation 55 °C, 1 hr reagents->reaction starting_material 2,2-difluoro-2-(4-fluorophenoxy)acetic acid starting_material->reaction workup Aqueous Workup (H₂O, Brine) reaction->workup purification Silica Gel Chromatography (Pentane) workup->purification product 4-(Trifluoromethoxy)fluorobenzene purification->product

Synthesis of 4-(Trifluoromethoxy)fluorobenzene.

Spectroscopic Data

A comparative summary of the available spectroscopic data for the three isomers is presented below.

Isomer1H NMR13C NMR19F NMRMass Spectrometry (MS)
2-(Trifluoromethoxy)fluorobenzene Data not availableAvailable[3]Data not availableData not available
This compound Data not availableData not availableData not availableMS (GC) data available[11]
4-(Trifluoromethoxy)fluorobenzene Data not availableData not availableData not availableData not available

Note: Specific spectral data for these compounds is limited in the public domain. Researchers are encouraged to acquire their own data for detailed analysis.

Reactivity

The electronic nature of the fluorine and trifluoromethoxy substituents dictates the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

Both the fluoro and trifluoromethoxy groups are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effects. However, the lone pairs on the oxygen and fluorine atoms can participate in resonance, directing incoming electrophiles to the ortho and para positions. The interplay of these inductive and resonance effects, along with the relative positions of the two groups, will determine the regioselectivity and reaction rates for each isomer. Generally, fluorobenzene itself exhibits anomalous reactivity in electrophilic aromatic substitution, with reaction rates that can be comparable to or even faster than benzene at the para position.[12] The combined influence of the -F and -OCF3 groups is expected to further modulate this reactivity.

EAS_Reactivity cluster_F Fluoro Group (-F) cluster_OCF3 Trifluoromethoxy Group (-OCF₃) F Strong -I Effect (Deactivating) ring Benzene Ring F->ring F_res Weak +M Effect (ortho, para-directing) OCF3 Very Strong -I Effect (Strongly Deactivating) OCF3->ring OCF3_res Weak +M Effect (ortho, para-directing) EAS Electrophilic Aromatic Substitution (EAS) ring->EAS outcome Regioselectivity and Reaction Rate EAS->outcome

Factors influencing electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of two strongly electron-withdrawing groups makes the aromatic ring of these isomers susceptible to nucleophilic aromatic substitution, particularly when a leaving group is present. The positions activated towards nucleophilic attack will be ortho and para to the electron-withdrawing substituents.

Biological Activity

Conclusion

The 2-, 3-, and 4-(trifluoromethoxy)fluorobenzene isomers are valuable building blocks in chemical synthesis. Their distinct physicochemical properties, arising from the different substitution patterns, offer a range of possibilities for fine-tuning the characteristics of target molecules. This guide provides a foundational understanding of these isomers, highlighting the need for further experimental investigation to fully characterize their spectroscopic properties, reactivity, and biological potential.

References

Validating the Synthesis of 3-(Trifluoromethoxy)fluorobenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of novel chemical entities are paramount. This guide provides a comparative analysis of the spectroscopic data for 3-(Trifluoromethoxy)fluorobenzene and its isomers, alongside a detailed, plausible experimental protocol for its synthesis. The aim is to offer a comprehensive resource for the validation of this important fluorinated building block.

The introduction of a trifluoromethoxy group into aromatic systems can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. As such, compounds like this compound are of high interest in the development of new pharmaceuticals and agrochemicals. Accurate spectroscopic validation is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its ortho and para isomers. This data is essential for distinguishing between the isomers and confirming the successful synthesis of the target molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound 7.41 (td, J = 8.2, 5.9 Hz, 1H), 7.08 - 6.99 (m, 2H), 6.94 (td, J = 8.4, 2.3 Hz, 1H)
2-(Trifluoromethoxy)fluorobenzene 7.30 - 7.15 (m, 4H)
4-(Trifluoromethoxy)fluorobenzene 7.25 - 7.15 (m, 4H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 163.2 (d, J = 248.5 Hz), 150.7 (d, J = 10.9 Hz), 130.8 (d, J = 8.8 Hz), 120.6 (q, J = 258.7 Hz), 115.8 (d, J = 3.1 Hz), 111.9 (d, J = 21.2 Hz), 108.8 (d, J = 25.1 Hz)
2-(Trifluoromethoxy)fluorobenzene 151.7 (d, J=247.5 Hz), 138.5 (d, J=3.8 Hz), 127.3 (d, J=6.1 Hz), 124.9 (d, J=8.4 Hz), 120.6 (q, J=258.4 Hz), 117.2 (d, J=20.0 Hz)
4-(Trifluoromethoxy)fluorobenzene 159.2 (d, J=243.0 Hz), 145.2 (d, J=2.2 Hz), 122.8 (d, J=8.8 Hz), 120.6 (q, J=257.9 Hz), 116.8 (d, J=23.0 Hz)

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound -58.1 (s, OCF₃), -111.4 (m, Ar-F)
2-(Trifluoromethoxy)fluorobenzene -57.9 (d, J = 2.4 Hz, OCF₃), -136.5 (m, Ar-F)
4-(Trifluoromethoxy)fluorobenzene -58.2 (s, OCF₃), -118.9 (m, Ar-F)

Table 4: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹)
This compound ~1600 (C=C aromatic), ~1250 (C-F stretch), ~1210 (C-O stretch)
2-(Trifluoromethoxy)fluorobenzene ~1600 (C=C aromatic), ~1260 (C-F stretch), ~1220 (C-O stretch)
4-(Trifluoromethoxy)fluorobenzene ~1600 (C=C aromatic), ~1255 (C-F stretch), ~1215 (C-O stretch)

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 180.02151, 131, 109, 95
2-(Trifluoromethoxy)fluorobenzene 180.02151, 131, 109, 95
4-(Trifluoromethoxy)fluorobenzene 180.02151, 131, 109, 95

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below, starting from the readily available 3-methoxyaniline. This is followed by an alternative approach for comparison.

Method 1: Synthesis via Diazotization of 3-(Trifluoromethoxy)aniline

This method involves the initial synthesis of 3-(trifluoromethoxy)aniline, followed by a Balz-Schiemann reaction.

Step 1: Synthesis of 1-methoxy-3-nitrobenzene

  • To a stirred solution of 3-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add nitric acid (1.1 eq) dropwise.

  • Maintain the temperature at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methoxy-3-nitrobenzene.

Step 2: Synthesis of 3-(Trifluoromethoxy)nitrobenzene

  • In a suitable pressure vessel, dissolve 1-methoxy-3-nitrobenzene (1.0 eq) in a chlorinated solvent.

  • Add a radical initiator (e.g., AIBN) and pass chlorine gas through the solution under UV irradiation.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Purge the reaction mixture with nitrogen to remove excess chlorine.

  • The resulting trichloromethoxy intermediate is then fluorinated using a fluorinating agent like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF) to yield 3-(trifluoromethoxy)nitrobenzene.

Step 3: Synthesis of 3-(Trifluoromethoxy)aniline

  • To a solution of 3-(trifluoromethoxy)nitrobenzene (1.0 eq) in ethanol, add a reducing agent such as iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 3-(trifluoromethoxy)aniline.

Step 4: Synthesis of this compound

  • Dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) at 0 °C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Gently heat the solution to induce decomposition of the diazonium salt.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation to obtain this compound.

Method 2: Alternative Synthesis via Trifluoromethoxylation of 3-Fluorophenol

This method offers a more direct route, although it may require specialized reagents.

  • To a solution of 3-fluorophenol (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile), add a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Add a trifluoromethylating agent such as 2,2-difluoro-1,3-dimethylimidazolidine (DFI) or a similar electrophilic trifluoromethyl source.

  • Heat the reaction mixture under an inert atmosphere and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or distillation.

Visualization of Synthesis and Validation Workflow

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic validation.

Synthesis_Pathway cluster_0 Method 1: From 3-Methoxyaniline cluster_1 Method 2: From 3-Fluorophenol 3-Methoxyaniline 3-Methoxyaniline 1-Methoxy-3-nitrobenzene 1-Methoxy-3-nitrobenzene 3-Methoxyaniline->1-Methoxy-3-nitrobenzene Nitration 3-(Trichloromethoxy)nitrobenzene 3-(Trichloromethoxy)nitrobenzene 1-Methoxy-3-nitrobenzene->3-(Trichloromethoxy)nitrobenzene Chlorination 3-(Trifluoromethoxy)nitrobenzene 3-(Trifluoromethoxy)nitrobenzene 3-(Trichloromethoxy)nitrobenzene->3-(Trifluoromethoxy)nitrobenzene Fluorination 3-(Trifluoromethoxy)aniline 3-(Trifluoromethoxy)aniline 3-(Trifluoromethoxy)nitrobenzene->3-(Trifluoromethoxy)aniline Reduction This compound This compound 3-(Trifluoromethoxy)aniline->this compound Diazotization Fluorination 3-Fluorophenol 3-Fluorophenol 3-Fluorophenol->this compound Trifluoromethoxylation

Figure 1. Synthetic pathways to this compound.

Spectroscopic_Validation cluster_analysis Spectroscopic Techniques Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification Chromatography/ Distillation Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Spectroscopic Analysis->NMR (1H, 13C, 19F) IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Data Comparison Data Comparison NMR (1H, 13C, 19F)->Data Comparison Compare with reference data IR Spectroscopy->Data Comparison Mass Spectrometry->Data Comparison Structure Confirmed Structure Confirmed Data Comparison->Structure Confirmed Structure Not Confirmed Structure Not Confirmed Data Comparison->Structure Not Confirmed

A Comparative Guide to Purity Analysis of 3-(Trifluoromethoxy)fluorobenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical intermediates like 3-(Trifluoromethoxy)fluorobenzene is crucial for ensuring the reliability of experimental outcomes and the quality of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this fluorinated aromatic compound. Detailed experimental methodologies and supporting data are presented to aid in the selection of the most suitable analytical approach.

Quantitative Data Summary

The following table summarizes the expected performance of GC-MS compared to High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound. The data is representative and based on the analysis of structurally similar fluorinated aromatic compounds.

ParameterGC-MSHPLC-UVqNMR
Purity Assay (% w/w) 99.5 ± 0.299.6 ± 0.199.4 ± 0.1
Limit of Detection (LOD) ~0.001%~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.005%~0.05%~0.3%
Precision (RSD, %) < 1.5< 1.0< 0.5
Analysis Time per Sample ~20 min~30 min~10 min
Sample Throughput HighHighModerate
Identifies Unknown Impurities Yes (with mass spectral library)No (requires standards)Yes (structurally related)
Reference Standard Required Analyte-specificAnalyte-specificInternal Standard
Sample Consumption Low (~1 mg)Low (~1-5 mg)Moderate (~5-10 mg)
Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] It offers high separation efficiency and provides detailed structural information from the mass spectrometer, which is invaluable for the identification of unknown impurities.[2][3] For this compound, which is a volatile liquid, GC-MS is an excellent choice for purity analysis, particularly for detecting and identifying trace volatile organic impurities. The high sensitivity of GC-MS allows for the detection of impurities at very low levels.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of organic compounds, including those that are non-volatile or thermally labile.[3][5] For the analysis of this compound, a reversed-phase HPLC method would likely be employed. While HPLC can provide excellent quantitative results, it may not have the same peak resolution for very similar volatile impurities as capillary GC. Furthermore, without a mass spectrometer detector (LC-MS), HPLC-UV cannot definitively identify unknown impurities.[6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate and precise purity determination without the need for a specific reference standard of the analyte.[7] Instead, a certified internal standard is used. For fluorinated compounds like this compound, ¹⁹F qNMR can be particularly powerful due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, which often results in less signal overlap compared to ¹H NMR.[8][9][10] However, the sensitivity of qNMR is generally lower than that of GC-MS, making it less suitable for trace impurity analysis.[11]

Experimental Protocols

GC-MS Purity Analysis of this compound

This protocol outlines a standard method for the purity analysis of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent like dichloromethane or ethyl acetate.

  • Transfer an aliquot of the solution to a GC autosampler vial.

2. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 50 °C, hold for 2 minRamp to 250 °C at 15 °C/minHold at 250 °C for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 amu
Scan Mode Full Scan

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity identification is performed by comparing the mass spectra of the impurity peaks with a commercial mass spectral library (e.g., NIST).

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve transfer Transfer to Autosampler Vial dissolve->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity ID (MS Library) integrate->identify quantify Purity Calculation (Area %) integrate->quantify

Caption: Experimental workflow for GC-MS purity analysis.

Method_Comparison cluster_methods Purity Analysis Methods cluster_attributes Key Attributes compound This compound gcms GC-MS compound->gcms hplc HPLC-UV compound->hplc qnmr qNMR compound->qnmr sensitivity Sensitivity gcms->sensitivity High quant_accuracy Quantitative Accuracy gcms->quant_accuracy Good id_power Identification Power gcms->id_power High (MS) hplc->sensitivity Moderate hplc->quant_accuracy Excellent hplc->id_power Low (UV) qnmr->sensitivity Low qnmr->quant_accuracy Excellent (Primary Method) qnmr->id_power Moderate (Structure)

Caption: Logical comparison of analytical methods.

References

Navigating Lipophilicity: A Comparative Guide to Fluorinated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the lipophilicity of molecular scaffolds is paramount. The strategic introduction of fluorine atoms to a benzene ring can significantly alter its physicochemical properties, including its lipophilicity, which in turn influences a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the lipophilicity of a series of fluorinated benzene derivatives, supported by experimental data and detailed methodologies.

Lipophilicity, a critical parameter in drug design, describes the ability of a compound to dissolve in fats, oils, lipids, and non-polar solvents. It is commonly quantified by the partition coefficient (P) between n-octanol and water, expressed as its logarithm, logP. A higher logP value indicates greater lipophilicity. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—make it a powerful tool for modulating this characteristic. This guide explores the impact of the number and position of fluorine substituents on the lipophilicity of the benzene ring.

Comparative Analysis of LogP Values

The experimental logP values for a series of fluorinated benzene derivatives are summarized in the table below. The data demonstrates a clear trend: increasing the number of fluorine substituents generally leads to an increase in lipophilicity. However, the position of the fluorine atoms also plays a crucial role, as evidenced by the differences in logP values among the difluorobenzene isomers.

Compound NameNumber of Fluorine AtomsExperimental logP
Benzene02.13
Fluorobenzene12.27
1,2-Difluorobenzene22.37
1,3-Difluorobenzene22.40
1,4-Difluorobenzene22.37
1,3,5-Trifluorobenzene32.56
1,2,3,5-Tetrafluorobenzene42.43 (estimated)
Pentafluorobenzene52.50
Hexafluorobenzene62.85

Experimental Determination of Lipophilicity

The logP values presented in this guide are determined using well-established experimental protocols. The two primary methods, the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are detailed below.

Experimental Protocols

1. Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.

  • Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, PBS). The system is vigorously shaken to allow the solute to partition between the two phases until equilibrium is reached. The concentrations of the solute in both the n-octanol and aqueous phases are then measured.

  • Procedure:

    • Preparation of Phases: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure mutual miscibility does not affect the results.

    • Dissolution: A small, accurately weighed amount of the fluorinated benzene derivative is dissolved in the pre-saturated n-octanol.

    • Partitioning: A measured volume of the pre-saturated aqueous phase is added to the n-octanol solution. The mixture is then shaken in a flask at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (often several hours).

    • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

    • Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then the base-10 logarithm of P.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

The RP-HPLC method is a faster, indirect method for estimating logP values. It is particularly useful for compounds with very high or low lipophilicity.

  • Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known logP value. A series of reference compounds with well-established logP values are used to create a calibration curve.

  • Procedure:

    • System Setup: An HPLC system equipped with a reverse-phase column (e.g., ODS - octadecylsilane) and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

    • Calibration: A set of standard compounds with known logP values that bracket the expected logP of the analyte are injected into the HPLC system. The retention time for each standard is recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') versus the known logP values. The capacity factor k' is calculated from the retention time of the compound (tR) and the column dead time (t0) using the formula: k' = (tR - t0) / t0.

    • Sample Analysis: The fluorinated benzene derivative is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards. Its retention time is measured.

    • logP Determination: The capacity factor for the test compound is calculated, and its logP value is determined by interpolation from the calibration curve.

Workflow for Lipophilicity Determination

The following diagram illustrates the general workflow for the experimental determination and comparison of lipophilicity for a series of compounds.

Lipophilicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A Select Fluorinated Benzene Derivatives B Choose Experimental Method (Shake-Flask or RP-HPLC) A->B C Prepare Reagents & Standards (n-octanol, water, buffers, reference compounds) B->C D Perform Partitioning (Shake-Flask) C->D Shake-Flask E Perform Chromatographic Separation (RP-HPLC) C->E RP-HPLC F Measure Analyte Concentration (e.g., UV-Vis, GC) D->F G Measure Retention Times E->G H Calculate Partition Coefficient (P) F->H J Generate Calibration Curve (log k' vs. logP) G->J I Calculate logP H->I L Tabulate & Compare logP Values I->L K Determine logP from Calibration Curve J->K K->L

Workflow for Experimental Lipophilicity Determination.

Unveiling the Bioactivity of 3-(Trifluoromethoxy)fluorobenzene Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of compounds derived from the versatile building block, 3-(Trifluoromethoxy)fluorobenzene. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support further research and development in this area.

The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and ultimately, biological activity. This compound serves as a critical starting material for the synthesis of a variety of bioactive compounds, particularly those targeting voltage-gated sodium (NaV) channels, which are implicated in a range of neurological disorders, including pain and epilepsy.

Comparative Analysis of NaV1.3 Inhibitors

Recent studies have highlighted the potential of trifluoromethoxy-substituted compounds as potent inhibitors of the NaV1.3 channel, a key target in pain pathways. The following table summarizes the in vitro activity of a representative trifluoromethoxy-containing compound and its structural analogs, demonstrating the impact of this functional group on inhibitory potency.

Compound IDR GroupNaV1.3 IC50 (nM)NaV1.1 IC50 (nM)NaV1.2 IC50 (nM)NaV1.7 IC50 (nM)NaV1.8 IC50 (nM)hERG IC50 (µM)
20 OCF3 10 200>1000800>1000>30
12 CF3 12250>1000900>1000>30
21 Cl8150>1000700>1000>30
22 F, Cl7180>1000750>1000>30

Data sourced from "The discovery of a potent Nav1.3 inhibitor with good oral pharmacokinetics".

Experimental Protocols

Synthesis of a Representative Trifluoromethoxy-Substituted NaV1.3 Inhibitor

While the direct synthesis from this compound is part of a multi-step process, a crucial step involves the coupling of a trifluoromethoxy-containing intermediate. Below is a representative synthetic step for a related analog.

Synthesis of N-(4-((2-fluorobenzyl)oxy)phenyl)-3-(trifluoromethoxy)propanamide

  • Intermediate Preparation: To a solution of 4-aminophenol in a suitable solvent, add 1-(bromomethyl)-3-(trifluoromethoxy)benzene in the presence of a base (e.g., potassium carbonate).

  • Acylation: The resulting intermediate is then acylated using 2-fluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) to yield the final product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Whole-Cell Patch-Clamp Electrophysiology for NaV1.3 Inhibition Assay

This protocol outlines the standard method for assessing the inhibitory activity of compounds on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).[1]

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human NaV1.3 channel.
  • Plate cells onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature (20-22°C) using an appropriate amplifier and data acquisition system.
  • Hold the membrane potential at -120 mV.
  • To measure the current-voltage (I-V) relationship, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.
  • To assess steady-state inactivation, apply a 500 ms prepulse to potentials ranging from -140 mV to -10 mV, followed by a 20 ms test pulse to -10 mV.

4. Data Analysis:

  • Record sodium currents before and after the application of the test compound.
  • Calculate the percentage of inhibition at various compound concentrations.
  • Determine the IC50 value by fitting the concentration-response data to a logistical equation.

Visualizing the Mechanism and Workflow

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane NaV1.3_Channel NaV1.3 Channel Na_Influx Na+ Influx NaV1.3_Channel->Na_Influx Nociceptive_Stimulus Nociceptive Stimulus Depolarization Membrane Depolarization Nociceptive_Stimulus->Depolarization Depolarization->NaV1.3_Channel Opens Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Compound Trifluoromethoxy- Substituted Inhibitor Compound->NaV1.3_Channel Blocks

Caption: Signaling pathway of NaV1.3 in pain transmission and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing NaV1.3 Plating Plate cells on glass coverslips Cell_Culture->Plating Patch_Clamp Establish whole-cell patch-clamp configuration Plating->Patch_Clamp Baseline Record baseline Na+ currents Patch_Clamp->Baseline Compound_Application Apply test compound Baseline->Compound_Application Post_Compound Record Na+ currents post-application Compound_Application->Post_Compound Inhibition_Calc Calculate percent inhibition Post_Compound->Inhibition_Calc IC50_Determination Determine IC50 value Inhibition_Calc->IC50_Determination

References

A Comparative Guide to the Quantum Chemical Properties of 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of 3-(Trifluoromethoxy)fluorobenzene and the well-characterized molecule, 1,3-difluorobenzene. Due to the limited availability of experimental and computational data for this compound in public databases, this document outlines a robust, industry-standard computational protocol for its characterization. The presented data for this compound is based on the expected outcomes of this defined methodology, offering a benchmark for future experimental and computational studies. In contrast, the data for 1,3-difluorobenzene is derived from existing experimental and computational literature, providing a solid point of comparison.

Experimental and Computational Protocols

Quantum Chemical Calculations for this compound (Proposed Methodology)

The quantum chemical calculations for this compound will be performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.

  • Software: Gaussian 16 suite of programs.

  • Methodology: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed. This functional is known for its excellent balance of accuracy and computational cost for a wide range of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set will be used. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and molecules with lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

  • Geometry Optimization: The molecular geometry of this compound will be fully optimized in the gas phase without any symmetry constraints. The convergence criteria will be set to the default values in Gaussian 16, ensuring that a true energy minimum is located on the potential energy surface.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum. The calculated harmonic vibrational frequencies will be scaled by a factor of 0.967 to facilitate a better comparison with experimental data.

  • Electronic Property Calculations: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, will be calculated from the optimized geometry.

Data for the Comparative Molecule: 1,3-Difluorobenzene

The data for 1,3-difluorobenzene presented in this guide are sourced from published experimental and computational studies. The crystal structure has been determined by X-ray diffraction, and its vibrational spectra have been extensively studied using both experimental techniques (FTIR, Raman) and DFT calculations.[1][2][3][4][5]

Comparative Data of Molecular Properties

The following table summarizes the key geometric and electronic properties for this compound (based on the proposed computational protocol) and 1,3-difluorobenzene (from existing literature).

PropertyThis compound (Calculated)1,3-Difluorobenzene (Experimental/Calculated)
Molecular Formula C₇H₄F₄OC₆H₄F₂
Molecular Weight ( g/mol ) 180.10114.09
Point Group C₁C₂ᵥ
Dipole Moment (Debye) Value to be determined1.58
HOMO Energy (eV) Value to be determined-9.7
LUMO Energy (eV) Value to be determined0.5
HOMO-LUMO Gap (eV) Value to be determined10.2

Table 1: Comparison of Key Molecular Properties.

The next table presents a comparison of selected calculated vibrational frequencies for both molecules.

Vibrational Mode DescriptionThis compound (Calculated, scaled cm⁻¹)1,3-Difluorobenzene (Experimental/Calculated, cm⁻¹)
Aromatic C-H Stretch ~3100-30003080, 3065
Aromatic C-C Stretch ~1600-14001615, 1590, 1460
C-F Stretch Value to be determined1260, 1150
O-CF₃ Stretch Value to be determined-
C-O-C Asymmetric Stretch Value to be determined-

Table 2: Comparison of Selected Vibrational Frequencies.

Visualizations

The following diagrams illustrate the computational workflow for characterizing this compound and the conceptual relationship of substituent effects on the electronic properties of a benzene ring.

G cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT: B3LYP/6-311++G(d,p)) cluster_output Output Data start Initial Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_freq Vibrational Frequencies and Normal Modes freq_calc->vib_freq elec_data HOMO/LUMO Energies, Dipole Moment elec_prop->elec_data

Figure 1: Computational workflow for this compound.

G cluster_substituents Substituent Groups cluster_ring Benzene Ring cluster_properties Electronic Properties EDG Electron Donating Groups (e.g., -OCH₃, -NH₂) Ring Aromatic Pi System EDG->Ring Increases Electron Density EWG Electron Withdrawing Groups (e.g., -F, -OCF₃, -NO₂) EWG->Ring Decreases Electron Density HOMO_LUMO HOMO-LUMO Gap Ring->HOMO_LUMO Modifies Energy Levels Reactivity Reactivity HOMO_LUMO->Reactivity Influences

References

A Comparative Guide to the Properties of 1-fluoro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known experimental properties and predicted computational data for 1-fluoro-3-(trifluoromethoxy)benzene (CAS No. 1077-01-6). The inclusion of a trifluoromethoxy group and a fluorine atom on a benzene ring imparts unique electronic properties, making this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding its fundamental characteristics is crucial for its effective application in research and development.

Data Comparison: Experimental vs. Predicted Properties
PropertyExperimental ValuePredicted Value
Molecular Formula C₇H₄F₄O[1]C₇H₄F₄O
Molecular Weight 180.10 g/mol [1]180.102 g/mol [2]
Physical State Colorless to almost colorless clear liquid[1]N/A
Boiling Point 105 °C[1]Not Available
Density 1.33 g/cm³[1]Not Available
Refractive Index n20/D 1.39[1]Not Available
¹H NMR Not AvailableNot Available
¹³C NMR Not AvailableNot Available
¹⁹F NMR Not AvailableNot Available
Mass Spectrum Not AvailableNot Available
IR Spectrum Not AvailableNot Available

Note: Predicted values for spectral data are often generated using Density Functional Theory (DFT) or other computational methods. Currently, specific predicted spectral data for this exact molecule are not available in widely indexed public databases. The table highlights areas where computational studies would be highly beneficial.

Experimental Protocols

Detailed experimental methodologies for the properties cited above are based on standard laboratory practices for the characterization of liquid organic compounds.

Boiling Point Determination (Micro Capillary Method)

The boiling point is a key physical property for identifying and assessing the purity of a liquid.[3]

  • Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube submerged in the liquid.

  • Apparatus : Thiele tube or similar heating bath (e.g., oil bath on a hot plate), thermometer, small test tube (e.g., 6 x 50 mm), and a capillary tube sealed at one end.[3][5]

  • Procedure :

    • A small amount (a few milliliters) of 1-fluoro-3-(trifluoromethoxy)benzene is placed into the small test tube.[6]

    • A capillary tube is placed inside the test tube with its open end down.[5]

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and the assembly is clamped within a Thiele tube filled with mineral oil.[3]

    • The apparatus is heated gently and slowly (5-10°C per minute).[5]

    • As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous and rapid stream of bubbles emerges.

    • Heating is discontinued, and the apparatus is allowed to cool.

    • The temperature is recorded at the precise moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[6][7]

Density Measurement

Density is typically measured using a pycnometer or a digital density meter and is a straightforward method for sample characterization.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity.

  • Principle : This measurement is commonly performed using an Abbe refractometer, which determines the critical angle of total internal reflection between a prism with a known refractive index and the liquid sample.[8]

  • Apparatus : An Abbe refractometer, a constant temperature water bath (typically set to 20°C), and a light source (often a sodium lamp, 589 nm).

  • Procedure :

    • The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of 1-fluoro-3-(trifluoromethoxy)benzene are applied to the surface of the lower prism.

    • The prisms are closed and the instrument is adjusted until the boundary line (the edge of the total internal reflection) is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature must be recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis (General Procedures)

While specific spectra for 1-fluoro-3-(trifluoromethoxy)benzene were not found, the following are standard protocols for obtaining such data.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : For a neat liquid like this compound, a thin film is prepared by placing one or two drops between two polished salt (NaCl or KBr) plates.[9] The plates are then mounted in the spectrometer's sample holder.

    • Data Acquisition : The spectrum is typically recorded from 4000 cm⁻¹ to 600 cm⁻¹.[10] A background spectrum of the empty instrument is taken first and automatically subtracted from the sample spectrum.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Principle : GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.[12]

    • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[13]

    • Instrumentation : An aliquot of the solution (typically 1 µL) is injected into the GC inlet. The instrument is equipped with a capillary column (e.g., DB-5MS).[14] The carrier gas is typically helium.

    • Data Acquisition : The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range (e.g., 20-400 amu) to detect the parent ion and fragmentation patterns.[14]

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of a chemical compound by integrating experimental analysis with computational modeling. This dual approach provides a powerful methodology for confirming structure and understanding physicochemical properties.

G cluster_experimental Experimental Analysis cluster_computational Computational Modeling exp_phys Physical Properties (BP, Density, nD) exp_spec Spectroscopy (NMR, IR, MS) exp_react Reactivity Studies analysis Comparative Analysis & Property Validation exp_react->analysis comp_geom Geometry Optimization comp_spec Predicted Spectra (NMR, IR) comp_prop Molecular Properties (Dipole, HOMO/LUMO) comp_prop->analysis compound 1-Fluoro-3- (trifluoromethoxy)benzene compound->exp_phys compound->comp_geom

Caption: Workflow for comparing experimental and computational properties.

References

A Comparative Guide to the Metabolic Stability of Drugs with a Trifluoromethoxy Group

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery, optimizing a candidate's metabolic stability is a critical factor for its clinical success. A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could lead to toxicity.[1] The strategic introduction of fluorine-containing functional groups has become a cornerstone of medicinal chemistry to enhance pharmacokinetic profiles.[2] This guide provides an objective comparison of the metabolic stability of drugs featuring the trifluoromethoxy (-OCF3) group against common alternatives, supported by experimental data and detailed methodologies.

The trifluoromethoxy group is often employed as a bioisosteric replacement for the methoxy (-OCH3) group.[3][4] Its primary advantage lies in its high resistance to oxidative metabolism. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the trifluoromethoxy group significantly more stable against enzymatic breakdown, particularly O-demethylation by cytochrome P450 (CYP) enzymes.[3] This enhanced stability can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Comparative Metabolic Stability Data

The following table summarizes the typical outcomes on metabolic stability when a metabolically liable methoxy group is replaced with a trifluoromethoxy group in a drug candidate. This substitution is a key strategy for blocking common metabolic pathways.[3][4]

ParameterMethoxy (-OCH3) AnalogTrifluoromethoxy (-OCF3) AnalogRationale for Change
Half-life (t½) in vitro ShorterLonger The -OCF3 group is resistant to oxidative O-demethylation, a common metabolic pathway for -OCH3 groups, thus reducing the rate of metabolism.[3][4]
Intrinsic Clearance (CLᵢₙₜ) HigherLower Intrinsic clearance is a measure of the metabolic capacity of liver enzymes; blocking a major metabolic route significantly reduces this value.[1][5]
Primary Metabolites O-demethylated products, hydroxylated speciesMetabolites from other sites on the moleculeThe primary site of metabolism on the methoxy group is blocked, forcing metabolism to occur at other, potentially less favorable, positions.[4]
Bioavailability (%F) LowerHigher By reducing first-pass metabolism in the liver, a greater proportion of the active drug reaches systemic circulation.[2][6]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a standard method for assessing the metabolic stability of a compound using liver microsomes, which are rich in drug-metabolizing CYP enzymes.[5][7]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes (HLM).[6][7]

2. Materials:

  • Test Compound

  • Human Liver Microsomes (pooled)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Stopping Solution (e.g., ice-cold acetonitrile with an internal standard)

  • Control Compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system solution.

  • Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to equilibrate the temperature.[5]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point sample is taken immediately by adding the stopping solution before adding NADPH.[5]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.[5]

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.[5]

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[5][8]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .

Visualizations

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the comparative metabolic pathways.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A Prepare Microsome and Compound Solutions C Add Microsomes & Compound to Plate A->C B Prepare NADPH Regenerating System E Initiate Reaction with NADPH B->E D Pre-incubate C->D D->E F Terminate Reaction at Time Points (0-60 min) with Stop Solution E->F G Centrifuge to Precipitate Protein F->G H Transfer Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ and CLint I->J

Caption: Experimental workflow for an in vitro microsomal stability assay.

G cluster_methoxy Methoxy Group Metabolism cluster_trifluoromethoxy Trifluoromethoxy Group Stability A Drug-OCH₃ C Drug-OH (O-demethylated Metabolite) A->C Rapid Metabolism B CYP450 Enzymes B->A D Drug-OCF₃ F No O-demethylation D->F Metabolism Blocked E CYP450 Enzymes E->D

Caption: Blocking of O-demethylation by trifluoromethoxy substitution.

References

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethoxy)fluorobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 3-(Trifluoromethoxy)fluorobenzene must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper management of this chemical waste. Due to its hazardous characteristics, this compound cannot be disposed of through standard laboratory drains or as regular trash.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles. All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

Properly identify the waste as this compound. Based on available safety data for structurally similar compounds like (Trifluoromethoxy)benzene, this chemical is classified as a hazardous waste due to its high flammability.[1][2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine the specific federal, state, and local regulations that apply and to obtain the correct hazardous waste codes.

2. Waste Segregation and Storage:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[1]

  • Use Original or Approved Containers: Store the waste in its original container or a designated, compatible, and properly sealed hazardous waste container.[1] Ensure the container is in good condition and free from leaks.

  • Labeling: Clearly label the waste container with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Hazardous Waste," "Flammable Liquid").

  • Storage Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from sources of ignition such as heat, sparks, or open flames.[2][3]

3. Arrange for Professional Disposal:

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the collection and disposal of the chemical.[1]

  • Approved Disposal Facility: The primary recommended method for the disposal of flammable and fluorinated organic compounds is incineration at an approved hazardous waste disposal plant.[1] This high-temperature destruction is necessary to break down the stable carbon-fluorine bonds.

  • Documentation: Ensure all necessary paperwork and documentation for the hazardous waste disposal are completed accurately as required by your institution and regulatory bodies.

4. Handling Spills and Contaminated Materials:

  • In the event of a spill, remove all sources of ignition and ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand, dry lime, or soda ash.[2]

  • Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container for disposal.

  • Clean the spill area thoroughly. All contaminated cleaning materials, including gloves and wipes, must also be disposed of as hazardous waste.

Quantitative Data and Waste Classification

ParameterValue/InformationSource
Common Name (Trifluoromethoxy)benzene[2]
CAS Number 456-55-3[2]
Physical State Clear, colorless liquid[2]
Flash Point 12 °C (53.6 °F)[3]
Primary Hazard Highly Flammable Liquid[1][2]
Potential EPA Waste Code D001 (Ignitability)[4]
Potential EPA F-Listed Code F001-F005 (if a spent solvent)[5][6][7]
Recommended Disposal Incineration at an approved facility[1]

Note: The assignment of EPA waste codes must be performed by a qualified individual in accordance with 40 CFR Parts 261.3.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation: This compound B Is this a spent solvent? A->B C Classify as Hazardous Waste: D001 (Ignitability) B->C No D Classify as Hazardous Waste: D001 and potential F-Listed Code (e.g., F001-F005) B->D Yes E Segregate and Store in Labeled, Sealed Container C->E D->E F Consult with EHS for Waste Pickup and Disposal E->F G Transport to Approved Hazardous Waste Facility F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Decision-making workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and a qualified Environmental Health and Safety professional before handling and disposing of hazardous chemicals.

References

Safeguarding Your Research: A Guide to Handling 3-(Trifluoromethoxy)fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

3-(Trifluoromethoxy)fluorobenzene is classified as causing skin and serious eye irritation.[1] Due to its structural similarities with other halogenated aromatic compounds, it should also be treated as potentially flammable and harmful if inhaled.[2][3][4] Therefore, a comprehensive PPE plan is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and check breakthrough times.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is required.Minimizes the inhalation of vapors, which may cause respiratory tract irritation.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Gather Materials gather_ppe->gather_materials aliquot Aliquot Chemical gather_materials->aliquot reaction Perform Reaction aliquot->reaction decontaminate Decontaminate Glassware reaction->decontaminate segregate Segregate Waste decontaminate->segregate dispose Dispose of Waste segregate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.